Triazole derivative.
Description
The exact mass of the compound 4-[(4-fluorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol is 236.05319564 g/mol and the complexity rating of the compound is 334. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triazole derivative. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triazole derivative. including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,14,16)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWDAEVXPZRJTQ-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Isomers of Triazole for Researchers, Scientists, and Drug Development Professionals
Triazole, a five-membered heterocyclic organic compound with the molecular formula C₂H₃N₃, is a cornerstone in medicinal chemistry and drug development.[1] Its structural versatility and wide range of biological activities have made it a privileged scaffold in the design of numerous therapeutic agents.[2] This technical guide provides a comprehensive overview of the two principal isomers of triazole: 1,2,3-triazole and 1,2,4-triazole (B32235).
Core Structural Differences and Physicochemical Properties
The fundamental distinction between the two isomers lies in the arrangement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, a carbon atom separates one nitrogen atom from the other two.[1] This seemingly subtle structural variance significantly influences the electronic distribution, dipole moment, hydrogen bonding capabilities, and ultimately, the pharmacological profiles of their derivatives.[1]
Both isomers are aromatic, with all constituent atoms being sp² hybridized, contributing to their stability.[3][4] They are generally stable to hydrolysis and oxidation, a desirable feature for drug candidates.[3]
Comparative Physicochemical Data
A summary of the key physicochemical properties of the parent 1,2,3-triazole and 1,2,4-triazole is presented below for easy comparison.
| Property | 1,2,3-Triazole | 1,2,4-Triazole |
| Molecular Formula | C₂H₃N₃ | C₂H₃N₃ |
| Molar Mass | 69.07 g/mol [5] | 69.07 g/mol [6] |
| Appearance | Colorless liquid[5] | White crystalline solid[6] |
| Melting Point | 23-25 °C[5] | 119-121 °C[6][7] |
| Boiling Point | 203 °C[5] | 260 °C[6][7] |
| Density | 1.192 g/cm³[3] | 1.15 g/cm³ (at 130 °C)[6] |
| Solubility in Water | Very soluble[5] | Highly soluble (1250 g/L at 20 °C)[6] |
| pKa (of the protonated species) | 1.17[3] | 2.19[7] |
| pKa (of the neutral molecule) | 9.4[5] | 10.26[7][8] |
| Dipole Moment | 1.79 D[9] | 3.27 D (in dioxane)[7] |
Synthesis of Triazole Isomers: A Comparative Overview
The synthetic routes to 1,2,3-triazoles and 1,2,4-triazoles are distinct, reflecting their different structural arrangements. The choice of synthetic methodology is crucial in drug discovery, as it dictates the substitution patterns achievable on the triazole core.
Synthesis of 1,2,3-Triazoles
The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition , a reaction between an azide and an alkyne.[5] This reaction is a cornerstone of "click chemistry" and allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, particularly when catalyzed by copper(I).[10] Ruthenium catalysts can favor the formation of 1,5-disubstituted isomers.[5]
Synthesis of 1,2,4-Triazoles
Classical methods for the synthesis of the 1,2,4-triazole ring include the Pellizzari reaction and the Einhorn-Brunner reaction . The Pellizzari reaction involves the condensation of an acylhydrazine with an amide, often at high temperatures.[10] The Einhorn-Brunner reaction utilizes the condensation of a diacylamine with a hydrazine, typically in the presence of a weak acid.[8]
Experimental Protocols
Huisgen 1,3-Dipolar Cycloaddition (General Procedure for 1,4-disubstituted 1,2,3-triazole)
Materials:
-
Organic azide (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (0.05 eq)
-
Sodium ascorbate (B8700270) (0.1 eq)
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
Pellizzari Reaction (Synthesis of 3,5-Diphenyl-1,2,4-triazole)
Materials:
-
Benzamide (B126) (1.0 eq)
-
Benzoyl hydrazide (1.0 eq)
Procedure:
-
Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically 220-250 °C) under an inert atmosphere (e.g., nitrogen). The reaction is often performed neat (without a solvent).
-
Maintain the temperature for 2-4 hours.
-
After cooling to room temperature, treat the solid residue with a dilute sodium hydroxide (B78521) solution to remove any unreacted starting materials.
-
Collect the crude product by filtration, wash with water, and recrystallize from ethanol (B145695) to yield pure 3,5-diphenyl-1,2,4-triazole.
Einhorn-Brunner Reaction (General Procedure)
Materials:
-
Diacylamine (1.0 eq)
-
Hydrazine or a substituted hydrazine (1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
Procedure:
-
Dissolve the diacylamine and hydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove residual acetic acid.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activities and Applications in Drug Development
Both 1,2,3- and 1,2,4-triazole scaffolds are integral to a multitude of marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities.
1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole moiety, often synthesized via "click chemistry," serves as a stable and versatile linker in drug design. It is a key component in drugs such as the β-lactamase inhibitor tazobactam and the cephalosporin (B10832234) antibiotic cefatrizine .[11] Derivatives of 1,2,3-triazole have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4]
1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole ring is a well-established pharmacophore, particularly in the development of antifungal agents.[1] Market-leading drugs like fluconazole and itraconazole feature this core structure and function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1] Beyond antifungal applications, 1,2,4-triazole derivatives are found in anticancer drugs like letrozole , an aromatase inhibitor, and anxiolytics such as alprazolam .[1] The diverse biological profile of 1,2,4-triazoles also includes antibacterial, antiviral, and anti-inflammatory activities.[1]
Conclusion
The two primary isomers of triazole, 1,2,3-triazole and 1,2,4-triazole, represent indispensable building blocks in modern drug discovery and development. Their distinct physicochemical properties and synthetic accessibility allow for the creation of a vast chemical space for interaction with biological targets. A thorough understanding of their comparative chemistry, synthesis, and biological activities is paramount for researchers and scientists aiming to design and develop novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. 1,2,4-Triazole [chembk.com]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. 1,2,3-triazole [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
Physicochemical Properties of 1,2,3-Triazole Derivatives: A Technical Guide for Drug Development
The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility, metabolic stability, and unique electronic properties.[1][2][3] This guide provides an in-depth analysis of the core physicochemical properties of 1,2,3-triazole derivatives, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these characteristics is paramount for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.
The Role of 1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its utility in drug design is multifaceted. It frequently serves as a bioisostere , mimicking the geometry and electronic properties of other functional groups, most notably the trans-amide bond.[4][5] This substitution can significantly enhance metabolic stability by replacing the hydrolytically labile amide linkage.[4][5] Furthermore, the triazole scaffold can act as a rigid linker to connect different pharmacophores or function as a key pharmacophore itself, engaging in crucial interactions with biological targets.[2] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and versatile, further cementing its importance in drug discovery.[5][6][7]
Core Physicochemical Properties
The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,2,3-triazole ring imparts a unique set of characteristics to a molecule, which are summarized below.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
The inherent polarity of the triazole ring generally contributes to lower logP values, which can improve aqueous solubility.[8][9] However, the lipophilicity of 1,2,3-triazole derivatives is highly tunable through substitution. For instance, studies on aniline (B41778) derivatives have shown that the position of the triazole substituent and the nature of other appended groups significantly influence the final logP value.[10] Generally, para-substituted compounds tend to exhibit lower lipophilicity compared to their ortho- or meta-isomers.[10]
Table 1: Lipophilicity Data for Selected 1,2,3-Triazole Derivatives
| Compound Class | Substituent | Experimental logP (logPTLC) | Computational logP (ALOGPs) | Reference |
| Aniline-Triazole Hybrids | p-chlorobenzyl (ortho-aniline) | 2.99 | 3.58 | [10] |
| Aniline-Triazole Hybrids | p-chlorobenzyl (meta-aniline) | 3.23 | 3.58 | [10] |
| Aniline-Triazole Hybrids | p-chlorobenzyl (para-aniline) | 2.26 | 3.58 | [10] |
| Dipyridothiazine-Triazole Hybrids | p-chlorophenyl | 2.872 (RM0 value) | 5.09 | [11] |
| Dipyridothiazine-Triazole Hybrids | p-cyanobenzyl | - | - | [11] |
Note: logP values can vary significantly based on the determination method (experimental vs. computational algorithm).[11][12]
Solubility
Aqueous solubility is essential for drug absorption and distribution. The 1,2,3-triazole ring can enhance solubility due to its polarity and its ability to act as a hydrogen bond acceptor through its nitrogen atoms.[8][9][13][14] The parent 1H-1,2,3-triazole is highly soluble in water.[6][15] For derivatives, solubility is a balance between the polar contribution of the triazole ring and the properties of its substituents.[16] Attaching long alkyl chains or other hydrophobic moieties can decrease water solubility, while incorporating polar or ionizable groups can improve it.[16][17]
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The 1,2,3-triazole ring is considered weakly basic.[8][9] The protonated form of 1,2,4-triazole (B32235) has a pKa of 2.19, while the neutral form has a pKa of 10.26, indicating its ability to act as a very weak acid.[18] The nitrogen atoms in the 1,2,3-triazole ring are less basic than those in imidazole (B134444) but can still participate in interactions with biological targets.
Dipole Moment
The 1,2,3-triazole ring possesses a significant dipole moment, which is a measure of the separation of positive and negative charges in the molecule.[19] This property is crucial for forming dipole-dipole interactions with biological receptors, contributing to binding affinity.[5][20] The magnitude of the dipole moment is highly dependent on the tautomeric form and substitution pattern. The 1H-1,2,3-triazole tautomer has a large calculated dipole moment of approximately 4.55 D, whereas the 2H-tautomer has a much smaller dipole moment of around 0.12 D.[21] Experimental measurements in benzene (B151609) solution have confirmed substantial dipole moments for various derivatives.[22]
Table 2: Physicochemical Constants of Parent Triazoles
| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | 1H-1,2,4-Triazole | Reference |
| Melting Point (°C) | 23-25 | ~23.5 | 120-121 | [6][23] |
| Boiling Point (°C) | 203 | 203 | 260 | [6][23] |
| Density (g/mL at 25°C) | 1.192 | 1.274 | Solid | [23] |
| Calculated Dipole Moment (D) | 4.55 | 0.12 | - | [21] |
| logP (octanol/water) | -0.29 | - | - | [24] |
Hydrogen Bonding Capacity
The ability to form hydrogen bonds is fundamental to a drug's interaction with its target. The 1,2,3-triazole ring is an excellent hydrogen bond acceptor due to the lone pairs of electrons on its nitrogen atoms.[5][8][9][19] Under certain conditions, particularly when protonated or appropriately substituted, the ring's C-H bonds can also act as weak hydrogen bond donors.[5] This dual capability allows the triazole moiety to form robust and specific interactions within a binding site, often mimicking the hydrogen bonding pattern of an amide bond it replaces.[5][25]
Metabolic Stability
A key advantage of using the 1,2,3-triazole scaffold is its high metabolic stability.[1][5][13][19] The aromatic ring is resistant to both enzymatic (e.g., hydrolysis, oxidation) and chemical degradation, which is a significant improvement over more labile groups like esters or amides.[1][5] This stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). Standard methodologies for key parameters are outlined below.
Determination of Lipophilicity by RP-TLC
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common experimental method for estimating lipophilicity.[11][26][27]
-
Stationary Phase: A nonpolar stationary phase, such as silica (B1680970) gel plates coated with C18 (octadecylsilane), is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., acetone, isopropanol) and an aqueous buffer (e.g., TRIS buffer) are prepared.[11][27]
-
Sample Application: The test compounds are dissolved in a suitable solvent and spotted onto the RP-TLC plate.
-
Development: The plate is developed in a chromatography tank containing the chosen mobile phase.
-
Visualization: After development, the spots are visualized, typically under UV light.
-
Calculation: The retention factor (Rf) is calculated for each spot in each mobile phase. The RM value is then determined using the equation: RM = log[(1/Rf) - 1].
-
Extrapolation: A plot of RM values against the percentage of the organic modifier is created. The y-intercept of this linear relationship gives the RM0 value, which is a measure of lipophilicity.[11][27] This RM0 value can be converted to a logPTLC scale by using a calibration curve of known standards.[27]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Sample Preparation: A precise amount of the 1,2,3-triazole derivative is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if solubility is low.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. For a monoprotic weak base, the pKa is the pH at which half of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used to calculate the pKa from the titration data with high precision.
Determination of Melting Point by Capillary Method
The melting point is a fundamental indicator of a compound's purity and is determined using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline 1,2,3-triazole derivative is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens.
-
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).
Visualizations
Diagrams are provided to illustrate key concepts related to the synthesis and application of 1,2,3-triazole derivatives.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Relationship between physicochemical properties and drug development outcomes.
Caption: Inhibition of a kinase signaling pathway by a 1,2,3-triazole derivative.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - ProQuest [proquest.com]
- 12. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acs.org [acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dipole moments and a CNDO/2 study of mesoionic 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. 2H-1,2,3-Triazole CAS#: 288-35-7 [m.chemicalbook.com]
- 24. 1,2,3-triazole [stenutz.eu]
- 25. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with a wide range of biological targets.[1][2] This versatility has led to the incorporation of the 1,2,4-triazole nucleus into a diverse array of clinically successful drugs and technologically important compounds.[3][4] This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole scaffold, with a focus on its therapeutic applications, agricultural uses, and role in corrosion inhibition.
Therapeutic Applications of 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is a cornerstone in the development of various therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[3][5]
Antifungal Activity
The most prominent application of the 1,2,4-triazole scaffold is in the development of antifungal agents.[6][7] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are frontline therapies for systemic fungal infections.[1][8]
Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to the accumulation of toxic sterols, which ultimately compromises fungal membrane integrity and inhibits growth.[9] A secondary mechanism involves the accumulation of sterol intermediates that induce negative feedback regulation of HMG-CoA reductase, further inhibiting sterol synthesis.[10]
Anticancer Activity
The 1,2,4-triazole scaffold is a key component in numerous anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[11][12][13]
Mechanisms of Action:
-
Kinase Inhibition: Many 1,2,4-triazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
EGFR and VEGFR-2 Inhibition: Some triazole hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth, angiogenesis, and metastasis.[14][15]
-
c-Met Inhibition: Certain derivatives exhibit significant inhibitory activity against the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.
-
Other Kinase Targets: 1,2,4-triazoles have also been shown to inhibit other kinases like BRAF, c-Kit, RET, and FLT3.
-
-
Tubulin Polymerization Inhibition: A significant class of 1,2,4-triazole-based compounds function as tubulin polymerization inhibitors.[16][17][18] By binding to the colchicine (B1669291) site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][19]
Antibacterial Activity
Derivatives of 1,2,4-triazole have demonstrated significant potential as antibacterial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[20] Hybrid molecules incorporating a 1,2,4-triazole ring with other pharmacophores, such as fluoroquinolones, have shown enhanced antimicrobial efficacy.
Anticonvulsant Activity
The 1,2,4-triazole scaffold is a key feature in the design of novel anticonvulsant drugs.[21] These compounds have shown efficacy in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][21]
Agricultural Applications
The biological activity of 1,2,4-triazoles extends to the agricultural sector, where they are utilized as fungicides, herbicides, and plant growth regulators.[3][17][22]
Fungicides
Triazole-based fungicides, such as tebuconazole (B1682727) and propiconazole, are widely used to protect crops from a variety of fungal diseases.[3] Their mechanism of action is similar to that of their medicinal counterparts, involving the inhibition of ergosterol biosynthesis in pathogenic fungi.
Herbicides
Certain 1,2,4-triazole derivatives exhibit potent herbicidal activity against a broad spectrum of weeds.[4][23][24] These compounds can be effective at low application rates and show selectivity for certain crops.
Material Science Applications: Corrosion Inhibition
Beyond their biological applications, 1,2,4-triazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly steel and copper, in acidic environments.[16][22]
Mechanism of Action: The nitrogen and sulfur atoms in the 1,2,4-triazole ring act as adsorption centers, facilitating the formation of a protective film on the metal surface.[6] This film acts as a barrier, isolating the metal from the corrosive medium and thus inhibiting the corrosion process.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for a selection of 1,2,4-triazole derivatives.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target/Cell Line | IC50/GI50 | Reference(s) |
| Diarylurea derivatives | HT-29, H460, MDA-MB-231 | 0.85 - 1.54 µM | [5] |
| Triazolo[4,3-b][5][16][17][22]tetrazine | c-Met kinase | 11.77 µM | [5] |
| 1,2,4-Triazolone moiety | c-Met kinase | 1.57 - 31.52 nM | [5] |
| Indole-1,2,4-triazole derivatives | HepG2, HeLa, MCF-7, A549 | 0.15 - 0.38 µM | [19] |
| 1,2,4-Triazole pyridine (B92270) derivatives | B16F10 | 41.12 - 61.11 µM | |
| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | Various cancer cell lines | 28 - 104 nM | |
| Indolyl-1,2,4-triazole hybrids | MCF-7, HepG2 | 0.32 - 1.07 µM | [25] |
| 1,2,4-Triazole derivatives | MDA-MB-231 | 3.48 - 5.95 µM | [10] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole | MCF-7, Caco-2 | 0.31 - 4.98 µM | [13] |
| 1,2,4-Triazole derivatives | EGFR | 3.6 µM | [26] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference(s) |
| Clinafloxacin-triazole hybrids | MRSA | 0.25 - 1 | [5] |
| 1,2,4-Triazolo[3,4-b][5][16][18]thiadiazines | E. coli, P. aeruginosa | 3.125 | [5] |
| Bis-1,2,4-triazole derivatives | B. proteus | 0.5 | [5] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various bacteria | 0.125 - 64 | [20] |
| Ofloxacin analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [20] |
| Indole-1,2,4-triazole conjugates | C. tropicalis, C. albicans | 2 | [27] |
| Triazole derivatives | C. albicans | 0.0625 - 1 | [5] |
Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives
| Compound Class | Test Model | ED50 (mg/kg) | Reference(s) |
| 1,2,4-Triazole-3-thione derivatives | MES | 9.2 - 38.5 | [5][21] |
| N-(Arylalkyl)triazoles | MES, scPTZ | 50.8 - 76.0 | [21] |
| 1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine | MES | 28.9 | [21] |
| 3-Substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazoles | MES | 5.7 | [21] |
| 1,2,4-Triazole-3-thiones | 6 Hz seizure | 40.9 - 169.7 | |
| 1,2,4-Triazole derivatives | MES | 23.02 - 37.50 | [3] |
| N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amides | MES, scPTZ | 9.1 - 19.7 | [7] |
Table 4: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference(s) |
| 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives | Carbon Steel | 1M HCl | >90 | [6] |
| 3-substituted 1,2,4-triazole (3ST) | Steel | H2SO4 | High | [22] |
| 1,2,4-Triazole derivatives | Steel | Acidic Medium | Varies | [28][29] |
| 1,2,3-Triazole derivatives (PMT4, PMT5) | Mild Steel | 1M HCl | 81 - 92 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of 1,2,4-triazole derivatives. Below are representative protocols for key experiments.
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This method involves the alkaline dehydrocyclization of 1,4-disubstituted thiosemicarbazide (B42300) derivatives.[23]
-
Synthesis of 1,4-disubstituted thiosemicarbazide: React the respective carboxylic acid hydrazides with aryl/aryl isothiocyanates.
-
Cyclization: Reflux the obtained thiosemicarbazide derivative in a 2% aqueous sodium hydroxide (B78521) solution.
-
Acidification: After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test 1,2,4-triazole compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Serial Dilution: Perform serial two-fold dilutions of the 1,2,4-triazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
Corrosion Inhibition Evaluation: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the corrosion inhibition properties of compounds.
-
Electrode Preparation: Prepare a working electrode of the metal to be tested (e.g., mild steel).
-
Electrochemical Cell Setup: Place the working electrode in a three-electrode cell containing the corrosive medium (e.g., 1M HCl) with and without the 1,2,4-triazole inhibitor. A reference electrode and a counter electrode complete the setup.
-
EIS Measurement: Apply a small amplitude AC signal over a range of frequencies and measure the impedance response of the system.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion protection.
Conclusion
The 1,2,4-triazole scaffold represents a remarkably versatile and biologically significant core structure. Its presence in a wide array of approved drugs and promising drug candidates underscores its importance in medicinal chemistry. The diverse pharmacological activities, including potent antifungal, anticancer, antibacterial, and anticonvulsant properties, continue to drive research into novel 1,2,4-triazole derivatives. Furthermore, its applications in agriculture as fungicides and herbicides, and in materials science as corrosion inhibitors, highlight the broad utility of this heterocyclic system. The ongoing exploration of the structure-activity relationships and mechanisms of action of 1,2,4-triazole-containing compounds will undoubtedly lead to the development of new and improved therapeutic agents and technologically advanced materials.
References
- 1. content.ampp.org [content.ampp.org]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abscience.com.tw [abscience.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ijcsi.pro [ijcsi.pro]
- 13. pu.edu.pk [pu.edu.pk]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. 3.1. Synthesis of 1,2,4-Triazole-3-Thione Derivatives [bio-protocol.org]
- 24. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. GraphViz Examples and Tutorial [graphs.grevian.org]
- 27. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Aromaticity of Triazole Rings: A Core Technical Guide for Drug Development
An in-depth exploration of the fundamental principles of aromaticity in 1,2,3- and 1,2,4-triazole (B32235) isomers, detailing the structural, energetic, and magnetic criteria that underpin their stability and reactivity. This guide is intended for researchers, scientists, and drug development professionals.
The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of therapeutic agents is largely attributable to its unique combination of chemical stability, metabolic resistance, and capacity for diverse intermolecular interactions. At the heart of these properties lies the aromatic character of the triazole ring. Understanding the nuances of this aromaticity is paramount for the rational design and development of novel triazole-containing pharmaceuticals. This technical guide provides a comprehensive analysis of the aromaticity of the two primary triazole isomers: 1,2,3-triazole and 1,2,4-triazole.
The Theoretical Foundation of Triazole Aromaticity
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. The aromatic character of triazoles can be understood through the lens of Hückel's rule, which states that a planar, cyclic, and fully conjugated molecule is aromatic if it has 4n+2 π electrons, where 'n' is a non-negative integer.
Both 1,2,3- and 1,2,4-triazole isomers fulfill the criteria for aromaticity:
-
Cyclic and Planar: The five-membered ring structure is inherently cyclic, and experimental as well as computational studies confirm the planarity of the triazole ring system.
-
Complete Conjugation: All atoms within the triazole ring are sp² hybridized, possessing a p-orbital that participates in the delocalized π-system.
-
Hückel's Rule: Each triazole ring contains 6 π electrons (n=1), satisfying the 4n+2 rule. This sextet of electrons is formed from the contribution of one π electron from each of the two carbon atoms and a total of four π electrons from the three nitrogen atoms. In the 1H-tautomers, two nitrogen atoms contribute one π electron each, while the third nitrogen atom contributes two.
The delocalization of these 6 π electrons over the five-membered ring results in a significant resonance stabilization energy, which is a key contributor to the thermodynamic stability of triazoles.
Caption: Logical workflow illustrating the criteria for establishing aromaticity based on Hückel's rule.
Quantitative Assessment of Triazole Aromaticity
While Hückel's rule provides a qualitative understanding, a quantitative assessment of aromaticity is crucial for comparing different heterocyclic systems. This is achieved through a combination of structural, energetic, and magnetic criteria.
Structural Criteria: Bond Length Equalization
In an aromatic system, the delocalization of π electrons leads to a partial evening out of bond lengths, with formal single bonds gaining double bond character and vice versa. X-ray crystallography and computational chemistry are the primary tools for determining these structural parameters.
| Parameter | 1,2,3-Triazole (Calculated) | 1,2,4-Triazole (Calculated) | Reference Benzene (Experimental) |
| Bond Lengths (Å) | |||
| C-C | ~1.37 Å | ~1.35 Å | 1.39 Å |
| C-N | ~1.34 - 1.36 Å | ~1.32 - 1.38 Å | - |
| N-N | ~1.31 - 1.36 Å | ~1.33 - 1.40 Å | - |
| Bond Angles (°) | |||
| C-N-N | ~107° - 110° | ~102° - 112° | - |
| N-C-N | - | ~114° | - |
| N-N-N | ~109° | - | - |
| C-C-N | ~107° | ~106° | - |
Note: The bond lengths and angles for triazoles can vary slightly depending on the tautomeric form and the computational method used. The values presented are representative.
Energetic Criteria: Aromatic Stabilization Energy (ASE)
Aromatic Stabilization Energy (ASE) is the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. It is a direct measure of the energetic advantage of π-electron delocalization. ASE is typically determined through computational methods.
| Aromaticity Index | 1,2,3-Triazole | 1,2,4-Triazole |
| Aromatic Stabilization Energy (ASE) (kcal/mol) | ~25-30 | ~30-35 |
Note: ASE values can differ based on the computational method and the reference compound used.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
Nucleus-Independent Chemical Shift (NICS) is a computational method that probes the magnetic shielding at the center of a ring. Aromatic compounds exhibit a diatropic ring current that induces a magnetic field opposing the external field, resulting in negative (shielded) NICS values. The more negative the NICS value, the more aromatic the system.
| Aromaticity Index | 1,2,3-Triazole | 1,2,4-Triazole | Benzene (Reference) |
| NICS(0) (ppm) | ~ -11 to -13 | ~ -13 to -15 | ~ -9.7 |
| NICS(1) (ppm) | ~ -14 to -16 | ~ -15 to -17 | ~ -11.5 |
NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring.
Experimental Protocols for Aromaticity Determination
X-ray Crystallography
Objective: To determine the precise bond lengths and angles of the triazole ring in the solid state, providing evidence for bond length equalization.
Methodology:
-
Crystal Growth: High-quality single crystals of the triazole-containing compound are grown from a suitable solvent system.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the magnetic environment of the triazole ring protons and carbons, which is influenced by the aromatic ring current.
Methodology:
-
Sample Preparation: The triazole-containing compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Aromatic protons on the triazole ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the diatropic ring current.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. The carbon atoms of the aromatic triazole ring typically resonate in the range of δ 120-150 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions characteristic of the aromatic π-system.
Methodology:
-
Sample Preparation: A dilute solution of the triazole-containing compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Spectral Acquisition: The UV-Vis spectrum is recorded over a suitable wavelength range (typically 200-400 nm). Aromatic systems like triazoles exhibit characteristic π → π* transitions. Benzene, for example, shows a strong absorption around 204 nm and a weaker, structured band around 254 nm.[1] The position and intensity of these bands in triazoles can provide qualitative information about their aromaticity.
Computational Chemistry: NICS Calculation
Objective: To quantify the aromaticity of the triazole ring based on its magnetic properties.
Methodology:
-
Geometry Optimization: The molecular geometry of the triazole is optimized using a suitable level of theory (e.g., DFT with a basis set like 6-311+G(d,p)).
-
NICS Calculation: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) or at a defined distance above the ring plane (e.g., 1 Å for NICS(1)).
-
Magnetic Shielding Calculation: The absolute magnetic shielding tensor for the ghost atom is calculated using a method like GIAO (Gauge-Including Atomic Orbital).
-
NICS Value: The NICS value is the negative of the isotropic magnetic shielding value.
Caption: Workflow for the comprehensive assessment of triazole aromaticity, integrating experimental and computational approaches.
Comparative Aromaticity: 1,2,3-Triazole vs. 1,2,4-Triazole
Based on the available data, both 1,2,3- and 1,2,4-triazole are unequivocally aromatic. However, subtle differences in their electronic structure lead to variations in their degree of aromaticity. Generally, 1,2,4-triazole is considered to be slightly more aromatic than 1,2,3-triazole. This is supported by its generally higher aromatic stabilization energy and more negative NICS values. This enhanced stability can influence the pharmacokinetic and pharmacodynamic properties of drug candidates incorporating this scaffold.
Conclusion
The aromaticity of the triazole ring is a fundamental property that underpins its utility in drug design. Both 1,2,3- and 1,2,4-triazole isomers are robustly aromatic, a feature that contributes to their chemical stability and influences their biological interactions. A thorough understanding and quantitative assessment of this aromaticity, through a combination of experimental and computational methods, are essential for the development of next-generation triazole-based therapeutics. This guide provides a foundational framework for researchers to approach the analysis of triazole aromaticity in their drug discovery endeavors.
References
Exploring the Structural Diversity of Triazole Compounds: A Technical Guide for Drug Development Professionals
An in-depth examination of the synthesis, biological activity, and therapeutic potential of 1,2,3- and 1,2,4-triazole (B32235) scaffolds in modern drug discovery.
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in a wide range of biological interactions have led to the development of numerous clinically significant drugs.[1][2] This technical guide provides a comprehensive overview of the structural diversity of triazole compounds, detailing synthetic methodologies, summarizing key quantitative biological data, and visualizing their interactions with critical signaling pathways.
Synthetic Strategies for Accessing Triazole Diversity
The broad pharmacological potential of triazoles has driven the development of diverse and efficient synthetic methods. These strategies provide access to a vast chemical space of substituted 1,2,3- and 1,2,4-triazole derivatives.
Synthesis of 1,2,3-Triazoles via "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] Microwave-assisted organic synthesis (MAOS) has further revolutionized this process by drastically reducing reaction times and often improving yields.
Synthesis of 1,2,4-Triazoles via Classical and Modern Methods
The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, though it often requires high temperatures.[4][5] Modern approaches, including microwave-assisted synthesis, offer more efficient and higher-yielding alternatives for the preparation of diversely substituted 1,2,4-triazoles.[6]
Quantitative Biological Activity of Triazole Derivatives
The structural modifications of the triazole core have a profound impact on their biological activity. The following tables summarize the in vitro efficacy of various triazole derivatives against cancer cell lines and fungal pathogens, highlighting the structure-activity relationships (SAR).
Anticancer Activity of Triazole Compounds
Triazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | PC3 (Prostate) | 10.8 ± 0.04 | [7] |
| 5c | MCF-7 (Breast) | 20.53 ± 0.21 | [7] |
| 11e | RPMI-8226 (Leukemia) | 3.17 | [8] |
| 7a | A549 (Lung) | 8.67 | [9] |
| 7c | A549 (Lung) | 9.74 | [9] |
| k5 | A549 (Lung) | 4.4 | [1] |
| 8a | A549 (Lung) | 9.18 ± 0.6 | [10] |
| 8a | Caco-2 (Colon) | 13.0 ± 0.9 | [10] |
| 9a | Caco-2 (Colon) | 12.0 | [10] |
Antifungal Activity of Triazole Compounds
Triazoles are a well-established class of antifungal agents. The minimum inhibitory concentration (MIC) is a key metric for their in vitro antifungal activity.
| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference |
| 1,2,3-Benzotriazine-4-one derivatives | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [11][12] |
| Triazole alcohol derivatives | Fluconazole-susceptible Candida isolates | 0.063 - 1 | [12] |
| Compound 6m | Aspergillus fumigatus | 0.25 | [13] |
Key Signaling Pathways Modulated by Triazole Compounds
The therapeutic effects of triazole compounds are often attributed to their ability to modulate specific cellular signaling pathways implicated in disease pathogenesis.
Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain triazole derivatives have been shown to inhibit this pathway, leading to the degradation of β-catenin and suppression of cancer cell growth.[14][15][16]
Ergosterol (B1671047) Biosynthesis Pathway
The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[11][13][17]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its aberrant activation is common in many cancers. Novel triazole derivatives have been developed as potent inhibitors of this pathway, often targeting key kinases like PI3K and mTOR.[4][10][18]
Detailed Experimental Protocols
To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments cited in the evaluation of triazole compounds.
General Procedure for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles under microwave irradiation.
Materials:
-
Organic azide (B81097) (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial, combine the organic azide, terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.
-
Add the chosen solvent to the vial.
-
Securely seal the vial with a Teflon septum.
-
Place the vial in a microwave reactor and irradiate at a set temperature (typically 80-120°C) for a specified time (usually 5-20 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells (negative control) and vehicle control (medium with DMSO).
-
Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Materials:
-
Fungal strains
-
RPMI 1640 medium
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Conclusion
The structural diversity inherent in the triazole scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of both 1,2,3- and 1,2,4-triazole isomers, coupled with their ability to modulate a wide array of biological targets and signaling pathways, ensures their continued relevance in drug development. This guide has provided a snapshot of the vast potential of triazole compounds, offering valuable data, protocols, and mechanistic insights to aid researchers in the design and evaluation of the next generation of triazole-based medicines.
References
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- 2. researchgate.net [researchgate.net]
- 3. Protein-Protein Interactions [cytoscape.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 14. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to serve as a foundational scaffold for a diverse array of therapeutic agents, capable of interacting with multiple biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of triazole derivatives, their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery and development.
The Triazole Core: A Privileged Scaffold
Privileged structures are molecular frameworks that appear in ligands for different types of receptors, demonstrating their broad biological applicability.[1][2] The triazole nucleus, existing in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole (B32235), perfectly embodies this concept. Its unique physicochemical properties, including hydrogen bonding capability, dipole moment, and metabolic stability, make it an ideal building block for designing novel therapeutic agents. Triazole derivatives have been successfully developed into drugs with a wide range of pharmacological activities, including antifungal, anticancer, antiviral, and enzyme inhibitory properties.[3][4]
Synthesis of Triazole Derivatives
The construction of the triazole ring is a cornerstone of many synthetic campaigns in medicinal chemistry. Various robust and efficient methods have been developed for the synthesis of both 1,2,3- and 1,2,4-triazole derivatives.
Synthesis of 1,2,3-Triazole Derivatives
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][6] This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups.
This protocol describes a general procedure for the CuAAC reaction.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (B81097) (1.0 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and water (10 mL)
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates such as thiosemicarbazides. A common and effective method is the reaction of acyl hydrazides with isothiocyanates followed by cyclization.
This protocol provides a general method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles.
Materials:
-
Aroyl/acyl hydrazide (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Ethanol (B145695) (15 mL)
-
Potassium hydroxide (B78521) (1.2 mmol)
Procedure:
-
In a round-bottom flask, dissolve the aroyl/acyl hydrazide (1.0 mmol) in ethanol (10 mL).
-
Add the isothiocyanate (1.0 mmol) to the solution and reflux the mixture for 4-6 hours.
-
After cooling to room temperature, add a solution of potassium hydroxide (1.2 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture for another 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole derivative.
Biological Activities and Mechanisms of Action
Triazole derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of pathogens and disease pathways.
Antifungal Activity
Triazole-based drugs are mainstays in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[11]
Caption: Inhibition of Lanosterol 14α-demethylase by triazoles in the ergosterol biosynthesis pathway.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 4 | [12] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 2 | [12] |
| Voriconazole | Candida krusei | 0.03 - 1 | [7] |
| Posaconazole | Cryptococcus neoformans | 0.03 - 0.25 | [12] |
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
Yeast isolates
-
RPMI-1640 medium buffered with MOPS
-
Triazole compounds (stock solutions in DMSO)
-
96-well microtiter plates
-
Sterile saline or water
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the yeast isolates on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours. Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of the triazole compounds in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. This results in a final volume of 200 µL per well. Include a drug-free well for growth control and an uninoculated well for sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer at 530 nm.
Anticancer Activity
Triazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[13] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][14]
Caption: A potential mechanism of apoptosis induction by triazole derivatives via the p53 pathway.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Carboxyamidotriazole | Lung Cancer (A549) | 9.19 | [15] |
| 1,2,3-Triazole Derivative 8 | Fibrosarcoma (HT-1080) | 15.13 | [15] |
| Thiazolo[3,2-b][1][7][11]-triazole 3b | Breast Cancer (MCF-7) | 1.37 (GI₅₀) | [14] |
| 1,2,3-Triazole-dithiocarbamate | Colon Cancer | - | [5] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Triazole compounds (stock solutions in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on a shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition
The triazole scaffold is a versatile inhibitor of various enzymes, playing a crucial role in the management of a wide range of diseases.[15] For instance, triazole derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[16]
Caption: A typical workflow for the identification and characterization of triazole-based enzyme inhibitors.
| Compound | Enzyme | IC₅₀ / Kᵢ | Reference |
| Letrozole | Aromatase | - | [13] |
| Triazole derivative (4) | Carbonic Anhydrase | Kᵢ = 3.55 ± 0.57 nM | [17] |
| Benzofuran-triazole hybrid (10d) | Acetylcholinesterase | IC₅₀ = 0.55 ± 1.00 μM | [18] |
This colorimetric method is widely used to screen for AChE inhibitors.[19]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Triazole compounds (stock solutions in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the triazole compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well and incubate at 25°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the triazole compound compared to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The triazole nucleus has firmly established its position as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in diverse biological interactions, has led to the development of numerous life-saving drugs. The continued exploration of novel triazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the design and development of the next generation of triazole-based therapeutics.
References
- 1. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of triazole antifungal agents
An In-depth Technical Guide on the Core Mechanism of Action of Triazole Antifungal Agents
Introduction
Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases. As synthetic compounds characterized by a five-membered ring containing three nitrogen atoms, their efficacy stems from a highly specific mode of action within the fungal cell.[1] This guide provides a detailed examination of the molecular mechanisms underpinning the action of triazole agents, intended for researchers, scientists, and professionals involved in drug development. We will explore the core biochemical pathways targeted by these agents, present comparative quantitative data on their activity, detail the experimental protocols used to ascertain their efficacy, and visualize the key processes through structured diagrams.
Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mechanism of action of all triazole antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a sterol component essential for fungal membrane structure and function that is absent in mammals.[2]
The Fungal Ergosterol Biosynthesis Pathway
Ergosterol is the principal sterol in the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3] Its biosynthesis is a complex, multi-enzyme pathway. The critical final stages of this pathway begin with the cyclization of squalene (B77637) to form lanosterol (B1674476). Lanosterol then undergoes a series of enzymatic modifications, including demethylations, desaturations, and reductions, to be converted into ergosterol.
A pivotal and rate-limiting step in this pathway is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase , encoded by the ERG11 or cyp51 gene.[4] This enzyme is the specific target of triazole antifungal drugs.
Caption: Fungal Ergosterol Biosynthesis Pathway.
Molecular Interaction with Lanosterol 14α-Demethylase (CYP51)
Triazole agents function as potent and specific non-competitive inhibitors of lanosterol 14α-demethylase (CYP51).[5] The molecular basis of this inhibition is a coordinative bond formed between a nitrogen atom (N-4) of the triazole ring and the fifth coordination site of the ferric (Fe³⁺) ion within the heme prosthetic group of the CYP51 enzyme.[2][5][6] This high-affinity binding displaces the enzyme's natural substrate, lanosterol, and effectively blocks its demethylation. The specificity of triazoles for the fungal CYP51 over its mammalian homolog is crucial for their therapeutic index, although interactions with human cytochrome P450 enzymes can still occur, leading to potential drug-drug interactions.[7]
The consequences of CYP51 inhibition are twofold:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. This compromises the structural integrity and fluidity of the fungal membrane, impairing the function of membrane-bound enzymes like chitin (B13524) synthase and affecting nutrient transport.[3]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol demethylation results in the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[2] These methylated sterols are bulky and cannot be properly incorporated into the phospholipid bilayer. Their accumulation disrupts membrane packing, increases membrane permeability, and ultimately leads to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect in some contexts).[5]
Caption: Mechanism of Triazole Inhibition of CYP51.
Quantitative Analysis of Triazole Activity
The efficacy of different triazole agents can be compared quantitatively using metrics such as the Minimum Inhibitory Concentration (MIC) and the dissociation constant (Kd), which measures binding affinity to the target enzyme.
Table 1: Comparative In Vitro Activity (MIC) of Triazoles against Key Fungal Pathogens
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Fluconazole | 3,369 | ≤0.25 - >64 | 0.5 | 2 | [3] |
| Itraconazole | 3,369 | ≤0.015 - >16 | 0.03 | 0.25 | [3] | |
| Voriconazole | 3,369 | ≤0.007 - 16 | 0.015 | 0.06 | [3] | |
| Posaconazole | 3,369 | ≤0.007 - 16 | 0.03 | 0.06 | [3] | |
| Aspergillus fumigatus | Itraconazole | 637 | ≤0.06 - 1 | 0.25 | 0.5 | [8] |
| Voriconazole | 637 | ≤0.06 - 1 | 0.25 | 0.5 | [8] | |
| Posaconazole | 637 | ≤0.015 - 0.25 | 0.03 | 0.06 | [8] |
Table 2: Binding Affinity (Kd) of Triazoles for Candida albicans CYP51
The dissociation constant (Kd) reflects the affinity of the drug for its target; a lower Kd value indicates a higher binding affinity.
| Triazole Agent | Kd (nM) | Reference |
| Fluconazole | 47 | [9] |
| Itraconazole | 10 - 26 | [9] |
| Voriconazole | 10 - 26 | [9] |
| Ketoconazole (Imidazole) | 10 - 26 | [9] |
| Prothioconazole-desthio | ~40 | [7] |
Experimental Protocols
Standardized methodologies are critical for obtaining reproducible quantitative data on antifungal activity. Below are detailed protocols for two key experimental procedures.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts.[1][10][11]
Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Weigh and dissolve the antifungal powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Perform serial twofold dilutions in RPMI 1640 medium to prepare working solutions.
-
-
Preparation of Inoculum:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure viability and purity.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of each antifungal working dilution into the wells of a 96-well U-bottom microtiter plate.
-
Add 100 µL of the final yeast inoculum to each well. This results in a final volume of 200 µL and halves the drug concentration.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Reading and Interpretation:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[13] This concentration is the MIC.
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Quantification of Ergosterol Content
This method is used to measure the direct impact of triazoles on ergosterol levels within fungal cells. The protocol involves cell disruption, saponification to release sterols from esters, extraction, and quantification by High-Performance Liquid Chromatography (HPLC).[14][15][16]
Methodology:
-
Cell Culture and Harvesting:
-
Grow the fungal culture in a suitable liquid medium with and without the triazole agent.
-
Harvest cells by centrifugation, wash with distilled water, and determine the dry or wet weight of the cell pellet.
-
-
Saponification (Alkaline Hydrolysis):
-
Add 3-5 mL of 25% alcoholic potassium hydroxide (B78521) (KOH) to the cell pellet.[17]
-
Vortex vigorously to resuspend the cells.
-
Incubate in an 80-85°C water bath for 1-4 hours to hydrolyze sterol esters and break down cell walls.[17]
-
-
Sterol Extraction:
-
Allow the mixture to cool to room temperature.
-
Add 1 volume of sterile water and 3 volumes of a non-polar solvent (e.g., n-heptane or n-hexane).
-
Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids (containing sterols) into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
-
Analysis by HPLC:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Detect ergosterol using a UV detector, typically at 282 nm.[18]
-
Quantify the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.
-
Caption: Workflow for Ergosterol Quantification via HPLC.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. mdpi.com [mdpi.com]
- 12. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of D0870 compared with those of other azoles against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Broad-Spectrum Bioactivity of Novel Triazole Derivatives: A Technical Guide
Introduction
Triazole derivatives have emerged as a versatile and highly significant class of heterocyclic compounds in medicinal chemistry. Their unique five-membered ring structure, containing three nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the ability to engage in various biological interactions.[1][2] This has led to the development of numerous drugs with a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][3][4] This technical guide provides an in-depth overview of the broad-spectrum bioactivity of novel triazole derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.
Antifungal Activity
Triazole derivatives are most renowned for their potent antifungal activity and form a cornerstone of current antifungal therapy.[3][5] They are particularly effective against a wide range of pathogenic fungi, including Candida and Aspergillus species.[3][6]
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mechanism of antifungal action for most triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[5][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[7]
Caption: Inhibition of Fungal Ergosterol Biosynthesis by Triazole Derivatives.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of selected novel triazole derivatives against various pathogenic fungal strains. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Candida glabrata | Candida parapsilosis | Reference |
| Phenyl-propionamide series (A1, A2, A6, A12, A15) | ≤0.125 - 4.0 | ≤0.125 - 1.0 | >64.0 | ≤0.125 - 4.0 | 0.5 - 4.0 | [6] |
| 2-pyridinyl series (A18-A21) | ≤0.125 | ≤0.125 - 0.5 | >64.0 | ≤0.125 - 0.25 | ≤0.125 - 0.5 | [6] |
| 3-pyridinyl analogues (A22-A25) | ≤0.125 - 0.25 | ≤0.125 - 0.5 | >64.0 | ≤0.125 - 1.0 | ≤0.125 - 0.5 | [6] |
| Compound 9A16 | 0.0156 - 8 | 0.0156 - 8 | 0.0156 - 8 | - | - | [8] |
| Triazolo[4,3-a]pyrazine derivative (2e) | - | - | - | - | - | [9] |
| 1,2,3-Triazole glycoside (5) | 10 mg/mL | - | 10 mg/mL | - | - | [10] |
Note: "-" indicates data not reported in the cited sources.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standardized microbroth dilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of novel triazole derivatives.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
Methodology:
-
Compound Preparation: Stock solutions of the triazole derivatives are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made.
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units per milliliter (CFU/mL).
-
Microplate Inoculation: The diluted compound solutions are added to the wells of a 96-well microtiter plate. The prepared fungal inoculum is then added to each well.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Antibacterial Activity
While not as prominent as their antifungal counterparts, many novel triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10]
Mechanism of Action
The antibacterial mechanisms of triazole derivatives can be diverse. Some have been shown to disrupt the bacterial cell membrane structure, while others inhibit essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[9]
Quantitative Antibacterial Activity Data
The following table presents the in vitro antibacterial activity (MIC in μg/mL) of representative triazole derivatives.
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus cereus | Reference |
| Triazolo[4,3-a]pyrazine derivative (2e) | 32 | 16 | - | - | [9] |
| 1,2,3-Triazole glycoside (5) | 5 mg/mL | - | 5 mg/mL | - | [10] |
| 1,2,3-Triazole glycoside (6) | 10 mg/mL | - | 10 mg/mL | - | [10] |
| 1,2,4-Triazole derivatives (in DMF) | Variable | Variable | Resistant | Susceptible | [11] |
Note: "-" indicates data not reported in the cited sources.
Experimental Protocol: Antibacterial Susceptibility Testing
Similar to antifungal testing, the microbroth dilution method is a standard for determining the antibacterial efficacy of new compounds.
Methodology:
-
Compound and Inoculum Preparation: This follows a similar procedure to the antifungal protocol, with bacterial strains being cultured and suspensions adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Plate Setup and Incubation: The diluted compounds and bacterial inoculum are added to 96-well plates and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest compound concentration that completely inhibits visible bacterial growth.
Anticancer Activity
A growing body of research highlights the potential of triazole derivatives as anticancer agents, with activity demonstrated against various cancer cell lines.[12][13]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer mechanisms of triazole derivatives are multifaceted. Some compounds have been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[12][14] They can also trigger apoptosis (programmed cell death) through various signaling pathways, including those involving caspases and mitochondrial membrane potential.[12]
Caption: Anticancer Mechanism of Action for select Triazole Derivatives.
Quantitative Anticancer Activity Data
The antiproliferative activity of novel triazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) in μM.
| Compound/Derivative | HT-1080 (Fibrosarcoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | MDA-MB-231 (Breast Adenocarcinoma) | Reference |
| Phosphonate 1,2,3-triazole (8) | 15.13 | 21.25 | 18.06 | 16.32 | [12] |
| 1,2,3-triazole derivative (5) | 31.65 | >100 | 18.32 | 22.41 | [12] |
| 1,2,3-triazole derivative (7) | 25.74 | 28.19 | 20.43 | 19.87 | [12] |
| 1,2,3-triazole chromene derivative (1) | - | 1.02 - 74.28 | - | - | [14] |
Note: "-" indicates data not reported in the cited sources.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Antiviral Activity
Triazole derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus.[4][15][16]
Mechanism of Action
The antiviral mechanisms of triazoles can vary depending on the virus. They have been shown to target a wide variety of viral proteins and enzymes that are essential for viral replication.[15][16] For instance, some derivatives can inhibit viral helicase, an enzyme necessary for unwinding viral nucleic acids.
Quantitative Antiviral Activity Data
The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or IC50.
| Compound/Derivative | Target Virus/Enzyme | Activity (IC50/EC50) | Reference |
| 1,2,4-triazoles (65a-b) | MERS-CoV helicase | 8.9–12.4 μM | [2] |
Note: Specific quantitative data for antiviral activity is often more limited in general review articles.
Experimental Protocol: General Antiviral Assay
A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.
Methodology:
-
Cell Culture: Host cells susceptible to the virus are cultured in microtiter plates.
-
Compound and Virus Addition: The cells are treated with different concentrations of the triazole compound, followed by infection with a known amount of the virus.
-
Incubation: The plates are incubated to allow for viral replication and the development of CPE (e.g., cell rounding, detachment).
-
CPE Assessment: The extent of CPE is observed microscopically or quantified using a cell viability assay (like the MTT assay).
-
EC50 Calculation: The EC50 is determined as the concentration of the compound that inhibits the viral CPE by 50%.
Novel triazole derivatives represent a highly promising and versatile scaffold in drug discovery. Their broad-spectrum bioactivity against fungi, bacteria, cancer cells, and viruses, coupled with their favorable chemical properties, makes them attractive candidates for further development. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent therapeutic agents based on the triazole core.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 16. researchgate.net [researchgate.net]
Potential applications of triazoles in materials science
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as remarkably versatile building blocks in the field of materials science. Their unique electronic properties, high thermal stability, and propensity for forming stable complexes and well-defined structures through "click chemistry" have positioned them as critical components in a wide array of advanced materials. This technical guide provides an in-depth overview of the core applications of triazoles in materials science, with a focus on corrosion inhibition, organic electronics, functional polymers, and catalysis. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes complex processes and relationships to facilitate understanding and further innovation in the field.
Introduction to Triazoles
Triazoles exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible and highly versatile for material functionalization.[1][2] The triazole ring's electron-rich nature, coupled with its aromaticity and ability to participate in hydrogen bonding and coordination with metal ions, underpins its utility in diverse applications.[3] These applications range from protecting metallic surfaces from corrosion to enabling the next generation of electronic displays and advanced functional polymers.[4][5]
Application I: Corrosion Inhibition
Triazole derivatives are among the most effective organic corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments.[6][7] Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[7]
Mechanism of Action
The corrosion inhibition mechanism involves the adsorption of triazole molecules onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[7] The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring play a crucial role in this process, interacting with the vacant d-orbitals of the metal atoms to form a stable, coordinated layer.[7] This protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Quantitative Data: Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is typically determined using weight loss measurements or electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | 200 ppm | 96.4 | [6] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin (6d) | Carbon Steel | 2M HCl | 75 ppm | 95 | [8] |
| 1,2,4-triazole (TR) | Copper | 1.0 M H₂SO₄ | 10⁻³ M | 92.5 | [9] |
| 3-amino-1,2,4-triazole (ATA) | Copper | 1.0 M H₂SO₄ | 10⁻³ M | 95.8 | [9] |
| Tolyltriazole (TTA) | Al/Cu Alloy | HCl (pH=0.5) | N/A | >90 (at 15°C) | [7] |
Experimental Protocol: Potentiodynamic Polarization
This protocol outlines the procedure for evaluating the inhibition efficiency of a triazole derivative using potentiodynamic polarization, based on ASTM G5 and G59 standards.[10]
-
Electrode Preparation: A working electrode of the metal to be tested (e.g., carbon steel) is prepared by sequential wet polishing with 240 and 600 grit SiC paper. The surface area is measured precisely. The electrode is then degreased with acetone (B3395972) and rinsed with distilled water immediately before immersion.[10]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode, and a platinum or graphite (B72142) counter electrode. The reference electrode tip is placed in close proximity to the working electrode.[11][12]
-
Test Solution: The corrosive solution (e.g., 1M HCl) is prepared with and without various concentrations of the triazole inhibitor. The solution is purged with an oxygen-free gas (e.g., nitrogen) for at least 30 minutes prior to and during the experiment to remove dissolved oxygen. The temperature is maintained at a constant value (e.g., 25°C).[10]
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP (corrosion potential, Ecorr) is allowed to stabilize, typically for 60 minutes.[12]
-
Polarization Scan: A potential scan is initiated at a potential more negative than Ecorr (e.g., -250 mV vs. Ecorr). The potential is then swept in the anodic direction at a slow, constant scan rate (e.g., 0.5 mV/s) to a potential more positive than Ecorr (e.g., +250 mV vs. Ecorr).[11][12]
-
Data Analysis: The resulting current is recorded as a function of the applied potential, generating a Tafel plot (log current density vs. potential). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.
-
Calculation of Inhibition Efficiency: The IE% is calculated using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100 where icorr(uninhibited) and icorr(inhibited) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Application II: Organic Electronics
The electron-deficient nature of the triazole ring makes its derivatives excellent materials for organic electronic devices, particularly as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in Organic Light-Emitting Diodes (OLEDs) and as semiconductors in Organic Field-Effect Transistors (OFETs).[13]
Triazoles in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, triazole-based materials facilitate the efficient transport of electrons from the cathode to the emissive layer while simultaneously blocking the passage of holes from the anode. This confinement of charge carriers within the emissive layer enhances the probability of radiative recombination, leading to higher device efficiency and brightness.
Quantitative Data: OLED Performance
The performance of OLEDs is characterized by several parameters, including external quantum efficiency (EQE), current efficiency, and luminance.
| Triazole-based Material | Device Role | Max. EQE (%) | Current Efficiency (cd/A) | Color | Reference |
| 4NTAZ-PPI | Blue Emitter | 7.3 | - | Blue | [13] |
| TAZ-PPI | Blue Emitter | 5.9 | - | Blue | [13] |
| CbzTAZ | Host | 21.6 | 50.6 | Blue | [14] |
| TBAN-based | Emitter | 5.7 | 12.1 | Orange-Red | [15] |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole | Emitter | 4.6 | - | Blue | [16] |
Triazoles in Organic Field-Effect Transistors (OFETs)
In OFETs, the semiconducting properties of triazole derivatives are exploited. Donor-π-Acceptor-π-Donor (D–A–D) structures based on a benzotriazole (B28993) core have been shown to act as p-type semiconductors. The planarity of the molecular structure and efficient intramolecular charge transfer are critical for achieving high charge carrier mobility.[17]
Quantitative Data: OFET Performance
| Triazole-based Material | Type | Charge Mobility (cm²/Vs) | I_ON/I_OFF Ratio | Reference |
| Bzt-phe | p-type | 6.5 x 10⁻⁴ | 10³ | [17] |
| Bzt-thbz | p-type | 1.1 x 10⁻³ | 10³ | [17] |
| Bzt-tpa | p-type | 1.4 x 10⁻³ | 10⁴ | [17] |
| Alkylbenzotriazole/Benzothiadiazole Copolymer | Ambipolar | >0.01 (electron) | - | [18] |
Experimental Protocol: OLED Fabrication and Characterization
This protocol provides a general workflow for the fabrication of a small-molecule OLED via vacuum thermal evaporation.[19]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent solution, deionized water, acetone, and isopropanol. The cleaned substrates are dried and then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: The organic layers and metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr).
-
A hole-transport layer (HTL), e.g., NPB, is deposited.
-
The emissive layer, containing the triazole-based material (as a host or emitter), is deposited. If used as a dopant, it is co-evaporated with a host material.
-
The electron-transport/hole-blocking layer (ETL/HBL), often the triazole derivative itself, is deposited.
-
An electron-injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited.
-
Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device structure.
-
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-cured epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.
-
Characterization: The current-voltage-luminance (I-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. From this data, key performance metrics such as current efficiency, power efficiency, and external quantum efficiency (EQE) are calculated.
Application III: Functional Polymers
The integration of triazole rings into polymer backbones, often via CuAAC polymerization, imparts a unique combination of properties, including high thermal stability, enhanced mechanical strength, and specific functionalities for advanced coatings.[5][20]
Thermal and Mechanical Properties
The rigid, aromatic structure of the triazole ring contributes to high glass transition temperatures (Tg) and excellent thermal stability in polymers. The strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, enhance the mechanical properties of polytriazoles.
Quantitative Data: Thermal and Mechanical Properties of Polytriazoles
| Polymer System | Property | Value | Reference |
| Polyether Polytriazole Elastomer (R=0.5) | Tensile Strength | 0.332 MPa | [21] |
| Polyether Polytriazole Elastomer (R=0.5) | Elongation at Break | 897.1% | [21] |
| Polyether Polytriazole Elastomer | Glass Transition Temp. (Tg) | -70 to -65 °C | [21] |
| Poly(1,3-phenyl-1,4-phenyl)-4-phenyl-1,2,4-triazole | Glass Transition Temp. (Tg) | ~270 °C | [22] |
| Poly(1,3-phenyl-1,4-phenyl)-4-phenyl-1,2,4-triazole | Decomposition Onset | ~430 °C | [22] |
| Polybarbiturate-triazole Copolymers | Glass Transition Temp. (Tg) | 124 - 175 °C | [23] |
Experimental Protocol: Synthesis of a Polytriazole via Click Chemistry
This protocol describes a general procedure for the synthesis of a linear poly(1,2,3-triazole) from a diazide and a diyne monomer.[20][24]
-
Reactant Preparation: Equimolar amounts of a diazide monomer and a diyne monomer are dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Catalyst Addition: A copper(I) catalyst is added to the solution. This is often generated in situ by adding a copper(II) source, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, like sodium ascorbate.[25]
-
Polymerization: The reaction mixture is stirred, often under an inert atmosphere (e.g., nitrogen), at room temperature or with gentle heating for a specified period (typically 12-48 hours) until a significant increase in viscosity is observed.
-
Isolation: The resulting polymer is isolated by precipitation into a non-solvent, such as methanol (B129727) or water.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove residual monomers and catalyst, and dried under vacuum to yield the final polytriazole.
-
Characterization: The polymer's structure is confirmed using techniques like FT-IR and NMR spectroscopy. Its molecular weight is determined by gel permeation chromatography (GPC), and its thermal properties are analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[23]
Other Notable Applications
Catalysis
Triazoles can act as ligands, coordinating with transition metals like copper and iron to form catalysts. These catalysts have been used for various organic reactions, including the selective oxidation of hydrocarbons.[26]
Biomedical Materials
The stability and ease of functionalization of triazoles make them valuable in biomedical applications. They have been incorporated into materials for drug delivery, biosensing, and as linkers for bioconjugation, bridging the gap between materials science and drug development.
Conclusion
Triazoles are a class of heterocyclic compounds with profound and expanding applications in materials science. Their robust chemical nature, accessible synthesis via click chemistry, and favorable electronic and physical properties have enabled significant advancements in corrosion protection, organic electronics, and the development of high-performance functional polymers. The quantitative data and experimental frameworks presented in this guide serve as a foundation for researchers and scientists to build upon, fostering further exploration and innovation in the design and application of triazole-based materials. As synthetic methodologies become even more sophisticated, the role of triazoles in creating next-generation materials for a multitude of technological and biomedical challenges is set to grow.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. 1,2,3-Triazole-based sequence-defined oligomers and polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. farsi.msrpco.com [farsi.msrpco.com]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. High-performance non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives with negligible efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. D–A–D 2 H -benzo[ d ][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03246G [pubs.rsc.org]
- 18. Organic field-effect transistors and solar cells using novel high electron-affinity conjugated copolymers based on alkylbenzotriazole and benzothiadiazole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. ris.utwente.nl [ris.utwente.nl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 26. researchgate.net [researchgate.net]
Triazole Compounds as Bioisosteres in Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement has emerged as a powerful tool. This guide provides an in-depth exploration of triazole compounds, specifically the 1,2,3- and 1,2,4-triazole (B32235) isomers, as versatile bioisosteres in drug design. Their unique physicochemical properties, metabolic stability, and synthetic accessibility make them attractive replacements for labile functional groups, such as amide and ester bonds, often leading to enhanced potency, selectivity, and pharmacokinetic properties. This document will delve into the quantitative impact of these bioisosteric replacements, provide detailed experimental protocols for their synthesis and evaluation, and visualize key biological pathways and drug design workflows.
Physicochemical Properties and Bioisosteric Rationale
Triazole rings are five-membered aromatic heterocycles containing three nitrogen atoms. Their utility as bioisosteres stems from their ability to mimic the spatial arrangement and electronic properties of other functional groups.[1]
-
Amide Bond Mimicry : The 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for the trans-amide bond. The distance between substituents on the triazole is comparable to that of an amide, and the triazole nitrogen atoms can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen. Furthermore, the C-H bond of the triazole ring can function as a weak hydrogen bond donor, analogous to the amide N-H.[1] This mimicry can impart resistance to enzymatic hydrolysis by proteases, a common metabolic liability of amide-containing drugs.
-
Other Bioisosteric Applications : Triazoles can also serve as bioisosteres for esters, carboxylic acids, and other heterocyclic rings, offering a strategy to improve metabolic stability and modulate physicochemical properties such as solubility and lipophilicity.[1]
-
Physicochemical Advantages : Triazoles are generally polar, which can contribute to improved aqueous solubility. They are also metabolically stable and resistant to both acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1]
Quantitative Impact of Triazole Bioisosterism
The replacement of a functional group with a triazole bioisostere can have a significant impact on the biological activity of a compound. The following tables summarize quantitative data from various studies, comparing the activity of parent compounds with their triazole-containing analogues.
| Parent Compound (Functional Group) | IC50 / EC50 of Parent | Triazole Analogue | IC50 / EC50 of Analogue | Target / Assay | Fold Change in Activity |
| Amide-containing HIV-1 Vif Inhibitor | 6 µM | 1,4-disubstituted 1,2,3-triazole | 1.2 µM | Anti-HIV activity in H9 cells | 5-fold increase |
| Cabotegravir Analogue (amide) | >200 µM | 1,2,3-triazole hybrid | 6.06 µM | Anticancer activity (H460 cells) | >33-fold increase |
| Amide-containing GPR88 Agonist | ~100 nM | 1,4-disubstituted 1H-1,2,3-triazole | 14 nM | GPR88 agonism (cAMP assay) | ~7-fold increase |
| Flunixin Analogue (amide) | - | 1,2,4-triazole derivative | - | Anti-inflammatory activity | Increased activity |
| Amide-containing CSNK2 Inhibitor | ~250 nM | 1,2,4-triazole derivative | ~50 nM | CSNK2A2 Inhibition | 5-fold increase |
Table 1: Comparison of Biological Activity of Amide-Containing Compounds and their Triazole Bioisosteres. This table highlights examples where the replacement of an amide bond with a triazole ring led to a significant improvement in biological activity.
| Drug | Target | IC50 / MIC | Cell Line / Organism |
| Fluconazole | Lanosterol (B1674476) 14α-demethylase | MIC > 256.0 µg/mL | Fluconazole-resistant C. albicans |
| Voriconazole | Lanosterol 14α-demethylase | MIC: 0.25 - 2 µg/mL | Aspergillus spp. |
| Posaconazole | Lanosterol 14α-demethylase | MIC: ≤0.015 - 0.25 µg/mL | Candida spp. |
| Letrozole Analogue (1,2,3-triazole) | Aromatase | pIC50: 5.89 - 8.19 | Aromatase inhibition assay |
| 1,2,4-triazole pyridine (B92270) derivative (TP6) | - | IC50: 41.12 µM | Murine melanoma (B16F10) |
Table 2: Pharmacological Activity of Marketed and Experimental Triazole-Containing Drugs. This table provides a snapshot of the activity of several triazole-based drugs against their respective targets.
Key Signaling Pathways and Experimental Workflows
Ergosterol (B1671047) Biosynthesis Pathway and the Mechanism of Action of Azole Antifungals
A primary target for many triazole-containing antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[2]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Antifungals.
Drug Design Workflow for Bioisosteric Replacement
The process of identifying and implementing a bioisosteric replacement in a drug design project typically follows a structured workflow. This involves computational analysis to predict the suitability of the replacement, followed by chemical synthesis and biological evaluation.
Caption: A typical workflow for bioisosteric replacement in drug design.
Experimental Protocols
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the widely used "click chemistry" reaction to synthesize 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Organic azide (B81097)
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.02-0.10 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Triazole compound to be tested (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The following day, treat the cells with various concentrations of the triazole compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Susceptibility Testing using Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Triazole compound to be tested (dissolved in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial two-fold dilutions of the triazole compound in the 96-well plate using RPMI-1640 medium.
-
Add the fungal inoculum to each well, resulting in a final volume of 200 µL per well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
Triazole compounds have firmly established their role as valuable bioisosteres in modern drug design. Their ability to mimic key functional groups while imparting enhanced metabolic stability and favorable physicochemical properties has led to the development of numerous successful therapeutic agents. The synthetic accessibility of the triazole core, particularly through the advent of click chemistry, allows for the rapid generation of diverse compound libraries for structure-activity relationship studies. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the strategic application of triazole bioisosterism will undoubtedly remain a crucial strategy in the quest for novel and improved medicines. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical methodologies to aid researchers in harnessing the full potential of triazole compounds in their drug discovery endeavors.
References
The Scarcity of Nature's Triazoles: A Technical Guide to the Discovery of Penipanoid A
Introduction
The triazole moiety, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have made it a privileged scaffold in a vast array of synthetic pharmaceuticals. However, a striking dichotomy exists between the prevalence of triazoles in synthetic compounds and their profound rarity in the natural world. This technical guide delves into the discovery of one of the few known naturally occurring triazole compounds, Penipanoid A, isolated from a marine-derived fungus. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, quantitative data, the experimental protocols for its isolation, and its proposed biosynthetic origins.
While the scientific literature is replete with examples of natural products that have been synthetically modified to incorporate a triazole ring to enhance their therapeutic properties, the discovery of a triazole as a true secondary metabolite is an exceptional event.[1] This guide focuses on such a rarity, offering a detailed look into the scientific journey from discovery to characterization.
The Discovery of Penipanoid A: A Rare Fungal Metabolite
In 2011, a novel triazole carboxylic acid, named Penipanoid A, was discovered and isolated from the marine sediment-derived fungus Penicillium paneum SD-44.[2] This discovery was significant as it represented the first example of a triazole derivative isolated from marine sediment-derived fungi.[2] The producing organism, Penicillium paneum, is a fungus that has been isolated from various environments, including ensiled grain and recycled feed, and is known to produce a range of secondary metabolites.
The structure of Penipanoid A was elucidated through extensive spectroscopic analysis, and its absolute configuration was unequivocally confirmed by X-ray crystallography.[2] This finding provided concrete proof of the natural occurrence of a triazole-containing molecule, sparking interest in the potential for novel biosynthetic pathways capable of constructing this unique heterocyclic ring.
Quantitative Data
A summary of the key quantitative data for Penipanoid A is presented in the table below, providing a concise overview of its chemical properties and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N₃O₃ | [2] |
| Molecular Weight | 295.29 g/mol | |
| Exact Mass | 295.0957 g/mol | |
| Cytotoxicity (IC₅₀) | 54.2 μM (against SMMC-7721 cell line) | [2] |
Experimental Protocols
The isolation and characterization of Penipanoid A involved a multi-step process, from the fermentation of the producing organism to the purification and structural elucidation of the final compound. The following is a detailed description of the key experimental methodologies employed.
Fungal Fermentation and Extraction
The Penicillium paneum SD-44 strain was cultured to generate a sufficient quantity of biomass and secondary metabolites.
-
Inoculum Preparation : A piece of the mycelium of Penicillium paneum SD-44, grown on a malt (B15192052) agar (B569324) plate, was used to inoculate 1000-mL Erlenmeyer flasks, each containing 300 mL of liquid medium (sucrose 2%, peptone 0.5%, yeast extract 0.3%, monosodium glutamate (B1630785) 1%, mannitol (B672) 2%, potato flour 0.4%, in seawater, pH 6.5).
-
Static Fermentation : The inoculated flasks were incubated under static conditions at 28 °C for 35 days.
-
Extraction : Following fermentation, the culture broth was filtered to separate the mycelia. The air-dried mycelia were then subjected to ultrasonic extraction with a mixture of acetone (B3395972) and water (4:1), followed by repeated extraction with ethyl acetate (B1210297). The culture broth was also extracted three times with ethyl acetate. The organic extracts from both the mycelia and the broth were combined, as they showed similar profiles on Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), and concentrated to yield a crude extract.
Isolation and Purification of Penipanoid A
The crude extract was subjected to a series of chromatographic steps to isolate Penipanoid A.
-
Silica (B1680970) Gel Column Chromatography : The crude extract was first fractionated by silica gel column chromatography using a step gradient of petroleum ether-ethyl acetate followed by chloroform-methanol.
-
Sephadex LH-20 Column Chromatography : The fraction containing Penipanoid A was then further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
Preparative HPLC : The final purification was achieved by preparative HPLC on a C18 column with a methanol-water gradient to yield pure Penipanoid A.
Structural Elucidation
The chemical structure of Penipanoid A was determined using a combination of spectroscopic methods.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance spectroscopy were employed to elucidate the connectivity of the atoms.
-
X-ray Crystallography : The definitive structure and stereochemistry were confirmed by single-crystal X-ray diffraction analysis.
Proposed Biosynthetic Pathway of Penipanoid A
The biosynthesis of the triazole ring in Penipanoid A is a fascinating and yet to be fully elucidated process. A plausible biosynthetic pathway has been proposed, suggesting that the triazole ring is formed from the precursor amino acid, L-tryptophan. The pathway likely involves enzymatic machinery capable of constructing the nitrogen-rich triazole heterocycle, a rare capability in natural product biosynthesis.
Caption: A simplified diagram of the proposed biosynthetic pathway for Penipanoid A.
Conclusion
The discovery of Penipanoid A from Penicillium paneum SD-44 stands as a significant, albeit rare, example of a naturally occurring triazole compound. This finding challenges the long-held perception of triazoles as exclusively synthetic scaffolds and opens up new avenues for research into novel biosynthetic pathways. The detailed experimental protocols for its isolation and characterization provided in this guide serve as a valuable resource for natural product chemists and drug discovery scientists. Further investigation into the biosynthesis of Penipanoid A could unveil novel enzymatic tools for the construction of triazole rings, potentially leading to new biocatalytic approaches for the synthesis of triazole-containing pharmaceuticals. The continued exploration of unique microbial habitats, such as marine sediments, holds the promise of uncovering more of nature's rare chemical diversity, including other elusive naturally occurring triazoles.
References
Methodological & Application
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are rapid, selective, and high-yielding.[1][2] This powerful ligation reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1][3] Its remarkable efficiency, broad functional group tolerance, and ability to proceed in aqueous environments have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][4][5] The CuAAC reaction offers a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3][6]
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species as the active catalyst. The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), through reduction by an agent like sodium ascorbate (B8700270).[1][6]
-
Formation of Copper-Acetylide Intermediate: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal.[1][3]
-
Reaction with the Azide: The azide then reacts with the copper-acetylide complex in a 1,3-dipolar cycloaddition fashion.[1]
-
Formation of the Triazole Product: This leads to a six-membered copper-containing intermediate that rearranges to form the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1][7]
Quantitative Data Summary
The success of a CuAAC reaction is dependent on the careful selection and concentration of its components. The following tables provide typical concentration ranges for small molecule synthesis and bioconjugation applications.
Table 1: Typical Reaction Conditions for CuAAC
| Component | Small Molecule Synthesis | Bioconjugation |
| Alkyne Concentration | 0.1 - 0.5 M | 10 µM - 1 mM |
| Azide to Alkyne Ratio | 1.0 - 1.2 : 1 | 1 - 50 : 1 |
| Copper(II) Sulfate (mol%) | 1 - 5 mol% | 0.1 - 5 mol% |
| Copper(II) Sulfate (concentration) | 50 µM - 1 mM | |
| Sodium Ascorbate (mol%) | 5 - 10 mol% | 1 - 10 mol% |
| Sodium Ascorbate (concentration) | 1 - 5 mM | |
| Ligand to Copper Ratio | Not always necessary | 1:1 to 5:1 |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 12 hours | 1 - 4 hours |
| Typical Yields | > 90% | Variable, often high |
Table 2: Common Reagents and Solvents
| Component | Examples | Purpose |
| Solvents | t-BuOH/H₂O, THF/H₂O, DMSO, DMF, H₂O | Dissolve reactants and facilitate the reaction.[1] |
| Copper(II) Source | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst.[1] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) to initiate and maintain catalysis.[1][6] |
| Ligands | THPTA, TBTA, Bathophenanthroline | Accelerate the reaction and stabilize the Cu(I) oxidation state, protecting biomolecules from oxidative damage.[1] |
| Additives | Aminoguanidine | Can prevent side reactions of ascorbate oxidation byproducts with proteins.[8][9] |
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions. Optimization may be required based on the specific substrates and desired outcomes.
Protocol 1: CuAAC for Small Organic Molecules
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.
Materials and Reagents:
-
Azide-functionalized small molecule
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMSO)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in the chosen solvent.[3]
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.[1] Extract the product with an organic solvent (e.g., DCM or EtOAc).[1] Wash the combined organic layers with water and then with brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1] The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[1]
Protocol 2: CuAAC for Bioconjugation
This protocol is designed for the conjugation of molecules (e.g., fluorescent dyes, drugs) to biomolecules such as proteins or nucleic acids.
Materials and Reagents:
-
Biomolecule functionalized with an alkyne or azide
-
Azide or alkyne-containing labeling reagent
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-coordinating ligand (e.g., THPTA for aqueous media)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Aminoguanidine (optional)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. For example: biomolecule-alkyne in a suitable buffer (e.g., 25 µM), labeling reagent-azide, CuSO₄, THPTA, and sodium ascorbate.[1][10] The sodium ascorbate solution should be prepared fresh.[11]
-
Reaction Setup: In a microcentrifuge tube, combine the biomolecule solution with the azide-modified labeling reagent.[10]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solution. A 1:5 molar ratio of Cu:ligand is often recommended.[12]
-
Reaction Initiation: Add the premixed CuSO₄/ligand solution to the biomolecule mixture. If using, add aminoguanidine.[8] Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours.[1] Protect the reaction from light if using a light-sensitive dye.
-
Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1] Copper ions can also be removed by washing or dialysis with solutions of buffered EDTA.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents, especially for bioconjugation, to prevent oxidation of Cu(I) to Cu(II).[1] |
| Poor Solubility | Use a co-solvent like DMSO or DMF to improve the solubility of hydrophobic reactants.[1] | |
| Inefficient Catalyst System | For challenging substrates, consider adding a copper-stabilizing ligand like TBTA or THPTA.[1] | |
| Side Reactions | Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. Ensure thorough deoxygenation of your reaction mixture, as this side reaction is often oxygen-mediated.[11] |
| Oxidative Damage to Biomolecules | Reactive oxygen species can damage sensitive biomolecules. The use of a copper-chelating ligand is crucial to protect them.[1] Aminoguanidine can be added to intercept byproducts of ascorbate oxidation.[9] | |
| Purification Issues | Residual Copper | Residual copper can be difficult to remove. Treat the reaction mixture with a chelating agent like EDTA or use a copper-chelating resin.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axispharm.com [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction is renowned for its high efficiency, mild reaction conditions, exceptional regioselectivity, and broad functional group tolerance, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2][3] The resulting triazole core is a stable and desirable scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds and participating in hydrogen bonding interactions.[4][5]
These application notes provide detailed protocols for the synthesis of 1,4-disubstituted-1,2,3-triazoles using CuAAC, along with quantitative data to guide reaction optimization and diagrams to illustrate the reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize typical reaction conditions and yields for the CuAAC reaction, providing a comparative overview for different catalytic systems and substrates.
Table 1: Comparison of Catalytic Systems for CuAAC
| Catalyst System | Reducing Agent | Ligand | Solvent | Temperature | Time | Yield (%) | Reference |
| CuSO₄·5H₂O (1-5 mol%) | Sodium Ascorbate (10 mol%) | None | t-BuOH/H₂O | Room Temp | 1-24 h | >95 | [6][7] |
| CuI (1 mol%) | None | None | CH₂Cl₂ | Room Temp | 24 h | Quantitative | [8] |
| CuI (5 mol%) | None | None | D-Sorbitol/Urea/NH₄Cl | 85 °C | 5 h | 93 | [8] |
| Cu(OAc)₂ | None | Chelating Azide (B81097) | Various | Room Temp | - | High | [3] |
| [CuBr(PPh₃)₃] (5 mol%) | None | PPh₃ | THF or DMF | Room Temp | - | - | [4] |
| Heterogeneous Cu/C | None | None | Water | - | - | High | [2] |
Note: Yields are representative and can vary based on the specific azide, alkyne, purity of reagents, and reaction scale.
Table 2: Influence of Azide Structure on CuAAC Reaction Yields
| Azide Type | Substituent | Electronic Effect | Steric Hindrance | Expected Yield |
| Benzyl (B1604629) Azides | Electron-donating | - | Low | High |
| Benzyl Azides | Electron-withdrawing | + | Low | Very High |
| Aryl Azides | Electron-donating | - | Moderate | Good to High |
| Aryl Azides | Electron-withdrawing | + | Moderate | High |
| Alkyl Azides | Primary | - | Low | High |
| Alkyl Azides | Tertiary | - | High | Moderate to Low |
| Sulfonyl Azides | -SO₂R | Strong Electron-withdrawing | Variable | Variable (potential for side reactions)[7] |
Note: Electron-withdrawing groups on the azide generally accelerate the reaction rate.[9] Steric hindrance around the azide functionality can decrease the reaction rate and yield.[9]
Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC Reaction in Solution
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[6]
Materials:
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1-0.2 eq), followed by the addition of an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).[4][6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[4][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4][6]
Protocol 2: CuAAC for Bioconjugation
This protocol provides a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.
Materials:
-
Biomolecule-alkyne
-
Cargo-azide
-
Buffer solution (biocompatible, e.g., phosphate (B84403) buffer)
-
Premixed solution of CuSO₄ and an accelerating ligand (e.g., THPTA or TBTA)[10]
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive byproducts)[10]
Procedure:
-
In a microcentrifuge tube, combine the biomolecule-alkyne in the appropriate buffer.
-
Add the cargo-azide to the solution.
-
Add a premixed solution of CuSO₄ and the accelerating ligand. The ligand helps to stabilize the Cu(I) oxidation state and increase the reaction rate.[7]
-
If necessary, add aminoguanidine.[10]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[10]
-
Mix the solution gently and allow the reaction to proceed at room temperature for 1-2 hours.[10]
-
The purification method will depend on the nature of the bioconjugate and may include size exclusion chromatography, dialysis, or precipitation.[10]
Mandatory Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,2,3-triazoles via CuAAC.
References
- 1. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 3. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of 1,5-Disubstituted-1,2,3-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, largely due to its desirable properties, including metabolic stability and capacity for hydrogen bonding.[1] The regioselective synthesis of substituted triazoles is of paramount importance, with the two main isomers being the 1,4- and 1,5-disubstituted products. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, the synthesis of the 1,5-regioisomer requires alternative strategies.[2][3] This document provides detailed application notes and protocols for the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles, with a focus on the widely employed Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Application Notes
The 1,5-disubstituted-1,2,3-triazole moiety is increasingly recognized as a valuable pharmacophore and a bioisostere for amide bonds.[2][3] Its unique electronic and steric properties offer advantages in drug design, influencing molecular conformation and interaction with biological targets.
Key Applications in Drug Development:
-
Amide Bond Mimicry: The 1,5-triazole unit can act as a surrogate for the amide bond, offering increased resistance to enzymatic degradation and providing a different vector for substituent presentation.[4]
-
Scaffold for Bioactive Molecules: This heterocyclic core is a versatile building block for the synthesis of compounds with a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[5]
-
Peptidomimetics and Foldamers: Chiral 1,5-disubstituted triazoles are valuable tools in the design of peptidomimetics and foldamers, enabling the creation of novel secondary structures and bioactive conformations.[4]
-
Linker in Bioconjugation: The "click chemistry" nature of triazole synthesis makes it an efficient method for linking different molecular fragments, such as in the development of antibody-drug conjugates or PROTACs.
Synthetic Methodologies for 1,5-Disubstituted-1,2,3-Triazoles
While several methods exist, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most prominent and reliable for the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles.[6][7]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction proceeds through a distinct mechanism from the CuAAC reaction. Instead of forming a copper-acetylide intermediate, ruthenium catalysts activate the alkyne via π-interaction, leading to the preferential formation of the 1,5-regioisomer.[6]
Reaction Mechanism: The currently accepted mechanism involves the formation of a ruthenium-acetylide complex, followed by oxidative coupling with the azide (B81097) to form a six-membered ruthenacycle intermediate. Reductive elimination then yields the 1,5-disubstituted triazole product and regenerates the active catalyst.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RuAAC ‘Click Chemistry’-Mediated Synthesis of 1,5-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]
- 8. research.chalmers.se [research.chalmers.se]
Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole (B32235) nucleus is a vital scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Traditional methods for synthesizing these heterocyclic compounds often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often leading to higher yields and purities in a fraction of the time required by conventional heating methods.[5][6][7][8][9]
Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that can drive reactions to completion in minutes rather than hours.[9] This application note provides detailed protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives, a summary of reaction conditions and yields, and graphical representations of the synthesis workflow and reaction pathways.
Advantages of Microwave-Assisted Synthesis for 1,2,4-Triazoles
-
Rapid Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[6][8]
-
Higher Yields: The rapid and efficient heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[6][10]
-
Improved Purity: Reduced reaction times and fewer side reactions often result in a purer final product, simplifying purification processes.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[11]
-
Green Chemistry: This technique often allows for the use of smaller quantities of solvents or even solvent-free reactions, aligning with the principles of green chemistry.[7][11][12]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol outlines a multi-step synthesis culminating in a cyclization reaction under microwave irradiation to form the triazole ring.
Step 1: Synthesis of Benzohydrazide (B10538)
-
Benzoyl chloride is esterified with methanol (B129727) in the presence of concentrated sulfuric acid.
-
The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield benzohydrazide.[5][13]
Step 2: Synthesis of Potassium Dithiocarbazinate
-
To a solution of benzohydrazide in ethanolic potassium hydroxide, add carbon disulfide dropwise.[5][13]
-
Stir the mixture to yield potassium dithiocarbazinate.[5][13]
Step 3: Microwave-Assisted Cyclization to form 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
In a microwave-safe reaction vessel, combine potassium dithiocarbazinate and hydrazine hydrate.[5][13][14]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 5-10 minutes).[14]
-
After cooling, the product is precipitated, filtered, and recrystallized.
Protocol 2: Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives
This protocol describes the condensation of a 1,2,4-triazole-3-thiol with various substituted benzaldehydes under microwave irradiation.[5][13][14][15][16]
-
In a microwave-safe vessel, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (synthesized as per Protocol 1) in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a substituted benzaldehyde (B42025) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and irradiate in a microwave reactor for 5-10 minutes at a power level of 180-300W.[14]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff's base is collected by filtration, washed, and recrystallized.
Data Presentation
The following table summarizes the significant advantages in reaction time and yield achieved through microwave-assisted synthesis compared to conventional heating methods for various 1,2,4-triazole derivatives.
| Derivative Type | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes | 10–25 minutes | 78% | 97% | [6] |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | - | 82% | [8] |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | 27 hours | 30 minutes | - | 96% | [6][8] |
| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | - | 85% | [6] |
| Thioether derivatives containing 1,2,4-triazole moieties | - | 15 minutes | - | 81% | [6] |
| 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines | - | 10 minutes | - | - | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathways and Logical Relationships
The diagram below outlines a representative reaction pathway for the synthesis of 1,2,4-triazole Schiff's bases, highlighting the key intermediates and the final microwave-assisted condensation step.
References
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 11. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Journal of Sustainable Materials Processing and Management [publisher.uthm.edu.my]
- 12. Green Microwave Synthesis and Antimicrobial Evaluation of Novel Triazoles | Semantic Scholar [semanticscholar.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
One-Pot Synthesis of Functionalized Triazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized 1,2,3- and 1,2,4-triazole (B32235) compounds. Triazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, drug discovery, and materials science due to their diverse biological activities and stable molecular structure. One-pot synthesis methodologies offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall efficiency.
Introduction to Triazole Synthesis
Triazoles exist as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are prominent scaffolds in a variety of marketed drugs and clinical candidates. The "click chemistry" concept, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] In parallel, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary route to 1,5-disubstituted 1,2,3-triazoles.[4][5][6] For the synthesis of 1,2,4-triazoles, multi-component reactions involving amidines, carboxylic acids, and hydrazines have proven to be effective.[7] These one-pot procedures are highly valuable in the construction of diverse chemical libraries for drug screening and development.[7][8]
I. One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups. One-pot variations often involve the in situ generation of the organic azide (B81097) from a corresponding halide or amine, followed by the cycloaddition with a terminal alkyne.[9]
Experimental Workflow: One-Pot CuAAC Synthesis
Caption: General workflow for the one-pot CuAAC synthesis.
Protocol: One-Pot Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is adapted from a general procedure for the one-pot synthesis of 1,2,3-triazole derivatives.[1]
Materials:
-
Benzyl (B1604629) bromide (1.0 mmol, 171 mg)
-
Sodium azide (1.2 mmol, 78 mg)
-
Phenylacetylene (B144264) (1.0 mmol, 102 mg)
-
Copper(I) iodide (CuI) (0.025 mmol, 4.8 mg)
-
Triethylamine (B128534) (2.5 mmol, 348 µL)
-
tert-Butanol (B103910):Water (1:1, v/v), 4 mL
Procedure:
-
To a 10 mL round-bottom flask, add benzyl bromide (1.0 mmol), sodium azide (1.2 mmol), phenylacetylene (1.0 mmol), triethylamine (2.5 mmol), and CuI (2.5 mol%).
-
Add 4 mL of a 1:1 mixture of tert-butanol and water to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Quantitative Data for CuAAC Syntheses
| Entry | Alkyne | Azide Precursor | Catalyst System | Solvent | Yield (%) | Ref |
| 1 | Phenylacetylene | Benzyl bromide | CuI / Triethylamine | t-BuOH/H₂O | Good | [1] |
| 2 | Various terminal alkynes | Various alkyl halides | Cu₂O microbeads | DES | up to 85.3 | [10] |
| 3 | Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Quantitative | [11] |
| 4 | Propiolic acid | Benzyl azide | Cu²⁺ / Sodium ascorbate | Not specified | up to 97 | [12] |
II. One-Pot Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction provides regioselective access to 1,5-disubstituted 1,2,3-triazoles, which are isomeric to the products of the CuAAC reaction.[4][6] This method is particularly useful for synthesizing sterically hindered triazoles and can also be applied to internal alkynes to produce fully substituted 1,2,3-triazoles.[4]
Experimental Workflow: One-Pot RuAAC Synthesis
References
- 1. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]
Design and Synthesis of Triazole-Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the design, synthesis, and biological evaluation of triazole-based compounds as potential anticancer agents. It includes detailed experimental protocols for their synthesis and for key assays to assess their anticancer activity.
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse pharmacological activities.[1][2] Both 1,2,3- and 1,2,4-triazole (B32235) isomers are present in a wide array of clinically approved drugs and compounds with potent anticancer effects.[3][4] Their unique physicochemical properties, including the ability to form hydrogen bonds and dipole-dipole interactions, contribute to their binding affinity with various biological targets. Triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[5]
Design and Synthesis Strategies
The design of novel triazole-based anticancer agents often involves molecular hybridization, where the triazole core is linked to other pharmacologically active moieties to enhance potency and selectivity.[3]
1,2,3-Triazole Derivatives: The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for creating libraries of diverse compounds.[7][8]
1,2,4-Triazole Derivatives: A common synthetic route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives.[9][10] This can be achieved through reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent and subsequent treatment with a base.[7]
Experimental Protocols
Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC (Click Chemistry)
This protocol describes a general procedure for the synthesis of 1,2,3-triazole derivatives.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (B81097) (1.0 mmol)
-
Sodium ascorbate (B8700270) (0.2 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 mmol)
-
tert-Butanol (B103910) and water (1:1 mixture)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and organic azide in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate and copper(II) sulfate pentahydrate to the reaction mixture.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the mixture and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiols
This protocol outlines the synthesis of 1,2,4-triazole derivatives from thiosemicarbazides.[9]
Materials:
-
Substituted carboxylic acid (1.0 mmol)
-
4-Phenylthiosemicarbazide (B147422) (1.0 mmol)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) (concentrated)
Procedure:
-
A mixture of the substituted carboxylic acid and 4-phenylthiosemicarbazide is refluxed in an excess of phosphorus oxychloride for 1-2 hours.
-
Monitor the reaction by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The cooled residue is added to crushed ice.
-
The resulting solid intermediate (acyl thiosemicarbazide) is filtered, washed with water, and dried.
-
The dried intermediate is then refluxed in 2 M sodium hydroxide solution for 3-4 hours.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is acidified to pH 5-6 with concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 1,2,4-triazole-3-thiol derivative.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the synthesized triazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized triazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized triazole compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.[1][5]
Materials:
-
Cancer cells treated with triazole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of the triazole compound for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of triazole compounds on the cell cycle distribution.[2][3]
Materials:
-
Cancer cells treated with triazole compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the triazole compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Data Presentation
The anticancer activity of synthesized triazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-chalcone hybrid | A549 (Lung) | 8.67 | [11] |
| 1,2,3-Triazole-coumarin hybrid | A549 (Lung) | 2.97 | [11] |
| Chrysin-1,2,3-triazole analog (5c) | PC3 (Prostate) | 10.8 | [12] |
| Chrysin-1,2,3-triazole analog (5c) | MCF-7 (Breast) | 20.53 | [12] |
| Tetrahydrocurcumin-1,2,3-triazole | HeLa (Cervical) | Varies | [13] |
| Tetrahydrocurcumin-1,2,3-triazole | A549 (Lung) | Varies | [13] |
| Tetrahydrocurcumin-1,2,3-triazole | HepG2 (Liver) | Varies | [13] |
| Tetrahydrocurcumin-1,2,3-triazole | HCT-116 (Colon) | Varies | [13] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole (9) | MCF-7 (Breast) | 1.1 | [14] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole (9) | HCT-116 (Colon) | 2.6 | [14] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole (9) | HepG2 (Liver) | 1.4 | [14] |
Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diaryl substituted 1,2,4-triazole | MCF-7 (Breast) | 7.50 - 39.39 | [2] |
| 1,2,4-Triazole-pyridine hybrid (TP6) | B16F10 (Melanoma) | 41.12 - 61.11 | |
| 1,2,4-Triazole-thiadiazole hybrid | Various | Varies | [3] |
Visualization of Pathways and Workflows
Signaling Pathways
Triazole-based anticancer agents have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival.
Caption: Simplified MAPK signaling pathway and potential intervention by triazole compounds.
Caption: Overview of the NF-κB signaling pathway and its inhibition by triazole compounds.
Experimental Workflow
The general workflow for the design, synthesis, and evaluation of novel triazole-based anticancer agents is outlined below.
Caption: General experimental workflow for triazole-based anticancer drug discovery.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. bosterbio.com [bosterbio.com]
- 12. mdpi.com [mdpi.com]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Triazole Derivatives as Kinase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The following application notes provide a comprehensive overview of the use of triazole derivatives as kinase inhibitors in cancer therapy. These notes include summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
The triazole nucleus, a five-membered heterocyclic ring containing either two (1,2,4-triazole) or three (1,2,3-triazole) nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an ideal pharmacophore for designing enzyme inhibitors.[2] In cancer research, triazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3]
The facile synthesis of 1,2,3-triazoles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the rapid generation of diverse compound libraries for screening.[2][4] This has accelerated the discovery of potent and selective kinase inhibitors.
Data Presentation: Efficacy of Triazole-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of various triazole derivatives against different cancer cell lines and specific kinase targets.
Table 1: Antiproliferative Activity of Triazole Derivatives in Cancer Cell Lines
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Assay Type | IC50 / GI50 | Reference |
| 1,4-Naphthoquinone-1,2,3-triazole hybrids | 4a, 4i | Pancreatic (AsPC-1, Mia-Paca-2), Lung (EBC-1), Colorectal (HT-29), Breast (MCF-7) | Not Specified | As low as 0.3 µM | [5] |
| 1,2,3-Triazole-containing coumarin (B35378) derivatives | 4a, 4b | Lung (A549) | MTT Assay | 2.97 µM and 4.78 µM | [6] |
| 1,2,3-Triazole-pyrrolopyrimidine | 45 | Lung (A549) | MTT Assay | 0.9 µM | [7] |
| 1,2,3-Triazole-containing chalcone (B49325) derivatives | 7a, 7c | Lung (A549) | MTT Assay | 8.67 µM and 9.74 µm | [7] |
| Phosphonate 1,2,3-triazole derivative | 8 | Fibrosarcoma (HT-1080), Lung (A-549), Breast (MCF-7, MDA-MB-231) | Not Specified | 15.13 µM, 21.25 µM, 18.06 µM, 16.32 µM | [8] |
| 1,2,3-Triazole-linked 2H-benzo[b][1][4]oxazin-3(4H)-one | 14b, 14c | Lung (A549) | Cell Viability Assay | 7.59 µM and 18.52 µM | [9] |
| 1,2,3-Triazole-based glycosides | 7, 8 | Breast (MCF-7), Colorectal (HCT-116) | MTT Assay | 0.5 µM and 4.2 µM (MCF-7); 15.5 µM and 4.6 µM (HCT-116) | [10] |
| Imidazo[1,2-α]pyridine-1,2,3-triazole | 42 | Not Specified | Not Specified | Not Specified | [11] |
Table 2: Kinase Inhibitory Activity of Triazole Derivatives
| Compound Class | Specific Derivative(s) | Target Kinase(s) | Assay Type | IC50 | Reference |
| 1,4-Naphthoquinone-1,2,3-triazole hybrids | 4a, 4i | CDK2, FLT4 (VEGFR3), PDGFRA | Not Specified | 0.55-1.67 µM (4a); 0.22-11.32 µM (4i) | [5] |
| Quinazoline-1,2,3-triazole hybrid | Compound 2 | EGFR, HDAC1, HDAC6 | Not Specified | 0.12 nM (EGFR); 0.72 nM (HDAC1); 3.2 nM (HDAC6) | [4] |
| Pyrazolo[3,4-d]pyrimidine-triazole | 22 | c-Met | Not Specified | Potent inhibition | [12] |
| JNJ-7706621 analogues (sulfonamide-triazole) | Not Specified | Aurora-A | Not Specified | Low to submicromolar range | [13] |
| Quinazolinyl-indolyl-triazole hybrid | CMU-0101 | nPKCδ | Not Specified | Potent inhibition | [14] |
| Uracilsulfonamide-1,2,3-triazole | Not Specified | Thymidylate Synthase (TS) | Enzyme Inhibition Assay | 2.04 µM | [11] |
Mandatory Visualizations
Here are the diagrams for signaling pathways and experimental workflows.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 13. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazole-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of triazole compounds as effective corrosion inhibitors. Triazole derivatives have emerged as a significant class of organic compounds for protecting various metals and alloys from corrosion in aggressive environments.[1] Their efficacy is primarily attributed to the unique molecular structure of the triazole ring, which contains three nitrogen atoms and a conjugated π-electron system. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that mitigates corrosion.[2] This document outlines the mechanism of action, synthesis of representative triazole compounds, and detailed protocols for evaluating their inhibition performance.
Introduction to Triazole-Based Corrosion Inhibitors
Triazole and its derivatives are heterocyclic organic compounds characterized by a five-membered ring containing three nitrogen atoms. They are known for their thermal stability, ease of synthesis, and relatively low environmental impact, making them attractive alternatives to more toxic corrosion inhibitors.[3][4] The lone pair electrons on the nitrogen atoms and the π-electrons in the aromatic ring are key to their function as corrosion inhibitors, allowing them to coordinate with the metal surface and form a stable, protective film.[2] This film acts as a barrier, isolating the metal from the corrosive environment. Triazole derivatives can function as anodic, cathodic, or mixed-type inhibitors, depending on their chemical structure and the specific metal-environment system.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by triazole compounds involves their adsorption onto the metal surface. This adsorption can occur through two main types of interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. This type of interaction leads to the formation of a more stable and effective protective film.[5]
The presence of various substituents on the triazole ring can significantly influence its inhibition efficiency by altering the electron density on the ring and affecting the adsorption process.
Caption: Mechanism of corrosion inhibition by triazole compounds.
Synthesis of Triazole Derivatives
A common and efficient method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[3] This reaction is known for its high yields, mild reaction conditions, and regioselectivity.[3]
General Synthesis Protocol for 1,4-Disubstituted-1,2,3-triazoles:
Materials:
-
Organic azide (B81097) (e.g., benzyl (B1604629) azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the organic azide and the terminal alkyne in the solvent mixture within the reaction vessel.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.
-
Add an aqueous solution of sodium ascorbate to the reaction mixture. This reduces the Cu(II) to the catalytically active Cu(I) species.[1]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the product can be extracted using a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired triazole derivative.
Caption: Experimental workflow for the synthesis of triazole derivatives.
Experimental Protocols for Inhibitor Evaluation
The effectiveness of synthesized triazole inhibitors is evaluated through various electrochemical and gravimetric techniques.
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.[6][7]
Protocol:
-
Coupon Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons.[8]
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the triazole inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[9]
-
Final Measurement: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with an appropriate solution, wash with distilled water and acetone, and then dry. Re-weigh the coupons accurately.[1]
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.[1]
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[10] These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel (B162337) electrode - SCE).[11]
This technique provides information on both anodic and cathodic reactions, allowing for the determination of the corrosion current (i_corr) and the inhibitor type (anodic, cathodic, or mixed).[12][13]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[1]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]
-
Data Analysis: Plot the potential versus the logarithm of the current density. The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (E_corr).[12]
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film on the metal surface.[15][16]
Protocol:
-
Stabilization: Allow the system to stabilize at the OCP as in the PP method.[1]
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz) at the OCP.[11]
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).[1][15]
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Inhibition Efficiency of Various Triazole Derivatives on Mild Steel in 1 M HCl
| Triazole Derivative | Concentration (M) | Method | Inhibition Efficiency (%) | Reference |
| 3,5-bis(2-thienyl)-4-amino-1,2,4-triazole | 20 mg/L | Gravimetric, Electrochemical | 91.3 | |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 1.0 x 10⁻³ | Electrochemical | >90 | [17] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 1.0 x 10⁻³ | Electrochemical | >90 | [17] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | 75 ppm | Weight Loss | 95 | [18] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | 1.0 x 10⁻³ | Electrochemical | 95.3 | [19] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1.0 x 10⁻³ | Electrochemical | 95.0 | [19] |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Inhibitors
| Inhibitor | Concentration (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) |
| Blank | 0 | -480 | 1150 | 25 |
| TZ1 | 1.0 x 10⁻³ | -496 | 45 | 850 |
| TZ2 | 1.0 x 10⁻³ | -502 | 58 | 680 |
| Tria-CO₂Et | 1.0 x 10⁻³ | -475 | 52 | 980 |
| Tria-CONHNH₂ | 1.0 x 10⁻³ | -485 | 58 | 920 |
Note: The data in the tables are representative and have been compiled from various sources for illustrative purposes. Actual experimental values may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chesci.com [chesci.com]
- 10. gamry.com [gamry.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. kosartech.com [kosartech.com]
- 13. corrosionpedia.com [corrosionpedia.com]
- 14. scispace.com [scispace.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. researchgate.net [researchgate.net]
- 17. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Triazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of triazole-based fluorescent probes. The unique properties of the triazole ring, readily synthesized through "click chemistry," make these probes highly versatile for detecting a wide range of analytes, including metal ions, reactive oxygen species (ROS), and enzymes, with applications in bioimaging and environmental monitoring.[1][2]
Synthesis of Triazole-Based Fluorescent Probes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common and efficient method for synthesizing 1,2,3-triazole-based fluorescent probes.[3][4] This reaction forms a stable triazole ring by covalently linking a fluorophore modified with an azide (B81097) group to a receptor unit containing a terminal alkyne, or vice versa.
General Synthetic Protocol via CuAAC:
This protocol describes the synthesis of a chalcone-tethered 1,2,3-triazole probe for the detection of Co(II) and Cu(II) ions.[4]
Materials:
-
(E)-1-(3-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (chalcone azide precursor)
-
Phenylacetylene (B144264) (alkyne)
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the chalcone (B49325) azide precursor and phenylacetylene in a 1:1 mixture of DMF and water.
-
Add sodium ascorbate (1.2 equivalents) to the solution and stir.
-
Add a catalytic amount of CuSO₄·5H₂O to the reaction mixture.
-
Heat the reaction mixture to 85–90 °C and reflux for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:4 mixture of ethyl acetate and hexane as the mobile phase.[4]
-
After completion, extract the product with ethyl acetate.
-
Combine the organic layers and dry with anhydrous sodium sulfate.[4]
-
Filter the solution and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the product using column chromatography.
Characterization: The synthesized probe should be characterized using various spectroscopic techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry[4]
Application: Detection of Metal Ions
Triazole-based fluorescent probes are widely used for the selective and sensitive detection of various metal ions due to the strong coordination ability of the nitrogen-rich triazole ring.[2] The binding of a metal ion to the probe's receptor site induces a change in the fluorophore's photophysical properties, leading to a detectable signal such as fluorescence quenching or enhancement.[2]
Quantitative Data for Metal Ion Detection
| Probe Name/Type | Analyte | Limit of Detection (LOD) | Technique | Reference |
| Chalcone-1,2,3-triazole (ortho isomer 6a) | Co(II) | 1.64 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-1,2,3-triazole (ortho isomer 6a) | Cu(II) | 3.19 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-1,2,3-triazole (meta isomer 6b) | Co(II) | 2.08 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-1,2,3-triazole (meta isomer 6b) | Cu(II) | 2.30 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-1,2,3-triazole (para isomer 6c) | Co(II) | 1.81 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-1,2,3-triazole (para isomer 6c) | Cu(II) | 1.17 µM | Fluorescence Spectroscopy | [4][5] |
| Chalcone-based triazole (CBT) | Pb(II) | 100 µM | UV-Vis Spectroscopy | [6] |
| Chalcone-based triazole (CBT) | Cu(II) | 110 µM | UV-Vis Spectroscopy | [6] |
| Bis-Schiff base triazole (L) | Pb(II) | 1.0 x 10⁻⁹ M | Colorimetric | [7] |
| Triazole-imidazole (TA-IM) | Ag⁺ | nM range | Fluorescence Spectroscopy | [8] |
| Rhodamine-triazole conjugate | Pt²⁺ | - | Fluorescence Spectroscopy | [9] |
| Triazole-containing probe (PS-1) | Pd²⁺ | - | Fluorescence Spectroscopy | [10] |
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol provides a general procedure for the fluorometric titration of a triazole-based probe with a metal ion.
Materials:
-
Stock solution of the triazole-based fluorescent probe (e.g., 1 x 10⁻³ M in a suitable solvent like water or DMF).[7]
-
Stock solution of the metal ion of interest (e.g., 10 mM in deionized water, prepared from its nitrate (B79036) salt).[7]
-
Buffer solution (if required, to maintain a constant pH).
-
Fluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution to the desired final concentration (e.g., 10 µM).[7]
-
Transfer a fixed volume of the probe's working solution to a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few seconds before recording the fluorescence spectrum.[7]
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.[7]
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the binding stoichiometry and calculate the limit of detection (LOD).
References
- 1. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Triazole Based Chromogenic and Fluorogenic Chemosensor for the Detection of Hg2+ Metal ion: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co( ii ) and Cu( ii ) detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02187A [pubs.rsc.org]
- 6. Cu(i)-catalysed 1,2,3-triazole stitched chalcomer assembly as Pb(ii) and Cu(ii) ion sensor: DFT and docking scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06185J [pubs.rsc.org]
- 8. Triazole-Imidazole (TA-IM) as Ultrafast Fluorescent Probes for Selective Ag+ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Triazole-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triazole-peptide conjugates, a powerful class of molecules with broad applications in drug discovery, chemical biology, and materials science. The formation of a stable triazole linkage via "click chemistry" allows for the efficient and specific conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or polymers.[1][2] This document outlines two primary methods for this conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
Introduction
The synthesis of peptide conjugates is a cornerstone of modern drug development and biomedical research. The introduction of the 1,2,3-triazole moiety as a stable, isosteric replacement for the amide bond has revolutionized this field.[5] Triazole-peptide conjugates exhibit enhanced stability against enzymatic degradation, a key advantage for therapeutic applications.[3]
The two most prevalent methods for creating these conjugates are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[3][6] This method is highly efficient but requires the use of a copper catalyst, which can be cytotoxic in certain biological applications.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide.[4] This bioorthogonal reaction is ideal for applications in living systems where the toxicity of copper is a concern.[1]
This document provides detailed protocols for the synthesis of azide- and alkyne-functionalized peptides via Solid-Phase Peptide Synthesis (SPPS), followed by their conjugation using both CuAAC and SPAAC methodologies.
Data Presentation: Comparison of CuAAC and SPAAC for Peptide Conjugation
The choice between CuAAC and SPAAC depends on the specific application, considering factors like biocompatibility, reaction kinetics, and cost. The following table summarizes key quantitative data for each method.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to potential copper cytotoxicity.[1] | High, as it is a catalyst-free reaction suitable for living systems.[1] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹. Reaction is often complete within minutes to a few hours.[1] | Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne structure. Reaction times can range from 1 to 12 hours or longer.[1] |
| Reactants | Terminal alkyne and azide.[1] | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[1] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions.[1] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[1] |
| Typical Yields Reported | >95% conversion observed in some cases.[5] | Good isolated yields, with specific percentages dependent on reactants. |
| Side Reactions | Potential for oxidative damage to peptides and proteins due to reactive oxygen species (ROS) generated by the copper catalyst.[7] | Minimal side reactions due to the bioorthogonal nature of the reactants. |
Experimental Protocols
Protocol 1: Synthesis of Azide- and Alkyne-Functionalized Peptides via Fmoc-SPPS
This protocol describes the synthesis of peptides containing either an azide or an alkyne functional group using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9]
1.1. Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine (for alkyne incorporation) or Fmoc-L-azidolysine (for azide incorporation)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20%, v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
1.2. Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents each) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
To incorporate the functional group, use Fmoc-L-propargylglycine or Fmoc-L-azidolysine in the desired coupling cycle.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
1.3. Purification and Characterization:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10][11]
-
Characterization: Confirm the identity and purity of the functionalized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Peptides
This protocol details the conjugation of an alkyne-functionalized peptide with an azide-containing molecule.[5]
2.1. Materials:
-
Alkyne-functionalized peptide (from Protocol 1)
-
Azide-containing molecule (e.g., small molecule drug, fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent: A mixture of water and a co-solvent like DMSO or t-butanol is commonly used.
2.2. Procedure:
-
Dissolve Reactants: Dissolve the alkyne-functionalized peptide and the azide-containing molecule (typically in a 1:1.2 molar ratio) in the chosen solvent system.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Initiate Reaction: Add CuSO₄ (typically 0.1-0.2 equivalents) to the reaction mixture, followed by sodium ascorbate (typically 0.5-1.0 equivalent). The solution may turn a yellow-orange color, indicating the formation of the Cu(I) catalyst.
-
Reaction Incubation: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Upon completion, purify the triazole-peptide conjugate by RP-HPLC to remove unreacted starting materials and the copper catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Peptides
This protocol describes the copper-free conjugation of an azide-functionalized peptide with a strained cyclooctyne.
3.1. Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
Strained cyclooctyne derivative (e.g., DBCO, BCN) functionalized with the molecule of interest.
-
Biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
3.2. Procedure:
-
Dissolve Reactants: Dissolve the azide-functionalized peptide and the strained cyclooctyne (typically in a 1:1.5 molar ratio) in the biocompatible buffer.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the cyclooctyne.[1] Monitor the reaction progress by HPLC or LC-MS.
-
Purification: Purify the triazole-peptide conjugate by RP-HPLC or size-exclusion chromatography to remove any unreacted starting materials.
Mandatory Visualization
Experimental Workflow for Triazole-Peptide Conjugate Synthesis
The following diagram illustrates the general workflow for the synthesis of triazole-peptide conjugates, from peptide synthesis to the final conjugation step.
Caption: Workflow for triazole-peptide conjugate synthesis.
Signaling Pathway: RGD-Triazole-Peptide Conjugate Targeting Integrin Signaling
Many triazole-peptide conjugates are designed to interact with specific biological targets. For example, peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.[8] The following diagram illustrates a simplified integrin-mediated signaling pathway that can be modulated by an RGD-triazole-peptide conjugate.
Caption: RGD-triazole-peptide conjugate targeting integrin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijbiotech.com [ijbiotech.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field | MDPI [mdpi.com]
Application of Triazoles in the Development of Metal-Organic Frameworks (MOFs): Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of triazole-containing ligands in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). It includes detailed application notes, experimental protocols for the synthesis of representative triazole-based MOFs, and their utilization in various fields. The information is intended to serve as a practical guide for researchers and professionals in materials science, chemistry, and drug development.
Introduction to Triazole-Based MOFs
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their derivatives are widely used as organic linkers in the construction of MOFs due to their excellent coordination ability with metal ions, high thermal and chemical stability, and the presence of active nitrogen sites that can enhance selectivity and performance in various applications. The incorporation of triazole moieties into MOF structures imparts unique properties, making them suitable for catalysis, gas storage and separation, chemical sensing, and controlled drug delivery.
Section 1: Catalysis
Triazole-based MOFs have emerged as highly efficient heterogeneous catalysts for a variety of organic transformations. The nitrogen-rich environment of the triazole rings can act as Lewis basic sites, while the metal nodes can serve as Lewis acidic sites, creating a synergistic catalytic effect.
Application Notes:
Triazole-containing MOFs are particularly effective in the cycloaddition of carbon dioxide (CO₂) to epoxides, a 100% atom-economic reaction that converts a greenhouse gas into valuable cyclic carbonates.[1] The catalytic activity is influenced by factors such as the metal center, the functional groups on the triazole linker, and the pore size of the MOF.[2][3] For instance, copper-based triazolyl isophthalate (B1238265) MOFs have shown that catalytic activity in the oxidation of cyclohexene (B86901) increases with the steric demand of the substituents on the triazole ring.[2] A highly porous copper-based MOF with exposed metal sites and nitrogen-rich triazole groups has demonstrated high efficiency and size-dependent selectivity in the catalytic cycloaddition of CO₂ with small epoxides.[4][5]
Quantitative Data for Catalytic Applications:
| MOF Catalyst | Reaction | Substrate | Product | Conversion/Yield | Selectivity | Conditions | Reference |
| Zn-DABCO | CO₂ Cycloaddition | Epichlorohydrin | Epichlorohydrin carbonate | >99% | >99% | 100 °C, 8 bar CO₂, 12 h | [6] |
| Cu-based triazole MOF | CO₂ Cycloaddition | Propylene oxide | Propylene carbonate | High | High | Moderate conditions | [4][5] |
| M-DABCO (M=Zn, Co, Ni, Cu) | CO₂ Cycloaddition | Epoxides | Cyclic Carbonates | Zn > Co > Ni > Cu | ~100% | 100 °C, 8 bar CO₂, 12 h | [6] |
| gea-MOF-1 | CO₂ Cycloaddition | Propylene oxide | Propylene carbonate | 86% | - | 120 °C, 20 bar CO₂, 6 h | [1] |
| MOF-5 | CO₂ Cycloaddition | Propylene oxide | Propylene carbonate | ~100% | >99% | 50 °C, 60 bar CO₂, 4 h | [1] |
| HKUST-1 | CO₂ Cycloaddition | Styrene oxide | Styrene carbonate | 49% | - | Room temp, 1 bar CO₂, 48 h | [1] |
Experimental Protocol: Catalytic Cycloaddition of CO₂ to Epoxides using a Triazole-Based MOF
This protocol describes a general procedure for the catalytic cycloaddition of CO₂ to an epoxide using a pre-synthesized triazole-based MOF.
Materials:
-
Triazole-based MOF catalyst (e.g., Zn-DABCO)
-
Epoxide (e.g., epichlorohydrin)
-
High-pressure reactor
-
Carbon dioxide (CO₂) cylinder
-
Solvent for product analysis (e.g., deuterated chloroform (B151607) for NMR)
-
Internal standard for NMR (e.g., mesitylene)
Procedure:
-
Catalyst Activation: Activate the triazole-based MOF by heating under vacuum to remove any guest molecules from the pores.
-
Reaction Setup: Place the desired amount of the activated MOF catalyst and the epoxide substrate into a high-pressure reactor.[6]
-
Pressurization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 8 bar).[6]
-
Reaction: Heat the reactor to the specified temperature (e.g., 100 °C) and maintain the reaction for the designated time (e.g., 12 hours) with stirring.[6]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully release the unreacted CO₂.[6]
-
Product Analysis: Analyze the resulting product mixture using techniques such as ¹H NMR spectroscopy to determine the conversion and selectivity.[6]
Catalytic Cycle for CO₂ Cycloaddition
Caption: Proposed mechanism for CO₂ cycloaddition catalyzed by a triazole-based MOF.
Section 2: Gas Storage and Separation
The porous nature and tunable pore chemistry of triazole-based MOFs make them excellent candidates for the storage and separation of various gases. The presence of nitrogen atoms in the triazole rings can enhance the affinity for specific gas molecules, such as CO₂, through dipole-quadrupole interactions.
Application Notes:
Triazole-functionalized MOFs have shown promising results for CO₂ capture and separation from flue gas and natural gas. The amine functionalities on some triazole linkers can further improve CO₂ uptake, especially at low pressures.[7] The pore size and shape of these MOFs can be tailored to achieve selective adsorption of one gas over another, for example, CO₂ over N₂ or CH₄.[8]
Quantitative Data for Gas Adsorption:
| MOF | Gas | Uptake Capacity (mmol/g) | Temperature (K) | Pressure (bar) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) | Reference |
| TIBM-Cu | CO₂ | 3.60 | 298 | 1 | 53 | - | [9] |
| TIBM-Al | CO₂ | 2.04 | 298 | 1 | 35 | - | [9] |
| TIBM-Cr | CO₂ | 1.67 | 298 | 1 | 10 | - | [9] |
| NICS-24 | CO₂ | 1.2 | 298 | 0.002 | High | High | [7] |
| MOF-1 | CO₂ | ~2.4 | 273 | 1 | High | High | [8] |
| MOF-2 | CO₂ | ~1.6 | 273 | 1 | High | High | [8] |
Experimental Protocol: Gas Adsorption Measurement
This protocol outlines the general steps for measuring gas adsorption capacity in a triazole-based MOF using a volumetric adsorption analyzer.
Materials:
-
Activated triazole-based MOF sample
-
Volumetric gas adsorption analyzer
-
High-purity adsorbate gases (e.g., CO₂, N₂, CH₄)
-
Helium gas for dead volume determination
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the activated MOF sample and place it in the sample tube.
-
Degassing: Degas the sample under vacuum at an elevated temperature to remove any adsorbed impurities.
-
Dead Volume Measurement: Determine the free space (dead volume) in the sample tube using helium gas.
-
Adsorption Isotherm Measurement: Introduce a known amount of the adsorbate gas into the sample tube at a constant temperature.
-
Equilibration: Allow the system to equilibrate until the pressure stabilizes, indicating that adsorption is complete.
-
Data Collection: Record the amount of gas adsorbed at each pressure point to construct the adsorption isotherm.
-
Desorption (Optional): Measure the desorption isotherm by systematically reducing the pressure.
Gas Separation Workflow
Caption: Workflow for evaluating the gas separation performance of a triazole-based MOF.
Section 3: Luminescent Sensing
The inherent luminescent properties of some triazole-based MOFs, often arising from the organic linkers or incorporated lanthanide metals, can be utilized for the sensitive and selective detection of various analytes.[10]
Application Notes:
Luminescent triazole-based MOFs have been successfully employed as sensors for metal ions (e.g., Fe³⁺, Cu²⁺, Ce³⁺), anions, and small organic molecules.[11][12] The sensing mechanism often involves luminescence quenching or enhancement upon interaction of the analyte with the MOF framework.[12] For example, the luminescence of a MOF can be quenched by the presence of Fe³⁺ ions due to energy transfer or absorption competition.[12]
Quantitative Data for Luminescent Sensing:
| MOF Sensor | Analyte | Detection Limit | Quenching/Enhancement | Response Time | Reference |
| Cu(I)-based triazole MOFs | Ce³⁺ | 10⁻⁷ M | Turn-on fluorescence | - | [11] |
| LMOF-263 | Hg²⁺ | - | Quenching | - | [13] |
| Tb³⁺@In-MOF | NO₂⁻ | - | Quenching | - | [14] |
| Rh110@MOF-801 | Nitrite | - | - | Fast | [14] |
| HCAA@UiO-66 | Fe³⁺ | - | Quenching | - | [14] |
Experimental Protocol: Luminescent Sensing of Metal Ions
This protocol provides a general method for using a luminescent triazole-based MOF to detect metal ions in a solution.
Materials:
-
Luminescent triazole-based MOF
-
Solvent (e.g., deionized water, ethanol)
-
Stock solutions of various metal ions
-
Fluorometer
Procedure:
-
MOF Dispersion: Disperse a small, fixed amount of the luminescent MOF in the chosen solvent to create a stable suspension.
-
Baseline Measurement: Record the initial fluorescence emission spectrum of the MOF suspension.
-
Analyte Addition: Add small aliquots of the metal ion stock solution to the MOF suspension.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensitivity and detection limit.
-
Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the sensor.
Luminescent Sensing Mechanism
Caption: General mechanism of luminescence quenching in a MOF-based sensor.
Section 4: Drug Delivery
The high porosity, large surface area, and tunable functionality of triazole-based MOFs make them promising nanocarriers for the controlled delivery of therapeutic agents.
Application Notes:
Triazole-based MOFs can encapsulate a significant amount of drug molecules within their pores.[15] The release of the drug can be triggered by various stimuli, such as a change in pH.[15] For example, the acidic environment of tumor tissues can trigger the degradation of a pH-sensitive MOF, leading to the targeted release of an anticancer drug.[15] The surface of these MOFs can also be functionalized with targeting ligands to enhance their delivery to specific cells or tissues.
Quantitative Data for Drug Delivery:
| MOF | Drug | Loading Capacity (wt%) | Release Trigger | Release Profile | Reference |
| 5-FU@ZIF-8 | 5-Fluorouracil | 60% | pH | Faster at pH 5.0 than 7.4 | [15] |
| Chiral Zn-MOF | 5-Fluorouracil | 50% | - | Sustained | [16] |
| MIL-100 | Caffeine | 49.5% | - | Burst release | [16] |
| UiO-66 | Doxorubicin | 45 wt% | - | Initial burst then sustained | [17] |
| UiO-66 | Ibuprofen | 6.7 wt% | - | Sustained | [17] |
Experimental Protocol: Drug Loading and Release
This protocol describes a general procedure for loading a drug into a triazole-based MOF and studying its release profile.
Materials:
-
Activated triazole-based MOF
-
Drug of interest
-
Solvent for drug loading
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure: Drug Loading
-
Drug Solution: Prepare a solution of the drug in a suitable solvent.
-
Encapsulation: Disperse the activated MOF in the drug solution and stir for an extended period (e.g., 24 hours) to allow for encapsulation.[18]
-
Separation: Separate the drug-loaded MOF from the solution by centrifugation.
-
Washing: Wash the drug-loaded MOF with a fresh solvent to remove any surface-adsorbed drug.
-
Quantification: Determine the amount of drug loaded by measuring the concentration of the drug in the supernatant using UV-Vis spectrophotometry.
Procedure: In Vitro Drug Release
-
Release Medium: Disperse a known amount of the drug-loaded MOF in PBS at the desired pH.[18]
-
Incubation: Incubate the suspension at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS.
-
Analysis: Centrifuge the collected samples to remove any MOF particles and measure the concentration of the released drug using a UV-Vis spectrophotometer.[18]
-
Release Profile: Plot the cumulative percentage of drug released as a function of time.
Drug Delivery Workflow
Caption: Workflow for evaluating the drug delivery performance of a triazole-based MOF.
Section 5: Synthesis of Triazole-Based MOFs
Experimental Protocol: Solvothermal Synthesis of a Representative Triazole-Based MOF (ZIF-8)
This protocol describes the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8), a well-known MOF containing a triazole-like imidazolate linker.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (B133640) (Hmim)
-
Methanol (B129727) or N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Solution A: Dissolve zinc nitrate hexahydrate in methanol.[19]
-
Solution B: Dissolve 2-methylimidazole in methanol.[19]
-
Mixing: Vigorously pour Solution A into Solution B at room temperature with stirring.[19]
-
Crystallization: Transfer the resulting mixture to a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 140 °C) for a set duration (e.g., 24 hours).
-
Cooling and Collection: After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.
-
Washing: Wash the product with fresh methanol or DMF to remove any unreacted precursors.
-
Drying: Dry the final product in a vacuum oven.
Synthesis Workflow
References
- 1. Frontiers | Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CO2 Cycloaddition to Epoxides by using M‐DABCO Metal–Organic Frameworks and the Influence of the Synthetic Method on Catalytic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Luminescent metal–organic frameworks as optical sensors for selective sensing towards Fe3+ and Cu2+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Luminescent Guests Encapsulated in Metal–Organic Frameworks for Portable Fluorescence Sensor and Visual Detection Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Triazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of triazole compound libraries to identify and characterize potential therapeutic agents. The 1,2,4-triazole (B32235) and 1,2,3-triazole nuclei are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, anticancer, and enzyme-inhibiting properties.[1][2][3] High-throughput screening is an essential methodology for efficiently interrogating large chemical libraries to identify hit compounds for further development.[4][]
I. Generalized High-Throughput Screening Workflow
A typical HTS campaign for a triazole library involves a multi-step process, from initial assay development to hit confirmation and characterization. This workflow ensures the identification of robust and promising lead compounds.
Caption: Generalized workflow for a high-throughput screening campaign of a triazole library.
II. Cell-Based Assays for Anticancer Activity
Triazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways essential for cancer cell proliferation and survival.[1][3] Cell-based assays are fundamental in the initial stages of screening for compounds with cytotoxic or anti-proliferative effects.
A. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, A549, HeLa, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6][7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the triazole library compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.[8]
-
Treat the cells with the triazole compounds and include appropriate controls (e.g., vehicle control with DMSO, positive control such as Doxorubicin or Cisplatin).[1][7]
-
Incubate the plates for 48-72 hours.[1]
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[6]
-
Calculate the percentage of cell growth inhibition relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[6]
-
B. Cell Proliferation (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[8] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye.[8]
Experimental Protocol:
-
Cell Preparation and Seeding:
-
Compound Addition:
-
CCK-8 Reagent Addition and Measurement:
-
After the desired incubation period with the compounds, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to control wells.
-
Data Presentation: Anticancer Activity of Triazole Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 4g | HCT-116 | MTT | 1.09 ± 0.17 | [7][9] |
| 4g | A549 | MTT | 45.16 ± 0.92 | [7][9] |
| 4k | HepG2 | MTT | 104.23 | [7] |
| 4f | HCT116 | MTT | 15.59 | [7] |
| 13a | A549 | MTT | 3.65 | [10] |
| 13b | A549 | MTT | 3.29 | [10] |
| 14a | A549 | MTT | 9.07 | [10] |
| 4a | A549 | MTT | 2.97 | [10] |
| 4b | A549 | MTT | 4.78 | [10] |
| 64b | A549 | MTT | 9.19 | [10] |
| Compound 8 | HT-1080 | MTT | 15.13 | [2] |
| Compound 8 | A-549 | MTT | 21.25 | [2] |
| Compound 8 | MCF-7 | MTT | 18.06 | [2] |
| Compound 8 | MDA-MB-231 | MTT | 16.32 | [2] |
III. Antimicrobial Activity Screening
Triazole compounds, particularly fluconazole (B54011) and its analogues, are well-established antifungal agents.[11][12] HTS is a valuable tool for discovering novel triazole-based antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Experimental Protocol:
-
Microorganism Preparation:
-
Compound Dilution:
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial suspension to each well.[6]
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[6]
-
Incubate the plates for 18-24 hours at 37°C for bacteria or 48 hours for fungi.[6]
-
-
MIC Determination:
Data Presentation: Antifungal Activity of Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| Benzotriazine derivatives | Candida albicans | 0.0156 - 2.0 | - | - | [13] |
| Benzotriazine derivatives | Cryptococcus neoformans | 0.0156 - 2.0 | - | - | [13] |
| 7b | Fluconazole-resistant Candida | 0.063–1 | Fluconazole | 0.5–4 | [13] |
| 7e | Fluconazole-resistant Candida | 0.063–1 | Fluconazole | 0.5–4 | [13] |
| 5b | A. flavus | 16-64 | Fluconazole | 256 | [11] |
| 7a-e | A. flavus | 16-64 | Miconazole | 256 | [11] |
| 1d | C. alb. 14053 | 0.25 | Fluconazole | >64 | [12] |
| 1i | C. alb. 14053 | 0.25 | Fluconazole | >64 | [12] |
| 4s | C. albicans SC5314 | 0.53 | Fluconazole | 1.52 | [14] |
| 4h, 4j, 4l, 4w | C. albicans SC5314 | < 1.52 | Fluconazole | 1.52 | [14] |
IV. Enzyme Inhibition Assays
Many triazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[15][16] HTS assays for enzyme inhibition are crucial for identifying targeted inhibitors.
A. Generalized Enzyme Inhibition Assay Protocol
This protocol can be adapted for various enzymes, such as kinases, proteases, and metabolic enzymes.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme of interest.
-
Prepare stock solutions of the enzyme, substrate, and the triazole compound library.
-
-
Assay Procedure (in 96- or 384-well plates):
-
Add the test compound solution to each well.
-
Add the enzyme solution and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at an optimal temperature.
-
-
Measurement and Analysis:
-
Stop the reaction (e.g., by adding a stop solution or by changing the pH).
-
Measure the product formation or substrate depletion using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ values for active compounds.
-
B. Specific Protocol: α-Glucosidase Inhibition Assay
This assay screens for potential anti-diabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., Acarbose) in a suitable buffer, using a small amount of DMSO for solubility if needed.[6]
-
Prepare the α-glucosidase enzyme solution and the substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG).
-
-
Assay Procedure:
-
Measurement and Analysis:
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.[6]
-
Measure the absorbance of the p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Data Presentation: Enzyme Inhibition by Triazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Reference |
| Azinane-bearing 1,2,4-triazoles | Acetylcholinesterase (AChE) | 0.017 - 0.73 | [1] |
| Azinane-bearing 1,2,4-triazoles | Butyrylcholinesterase (BChE) | 0.038 - 1.28 | [1] |
| Azinane-bearing 1,2,4-triazoles | α-Glucosidase | 36.74 - >50 | [1] |
| Fluorine-containing 1,2,4-triazol-5-ones | α-Amylase | 185.2 - 535.6 | [1] |
| Fluorine-containing 1,2,4-triazol-5-ones | α-Glucosidase | 202.1 - 803.2 | [1] |
| Coumarin-tethered 1,2,3-triazoles | Acetylcholinesterase (AChE) | 2.18 - 67.89 | [1] |
| 1,2,4-triazole derivatives | Tyrosinase | 0.098 - 0.379 | [17] |
| BOK-2 | DprE1 | 2.2 ± 0.1 | [18] |
| BOK-3 | DprE1 | 3.0 ± 0.6 | [18] |
| Triazole derivatives | Aurora-A Kinase | Low to submicromolar | [19][20] |
V. Signaling Pathway Visualization
Understanding the mechanism of action of hit compounds often involves elucidating their effects on cellular signaling pathways.
Mitochondrial Pathway of Apoptosis
Some N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea compounds have been proposed to induce apoptosis through the mitochondrial pathway.[8]
Caption: Proposed mitochondrial pathway of apoptosis induced by a triazole-urea inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Huisgen 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for Huisgen 1,3-dipolar cycloaddition reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these versatile "click" reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a very low yield or is not working at all. What are the primary factors to investigate?
A1: Low or no yield in a CuAAC reaction is a common problem that can typically be traced back to one of three main areas: the catalyst, the reagents, or the reaction conditions.[1][2]
-
Catalyst Inactivity: The active catalyst is Copper(I) (Cu(I)), which is notoriously prone to oxidation to the inactive Copper(II) (Cu(II)) state in the presence of oxygen.[1][2] It is crucial to ensure a sufficient concentration of the active Cu(I) species.
-
Reagent Quality and Stoichiometry: The purity of your azide (B81097) and alkyne is critical. Impurities can interfere with the catalytic cycle.[2] Additionally, the ratio of your reactants can impact the reaction's efficiency.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly influence the reaction rate and final yield.[2]
Here is a logical workflow to diagnose the issue:
Q2: I am using a reducing agent like sodium ascorbate, but my reaction is still inefficient. What could be wrong?
A2: While sodium ascorbate is excellent for reducing Cu(II) to Cu(I), its effectiveness can be compromised.[3]
-
Degradation of Sodium Ascorbate: Sodium ascorbate solutions are susceptible to degradation over time. It is imperative to always use a freshly prepared solution.[1]
-
Presence of Dissolved Oxygen: The reducing agent is consumed by any dissolved oxygen in your reaction mixture. If oxygen is not adequately removed, the ascorbate will be depleted before it can effectively maintain the Cu(I) concentration. It is highly recommended to degas your solvents prior to use.[1]
-
Incorrect Order of Addition: To protect the catalyst, it is best practice to pre-mix the copper source (e.g., CuSO₄) with a stabilizing ligand before adding it to the azide/alkyne mixture. The sodium ascorbate should be added last to initiate the reaction.[4]
Q3: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Huisgen cycloaddition is a key feature that depends heavily on the reaction type.
-
Thermal Cycloaddition: The uncatalyzed, thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-isomers, especially with unsymmetrical alkynes.[5][6] This is an expected outcome of the concerted reaction mechanism.[7]
-
Copper-Catalyzed Cycloaddition (CuAAC): The use of a copper(I) catalyst should exclusively yield the 1,4-regioisomer.[8] If you are observing the 1,5-isomer, it may indicate that a background thermal reaction is occurring. In this case, you might consider lowering the reaction temperature.
-
Ruthenium-Catalyzed Cycloaddition (RuAAC): If the 1,5-regioisomer is your desired product, a ruthenium catalyst should be employed. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-isomer.[6]
Q4: My starting materials are poorly soluble in the reaction solvent. What are my options?
A4: Poor solubility is a common hurdle that can significantly slow down or even prevent a reaction.
-
Use a Co-solvent: For aqueous reactions, adding a miscible organic co-solvent can greatly improve solubility. Common choices include t-butanol (tBuOH), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), often in a 1:1 ratio with water.[9][10][11]
-
Solvent Screening: The CuAAC reaction is compatible with a wide range of solvents. If one system is not working, it is advisable to screen others. Polar aprotic solvents like THF and DMF are often effective.[5] However, it's best to avoid acetonitrile (B52724) when using copper(I) catalysts due to its strong coordinating ability.[5]
-
Heating: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions or degradation of sensitive substrates.[3]
Frequently Asked Questions (FAQs)
What is the optimal catalyst concentration for a CuAAC reaction?
The ideal catalyst concentration can vary depending on the specific substrates and application. For bioconjugation, a copper concentration of 50 µM to 250 µM is typically effective.[4] For small molecule synthesis, catalyst loading is often expressed in mol% relative to the limiting reagent, with 1-5 mol% being a common starting point.[12] It is generally not necessary to exceed 100 µM to achieve a high reaction rate.[4]
Why is a stabilizing ligand necessary in many CuAAC reactions?
Stabilizing ligands are crucial for several reasons:
-
They protect the Cu(I) catalyst from oxidation and disproportionation into inactive Cu(II) and Cu(0).[3][4]
-
They accelerate the rate of the reaction.[3]
-
In biological applications, they reduce the cytotoxicity of the copper catalyst.[3] Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[13][14]
What is the typical reaction time for a CuAAC reaction?
Reaction times can range from a few minutes to several hours. Highly efficient systems can reach completion in under an hour at room temperature.[15] However, reactions with sterically hindered substrates or at very low concentrations may require longer reaction times, sometimes overnight.[3] Reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.[16]
How can I remove the copper catalyst after the reaction is complete?
For bioconjugation, copper ions can be removed by dialysis against a buffer containing a chelating agent like EDTA.[15][17] For small molecule synthesis, a common workup procedure involves diluting the reaction mixture with an organic solvent and washing with an aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.[18] Copper-adsorbing resins can also be used.[15]
Data Summary Tables
Table 1: Effect of Copper Concentration on Reaction Yield
| Catalyst Loading (mol%) | Final Copper Concentration | Typical Application | Expected Outcome |
| 0.0025 - 0.01 | 25 - 100 ppm | Optimized small molecule synthesis | High yield, may require longer reaction times or heating.[19] |
| 0.1 - 1.0 | ~100 µM | General small molecule synthesis | Fast reaction, typically complete within hours at room temperature.[4] |
| 1.0 - 5.0 | 0.1 - 0.5 mM | Bioconjugation, challenging substrates | Robust conditions, often used to ensure complete conversion.[4][12] |
| > 5.0 | > 0.5 mM | Cases with known catalyst sequestration | Used when substrates or buffers chelate copper, reducing its availability.[17] |
Table 2: Common Solvents for Huisgen Cycloadditions
| Solvent System | Reaction Type | Advantages | Considerations |
| Water or Buffer (e.g., PBS) | Bioconjugation | Biocompatible, "green" solvent.[10] | May require a water-soluble ligand (e.g., THPTA). |
| t-BuOH/H₂O (1:1) | General CuAAC | Excellent for a wide range of substrates, improves solubility.[10] | |
| DMSO, DMF | General CuAAC | Good for poorly soluble substrates.[5] | Higher boiling points, may require more rigorous removal. |
| Toluene | Thermal Cycloaddition | Non-polar aprotic solvent suitable for uncatalyzed reactions.[5] | Requires elevated temperatures. |
| Acetonitrile | Not recommended for CuAAC | Strong coordination to Cu(I) can inhibit catalysis.[5] | Can be used in some cases with specific catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and terminal alkynes.
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 - 1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium L-ascorbate (0.1 - 0.3 eq)
-
Solvent (e.g., 1:1 v/v t-butanol/water)
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.[6]
-
Catalyst and Reductant Addition: In separate vials, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.[6]
-
Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[16]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[16]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[16]
Protocol 2: General Procedure for Bioconjugation via CuAAC
This protocol provides a starting point for conjugating an azide-modified biomolecule with an alkyne-containing partner and may require optimization.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the azide partner.
-
In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. A ligand-to-copper ratio of 5:1 is often used to protect biomolecules.[12]
-
Add the premixed CuSO₄/THPTA solution to the biomolecule mixture.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Incubation: Mix gently and incubate at room temperature for 1-4 hours. If using light-sensitive molecules, protect the reaction from light.[12]
-
Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Regioselectivity in Triazole Synthesis
Welcome to the Technical Support Center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling regioselectivity in azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioselectivity issues in triazole synthesis?
The regioselectivity in the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is primarily determined by the catalytic method employed. The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2] To achieve high regioselectivity, catalytic methods are essential.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) almost exclusively produces the 1,4-disubstituted triazole isomer.[1][3]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-disubstituted triazole isomer.[4][5]
Therefore, the choice of catalyst is the most critical factor in controlling the regiochemical outcome.
Q2: I am trying to synthesize a 1,4-disubstituted triazole using CuAAC, but I am getting a mixture of isomers. What could be the problem?
While CuAAC is highly selective for the 1,4-isomer, the formation of the 1,5-isomer, although rare, can occur under certain conditions. Potential causes include:
-
Absence of a suitable copper(I) source: The active catalyst is Cu(I). If the Cu(I) concentration is too low due to oxidation or incomplete reduction of a Cu(II) precursor, the uncatalyzed thermal cycloaddition can occur, leading to a mixture of isomers.[6]
-
High reaction temperatures: Elevated temperatures can promote the non-catalyzed thermal reaction, which lacks regioselectivity.[7]
-
Certain substrates: While uncommon, some substrate combinations may have an inherent propensity to form the 1,5-isomer even under CuAAC conditions, although this is not typical.
Q3: My RuAAC reaction is not completely selective and is producing some of the 1,4-disubstituted triazole. How can I improve the regioselectivity for the 1,5-isomer?
Several factors can influence the regioselectivity of the RuAAC reaction:
-
Catalyst Choice: The steric bulk of the ancillary ligands on the ruthenium catalyst is crucial. Catalysts with bulky ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand, generally provide higher selectivity for the 1,5-isomer.[4]
-
Solvent: The choice of solvent can impact the reaction. Non-protic solvents like toluene, benzene, THF, and dioxane are commonly used and generally favor high regioselectivity.[4] Protic solvents are generally unsuitable.[4]
-
Reaction Temperature: While RuAAC can proceed at room temperature, optimizing the temperature can sometimes improve selectivity.[4]
Q4: Can I synthesize fully substituted (trisubstituted) triazoles with high regioselectivity?
Yes, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity is possible, primarily using internal alkynes in RuAAC reactions.[5][8] The regioselectivity in this case is influenced by both electronic and steric factors of the substituents on the alkyne.[9] Additionally, multicomponent reactions catalyzed by copper and palladium have been developed for the one-pot synthesis of 1,4,5-trisubstituted triazoles with good regioselectivity.[2]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of 1,4- and 1,5-isomers)
| Probable Cause | Recommended Solution |
| Incorrect Catalyst System for Desired Isomer | For 1,4-disubstituted triazoles, ensure you are using a Cu(I) catalyst (CuAAC). For 1,5-disubstituted triazoles, a Ru(II) catalyst (RuAAC) is required.[1][4] |
| Thermal (Uncatalyzed) Reaction Occurring | This is common at high temperatures and leads to a mixture of isomers.[7] Lower the reaction temperature. If using CuAAC, ensure an adequate concentration of the active Cu(I) species is present by using a reducing agent like sodium ascorbate (B8700270) with a Cu(II) salt.[6] |
| Oxygen Contamination in RuAAC | RuAAC reactions are sensitive to atmospheric oxygen, which can deactivate the catalyst.[9] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Solvent | Protic solvents can lead to low yields and side reactions in RuAAC.[4] Use non-protic solvents such as toluene, THF, or dioxane. For CuAAC, a wider range of solvents, including protic ones like water and alcohols, are often suitable. |
Issue 2: Low or No Yield of the Desired Triazole Product
| Probable Cause | Recommended Solution |
| Catalyst Inactivity | For CuAAC, the Cu(I) catalyst may have oxidized to inactive Cu(II). Add a reducing agent like sodium ascorbate.[6] For RuAAC, the catalyst can be sensitive to air and moisture.[9] Handle the catalyst under an inert atmosphere and use anhydrous solvents. |
| Poor Substrate Solubility | Ensure your azide (B81097) and alkyne are soluble in the chosen reaction solvent. For RuAAC, complete homogeneity of the solution is important.[9] Consider using a different solvent or modifying your substrates with solubilizing groups if necessary. |
| Inhibitors Present | Certain functional groups can coordinate to the metal catalyst and inhibit the reaction. For example, some sulfur-containing compounds can act as poisons for the CuAAC reaction. Protecting sensitive functional groups may be necessary. |
| Incorrect Reaction Temperature | While many "click" reactions proceed at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can lead to decomposition. Optimize the temperature for your specific substrates. |
Issue 3: Difficulty in Purifying Regioisomers
| Probable Cause | Recommended Solution |
| Similar Polarity of Isomers | 1,4- and 1,5-disubstituted triazoles can have very similar polarities, making separation by standard column chromatography challenging. |
| Solution 1: Optimize Reaction for Selectivity | The best approach is to avoid the formation of isomeric mixtures by carefully selecting the appropriate catalytic system (CuAAC for 1,4- and RuAAC for 1,5-) and optimizing reaction conditions. |
| Solution 2: Advanced Chromatographic Techniques | If a mixture is obtained, consider using high-performance liquid chromatography (HPLC) for separation. Chiral chromatography may be effective if the substrates are chiral. |
| Solution 3: Derivatization | In some cases, it may be possible to selectively derivatize one isomer to alter its polarity, facilitating separation. The derivative can then be cleaved to yield the pure desired isomer. |
| Solution 4: Recrystallization | If the products are crystalline, careful recrystallization from a suitable solvent system may allow for the selective crystallization of one regioisomer. |
Quantitative Data on Regioselectivity
The following tables summarize the expected regioselectivity for CuAAC and RuAAC reactions under various conditions.
Table 1: Regioselectivity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst System | Alkyne Type | Solvent | Temperature | Regioisomer Ratio (1,4- : 1,5-) | Reference |
| CuSO₄ / Sodium Ascorbate | Terminal | H₂O/t-BuOH (1:1) | Room Temp | >99 : 1 | [10] |
| CuI | Terminal | THF | Room Temp | >98 : 2 | [11] |
| (aNHC)CuCl | Terminal | 1,2-dichloroethane (B1671644) | 60 °C | >99 : 1 | [12] |
| Cu(I) salt | Internal | Various | Various | Reaction is generally not efficient | [4] |
Table 2: Regioselectivity of Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
| Catalyst | Alkyne Type | Solvent | Temperature | Regioisomer Ratio (1,5- : 1,4-) | Reference |
| CpRuCl(PPh₃)₂ | Terminal | Toluene | 80 °C | >98 : 2 | [4] |
| CpRuCl(COD) | Terminal | 1,2-dichloroethane | 45 °C | >99 : 1 | [9] |
| CpRuCl(COD) | Internal (unsymmetrical) | Toluene | Room Temp | Varies (can be highly selective depending on substituents) | [4] |
| [CpRuCl]₄ | Terminal (Aryl azides) | DMF | 110 °C (Microwave) | >95 : 5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.1 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 mmol)
-
Sodium ascorbate (0.1 mmol)
-
1:1 mixture of water and tert-butyl alcohol (4 mL)
Procedure:
-
To a reaction vial, add the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol).
-
Add the 1:1 mixture of water and tert-butyl alcohol (4 mL) to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in a small amount of water (e.g., 300 µL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01 mmol) in a small amount of water (e.g., 100 µL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.[10]
Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
This protocol describes a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Terminal alkyne (1.05 equiv)
-
Organic azide (1.0 equiv)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1 mol%)
-
Anhydrous and degassed 1,2-dichloroethane (DCE)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon), dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.05 equiv) in anhydrous and degassed DCE.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the [Cp*RuCl(COD)] catalyst in DCE.
-
Add the catalyst solution (1 mol%) to the reaction mixture via syringe.
-
Heat the reaction mixture to 45 °C in an oil bath.
-
Monitor the reaction progress by GC-MS or ¹H NMR. The reaction is often complete within 30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[9]
Visualizations
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) leading to 1,4-disubstituted triazoles.
Caption: Simplified catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) leading to 1,5-disubstituted or trisubstituted triazoles.
Caption: A logical workflow for troubleshooting regioselectivity issues in triazole synthesis.
References
- 1. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition | MDPI [mdpi.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis
Welcome to the technical support center for the optimization of triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when optimizing a triazole synthesis reaction?
A1: The success of a triazole synthesis, particularly the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is influenced by several critical parameters. These include the reaction temperature, reaction time, choice of catalyst and ligands, solvent, and the purity of the starting materials.[1] Temperature, in particular, plays a crucial role in managing the reaction rate and minimizing the formation of byproducts.[1]
Q2: How does temperature affect the yield and purity of the triazole product?
A2: Temperature has a significant impact on both the yield and purity of the synthesized triazole. Increasing the temperature can often increase the reaction rate and yield up to an optimal point.[1] However, excessively high temperatures can lead to the degradation of reactants or products and promote the formation of undesired side products.[1] For some reactions, lower temperatures may be optimal for achieving higher yields. For instance, in a specific copper-catalyzed synthesis of bis(1,2,3-triazole), the yield increased as the reaction temperature was decreased from 70°C to 0°C.[1][2]
Q3: What is the difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition?
A3: The primary difference lies in the regioselectivity of the resulting triazole product. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles.[1][3] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) produces the complementary 1,5-disubstituted 1,2,3-triazoles.[1][4][5] RuAAC also offers the advantage of being compatible with both terminal and internal alkynes, which expands its substrate scope.[1][6][7]
Q4: When is it advantageous to use strain-promoted azide-alkyne cycloaddition (SPAAC)?
A4: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of "click chemistry" that does not require a metal catalyst.[1] This is particularly advantageous in biological systems where the toxicity of copper is a concern.[8] The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO or BCN), which reacts with an azide (B81097).[1][8]
Q5: How can I prevent the inactivation of my copper catalyst in CuAAC reactions?
A5: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[9] To prevent this, it is crucial to use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[10] It is also highly recommended to degas your solvents to remove dissolved oxygen.[9][10] The use of a stabilizing ligand can also protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[9][10]
Troubleshooting Guide
Problem: Low or No Product Yield
Low or no product yield is a common issue in triazole synthesis. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Possible Causes and Solutions:
-
Inactive Copper Catalyst: The active Cu(I) catalyst can oxidize to inactive Cu(II).
-
Poor Reagent Quality or Incorrect Stoichiometry: Impurities in azides, alkynes, or solvents can hinder the reaction.
-
Suboptimal Reaction Conditions: The solvent, pH, temperature, or reaction time may not be ideal for your specific substrates.
-
Solution: Screen different solvent systems to ensure all reactants are fully dissolved; aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective.[9] Optimize the pH, which is typically in the range of 7-8 for bioconjugation.[8] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the rate, but monitor for potential side reactions.[9] Some reactions may require longer incubation times, up to 48 hours.[9]
-
Problem: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired triazole.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen.
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species can damage sensitive molecules.
-
Solution: The use of copper-stabilizing ligands can limit these side reactions.[11][12] Adding a radical scavenger like aminoguanidine (B1677879) can also be beneficial.[11][12]
-
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Optimization
| Parameter | Range to Test | Notes |
| Copper Concentration | 50 µM to 500 µM | Higher concentrations can increase reaction rate but may require more rigorous removal. |
| Ligand:Copper Ratio | 1:1, 2:1, 5:1 | A higher ratio (e.g., 5:1) is often recommended for bioconjugation to protect biomolecules.[9][11] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | Should always be prepared fresh.[10] |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1, 1.2:1, 1:1.2 | A slight excess of the less critical component can drive the reaction to completion.[9] |
| Temperature | Room Temperature, 37°C, 40-50°C | Higher temperatures can accelerate the reaction but may also promote side reactions.[10][11] |
| pH | 4-12 (general), 7-9 (biomolecules) | The optimal pH can be substrate-dependent.[9] |
Table 2: Solvent Selection for Triazole Synthesis
| Solvent System | Boiling Point (°C) | Suitability |
| t-BuOH/H₂O | ~83 (azeotrope) | Commonly used for a wide range of substrates. |
| DMSO/H₂O | >100 | Good for poorly soluble compounds. |
| DMF/H₂O | >100 | Effective co-solvent for improving solubility.[8] |
| Acetonitrile | 82 | Can be effective, but optimization may be needed.[13] |
| Toluene | 111 | Used in some microwave-assisted syntheses.[13] |
| Dioxane | 101 | Another option for microwave-assisted reactions.[13] |
Experimental Protocols
Protocol 1: General Experimental Workflow for a Standard CuAAC Reaction
Caption: General experimental workflow for a CuAAC reaction.
Detailed Steps:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).[1]
-
Degassing: To remove dissolved oxygen, sparge the solution with an inert gas, such as argon or nitrogen, for 15-20 minutes.[1][9]
-
Catalyst Addition:
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture (typically 0.1 to 0.3 equivalents).
-
Add the copper(II) sulfate solution (typically 0.01 to 0.05 equivalents). If using a ligand, it is often pre-mixed with the copper sulfate solution before addition.[11][12]
-
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.[1]
Protocol 2: Optimization of CuAAC Reaction Conditions
-
Stock Solution Preparation:
-
Reaction Setup (for a single optimization point):
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[11]
-
Add the ligand solution to the desired final concentration (e.g., 250 µM for a 5:1 ratio with 50 µM Cu).
-
Add the CuSO₄ solution to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]
-
-
Incubation: Gently mix the reaction and allow it to proceed at the desired temperature (e.g., room temperature).
-
Analysis: At various time points (e.g., 1, 4, 12, 24 hours), take an aliquot of the reaction mixture and analyze the conversion to the triazole product using LC-MS or HPLC.
-
Systematic Variation: Repeat steps 2-4 while systematically varying one parameter at a time (e.g., copper concentration, ligand:copper ratio, temperature) as outlined in Table 1 to determine the optimal conditions for your specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Biological Soft Matter Platform [bionano.ttk.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadinstitute.org [broadinstitute.org]
Technical Support Center: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for reducing catalyst loading while troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to reduce the copper catalyst concentration in my CuAAC reaction, but my yield is low. What are the most common causes?
A1: Low yields in CuAAC reactions with reduced catalyst loading are often due to several factors. The most critical is the stability and activity of the Cu(I) catalyst, which is prone to oxidation to the inactive Cu(II) state, especially at low concentrations.[1][2]
Common causes include:
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized by dissolved oxygen in the solvents or disproportionate into inactive Cu(0) and Cu(II).[1][2]
-
Inadequate Ligand Support: At low concentrations, the copper catalyst is more susceptible to inactivation. A suitable stabilizing ligand is crucial to protect the Cu(I) state and maintain catalytic activity.[3][4]
-
Purity of Reagents: Impurities in starting materials (azides, alkynes) or solvents can interfere with the reaction. The reducing agent, sodium ascorbate (B8700270), is particularly susceptible to degradation and should always be prepared as a fresh solution.[3][5]
-
Suboptimal Reaction Conditions: Factors like incorrect stoichiometry, inappropriate solvent, pH, or temperature can significantly impact the efficiency of a low-catalyst reaction.[1][6]
-
Low Reactant Concentration: Very low concentrations of either the azide (B81097) or alkyne can dramatically slow down the reaction rate, making it appear as if the catalyst is inactive.[1]
Q2: How can I effectively maintain a stable and active Cu(I) catalyst at very low concentrations?
A2: Maintaining the catalytically active Cu(I) state is paramount for a successful reaction, especially when using minimal catalyst. Several strategies can be employed to protect the catalyst from inactivation.
-
Use a Stabilizing Ligand: Nitrogen-based chelating ligands are essential. They coordinate with the Cu(I) ion, protecting it from oxidation and disproportionation.[2][4] For aqueous or biological reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.[3][7]
-
Use a Fresh Reducing Agent: The most common method for generating Cu(I) is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate.[8][9] It is critical to use a freshly prepared sodium ascorbate solution, as it degrades over time when exposed to air.[3][5] A colorless to slightly yellow solution is active, while a brown solution indicates oxidation and loss of reducing capability.[5]
-
Degas Solvents: Removing dissolved oxygen from all solvents and solutions is a crucial step. This can be achieved by sparging with an inert gas like argon or nitrogen.[6][10] For highly sensitive reactions, working in a glovebox under an inert atmosphere provides the best protection.[1][10]
-
Correct Order of Addition: To ensure the ligand can form a protective complex with the copper before reduction, it is recommended to first mix the CuSO₄ with the ligand, add this mixture to the azide and alkyne substrates, and only then initiate the reaction by adding the sodium ascorbate.[10][11][12]
dot
Caption: Key components for maintaining Cu(I) catalyst activity.
Q3: Which ligands are best for reactions with low copper loading, and what is the optimal ligand-to-copper ratio?
A3: The choice of ligand is critical for accelerating the reaction and stabilizing the catalyst.[4][13] For bioconjugation and reactions in aqueous media, tris(triazolylmethyl)amine-based ligands are widely used.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly water-soluble and biocompatible ligand, making it a common choice for biological applications.[7]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Often exhibits higher catalytic activity than THPTA.[14] The bulky tert-butyl groups are thought to prevent the formation of inactive copper acetylide polymers.[14]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A very effective ligand for accelerating the reaction, but its low water solubility limits its use in aqueous systems.[14][15]
For the ligand-to-copper ratio , an excess of the ligand is often recommended, especially in bioconjugation, to protect sensitive biomolecules from potential oxidative damage.[11] A ratio of 5:1 (ligand:copper) is frequently suggested.[1][10] However, for some highly chelating ligands in organic solvents, an excess can be inhibitory by blocking coordination sites on the metal.[16]
| Ligand | Key Feature | Typical Application | Recommended Ratio (Ligand:Cu) |
| THPTA | High water solubility, biocompatible[7] | Bioconjugation, aqueous media | 5:1[10][11] |
| BTTAA | Very high catalytic activity[14] | Demanding conjugations, low catalyst levels | 5:1 or lower[14] |
| TBTA | High reaction rates[15] | Organic solvents | 1:1 to 2:1[7] |
Q4: My reaction is still slow. Are there other strategies to improve the rate at low catalyst loading?
A4: If reaction rates are still insufficient, several advanced strategies can be employed:
-
Use Copper-Chelating Azides: Azides designed with a copper-chelating moiety (e.g., a picolyl group) can dramatically accelerate the reaction.[17] These substrates actively bring the catalyst to the site of the reaction, allowing for efficient ligation even at low micromolar copper concentrations (10-100 µM).[17][18]
-
Employ Micellar Catalysis: Using polymer-supported copper catalysts that self-assemble into micelles in water can create a localized high concentration of reactants, significantly enhancing reaction rates with catalyst loadings as low as 1 mol %.[19]
-
Consider Additives: In some cases, additives like aminoguanidine (B1677879) can be used to trap reactive byproducts from ascorbate oxidation, which can otherwise damage proteins in bioconjugation reactions.[11] For reactions in organic solvents, bases like DIPEA in combination with acetic acid have been shown to form a highly efficient catalytic system.[20]
-
Photocatalysis: Light-driven CuAAC reactions using a photocatalyst can generate the active Cu(I) species with very low overall catalyst loading and under mild conditions.[21][22]
Q5: How low can the copper catalyst loading realistically be reduced?
A5: With modern ligands and optimized conditions, catalyst loading can be reduced to the parts-per-million (ppm) range.
-
For many standard bioconjugation reactions, copper concentrations are effective in the 50-100 µM range.[11]
-
Using specialized N-heterocyclic carbene (NHC) ligands, catalyst loading has been successfully lowered to 0.0025 mol% (25 ppm) under neat (solvent-free) conditions.[23]
-
Certain heteroleptic copper complexes have achieved high conversion with catalyst loading down to 500 ppm (0.05 mol%).[24]
| Catalyst System | Catalyst Loading | Reaction Time | Yield | Conditions |
| PHPAM-ran-PILAM(Cu(I)) Micelles[19] | 1 mol % | 1-4 h | 95-99% | Water, Room Temp |
| Heteroleptic Cu Complex (2NO₃)[24] | 500 ppm (0.05 mol%) | 2 h | 76% | Neat, Room Temp |
| Cu-NHC Complex[23] | 25 ppm (0.0025 mol%) | 24-48 h | 82-90% | Neat, Room Temp |
| Cu-Chelating Azide + BTTAA[17] | 10 µM (0.01 mM) | < 5 min | Quantitative | Aqueous Buffer |
Experimental Protocols
Protocol 1: General Procedure for Low-Catalyst CuAAC in Aqueous Solution (Bioconjugation)
This protocol is a general guideline for labeling a biomolecule. Concentrations and ratios should be optimized for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-modified substrate and azide-modified substrate in a suitable, degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4).[25]
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.[2]
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.[2]
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [5][10]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne and azide substrates. A slight excess (1.2 - 10 equivalents) of the smaller molecule is often used to drive the reaction to completion.[1][10]
-
Prepare the catalyst premix: In a separate tube, mix the required volume of the CuSO₄ stock solution and the THPTA stock solution to achieve a final 1:5 copper-to-ligand ratio. For example, for a final copper concentration of 100 µM, you would also have 500 µM of THPTA.[11][12]
-
Add the catalyst premix to the substrate solution and mix gently.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
-
Incubation and Monitoring:
-
Work-up and Purification:
-
Once complete, purify the labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography or dialysis, to remove excess reagents and the copper catalyst.[10]
-
dot
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Click Chemistry [organic-chemistry.org]
- 21. Photocatalytic copper-catalyzed azide–alkyne cycloaddition click reaction with Cu( ii ) coordination polymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10207K [pubs.rsc.org]
- 22. Optimized Quantum Dots for Rapid Visible-Light–Driven Click Chemistry - ChemistryViews [chemistryviews.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
Addressing the formation of byproducts in triazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of byproducts during triazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during triazole synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazole Product
-
Question: My reaction is resulting in a low yield or no desired triazole product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in triazole synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or time are common culprits. It is also possible that starting materials or the product itself are decomposing at high temperatures.[1] The purity of your starting materials is critical; for instance, hygroscopic starting materials can inhibit the reaction.[1] To troubleshoot, you can incrementally increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC).[1] For reactions that are slow or require high heat, microwave-assisted synthesis can often enhance yields and shorten reaction times.[2] Always ensure your starting materials are pure and dry before beginning the reaction.[1]
Issue 2: Formation of an Isomeric Mixture of Triazoles
-
Question: I am observing a mixture of 1,4- and 1,5-disubstituted triazole isomers. How can I control the regioselectivity of the reaction?
-
Answer: The formation of isomeric mixtures is a common challenge in thermal azide-alkyne cycloadditions, which often produce both 1,4- and 1,5-regioisomers.[3][4] To achieve high regioselectivity, catalyst selection is crucial.
-
For 1,4-disubstituted triazoles: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective and reliably yields the 1,4-isomer.[3][4][5]
-
For 1,5-disubstituted triazoles: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction to form the 1,5-isomer.[5][6]
High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, contributing to isomeric mixtures. If this is suspected, running the reaction at a lower temperature for a longer duration may resolve the issue.[1]
-
Issue 3: Presence of Alkyne Homo-Coupling Byproducts (Diynes)
-
Question: My reaction mixture contains a significant amount of a diyne byproduct. What causes this and how can I prevent it?
-
Answer: The formation of diynes results from the oxidative homo-coupling of terminal alkynes, a common side reaction in copper-catalyzed triazole synthesis, often referred to as the Glaser coupling.[7][8][9] This is particularly prevalent when the reaction is exposed to oxygen, which can oxidize the Cu(I) catalyst.[3]
To minimize this byproduct, it is essential to maintain oxygen-free reaction conditions.[3] This can be achieved by using a mild reducing agent, such as sodium ascorbate (B8700270), to keep the copper in its active Cu(I) state.[3] The temperature can also play a role; higher temperatures may favor the homo-coupling reaction.[7] Therefore, conducting the reaction at room temperature is often recommended.
Issue 4: Formation of 1,3,4-Oxadiazole (B1194373) Byproduct
-
Question: I am synthesizing 1,2,4-triazoles from hydrazides and am observing a 1,3,4-oxadiazole byproduct. How can I avoid this?
-
Answer: The formation of a 1,3,4-oxadiazole is a frequent side reaction when using hydrazides, arising from a competing cyclization pathway.[1] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain strictly anhydrous (dry) reaction conditions.[1] Lowering the reaction temperature can also help to favor the triazole formation pathway.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A1: The most prevalent byproduct in CuAAC is the diyne, formed from the oxidative homo-coupling of the terminal alkyne.[3][7][10] This side reaction is promoted by the presence of oxygen. Additionally, if the reaction conditions are not strictly controlled, minor amounts of the 1,5-regioisomer can sometimes be observed, although CuAAC is generally highly selective for the 1,4-isomer.[3] In some cases, with specific substrates, the formation of 5-hydroxytriazoles can occur if β-ketoesters are used as starting materials.[11]
Q2: How can I purify my triazole product from unreacted starting materials and byproducts?
A2: Purification of triazole products typically involves standard chromatographic techniques. Column chromatography using silica (B1680970) gel is a common and effective method.[12] The choice of eluent will depend on the polarity of your product and impurities, but a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.[12] Recrystallization can also be an effective purification method if a suitable solvent system is found.[12]
Q3: Are there any alternatives to copper catalysts to avoid potential toxicity in biological applications?
A3: Yes, for applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is an excellent alternative.[13][14][] This "click" reaction does not require a metal catalyst and relies on the ring strain of a cyclooctyne (B158145) to react with an azide (B81097).[13][] While SPAAC is bioorthogonal and avoids copper, the synthesis of the strained alkynes can be more complex.
Q4: My reaction is very slow. How can I accelerate it without increasing byproducts?
A4: Microwave-assisted synthesis is a highly effective method for accelerating triazole synthesis, often reducing reaction times from hours to minutes.[16][2] The rapid and efficient heating provided by microwaves can lead to higher yields and can sometimes even reduce the formation of byproducts by minimizing the overall time the reaction is subjected to heat.[16]
Data Presentation
Table 1: Comparison of Catalysts on Regioselectivity of Azide-Alkyne Cycloaddition
| Catalyst System | Predominant Isomer | Typical Reaction Conditions | Key Considerations |
| Copper(I) (e.g., CuSO₄/Sodium Ascorbate, CuI) | 1,4-disubstituted | Room temperature, various solvents (e.g., tBuOH/H₂O, DMF) | Prone to alkyne homo-coupling; requires inert atmosphere or reducing agent. |
| Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Elevated temperatures (e.g., 80-110 °C), organic solvents (e.g., toluene, DMF) | Can be plagued by low yields and byproducts with aryl azides.[6][17] |
| None (Thermal) | Mixture of 1,4- and 1,5-isomers | High temperatures (often >100 °C) | Lacks regioselectivity.[3][4] |
| None (Strain-Promoted) | Dependent on alkyne structure | Room temperature, physiological conditions | Requires synthesis of strained cyclooctynes. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Minimize Byproducts
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a suitable solvent mixture (e.g., 4 mL of a 1:3 mixture of DMF and water).[16]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In separate vials, prepare fresh solutions of sodium ascorbate (0.2 eq) in water and CuSO₄·5H₂O (0.1 eq) in water.[12]
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[12]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[12]
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to complex the copper catalyst.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Caption: A logical workflow for troubleshooting common issues in triazole synthesis.
Caption: Catalytic cycle of CuAAC and the competing oxidative homo-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Triazole Derivatives
Welcome to the Technical Support Center for the purification of triazole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying triazole derivatives?
A1: The most frequently employed purification techniques for triazole derivatives include recrystallization, column chromatography, and acid-base extraction.[1] The optimal method depends on the specific properties of the triazole derivative, such as its polarity, solubility, and the nature of the impurities present. For complex mixtures or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often utilized.[1][2]
Q2: How do I select an appropriate solvent system for column chromatography of my triazole derivative?
A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[3] Common solvent systems for triazole derivatives often consist of mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).[1][3]
Q3: My triazole derivative is highly polar and difficult to purify. What techniques are recommended?
Q4: How can I remove unreacted starting materials from my triazole product?
A4: The strategy for removing unreacted starting materials depends on their properties relative to the triazole product. If the starting material is significantly more or less polar, column chromatography is an effective method.[3] For instance, unreacted 1,2,4-triazole, which is highly polar, can often be removed by an aqueous wash of an organic solution of the crude product.[3]
Q5: What is the best way to separate regioisomers of triazoles?
A5: The separation of regioisomers, such as 1,4- and 1,5-disubstituted 1,2,3-triazoles, can be challenging. Careful optimization of column chromatography conditions is often required.[5] In some cases, fractional crystallization may be effective if the isomers have sufficiently different solubilities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | The solution may be too dilute, or the chosen solvent is too effective at dissolving the compound. | - Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears.[1][6][7] |
| Low recovery of purified product. | Too much solvent was used, or the compound is too soluble in the cold solvent. Premature crystallization during hot filtration can also lead to loss of product.[6] | - Use the minimum amount of hot solvent necessary for complete dissolution.- Concentrate the mother liquor to obtain a second crop of crystals.- Pre-heat the filtration apparatus to prevent premature crystallization.[6] |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice. The impurities may have very similar solubility profiles to the product.[1][6] | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- If impurities have similar solubility, a different purification method like column chromatography may be necessary.[1][6] |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[2] | - Re-heat the solution to dissolve the oil, then add more solvent.- Allow the solution to cool very slowly; insulating the flask can help.- Change to a solvent with a lower boiling point or use a co-solvent system.[2] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and column. | The compound is too polar for the eluent, is interacting strongly with the silica (B1680970) gel, or is not fully dissolved.[1] | - Increase the polarity of the eluent, for example, by adding a small amount of methanol (B129727).- For basic compounds, adding a small amount of triethylamine (B128534) to the eluent can help. For acidic compounds, a small amount of acetic acid can be added.- Ensure the sample is fully dissolved before loading it onto the column.[1] |
| Poor separation of the desired compound from an impurity. | The chosen solvent system does not provide adequate resolution. | - Optimize the eluent system by testing different solvent mixtures with TLC.- Employ a gradient elution, gradually increasing the polarity of the eluent.- Reduce the flow rate of the eluent to improve separation.[1] |
| Compound is stuck on the column and will not elute. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent system. For very polar compounds, a solvent mixture containing methanol may be necessary. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the triazole derivative is sparingly soluble at room temperature but readily soluble at an elevated temperature.[6]
-
Dissolution: Place the crude triazole derivative in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid a large excess.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Standard Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. Aim for an Rf value of 0.2-0.4 for the target compound.[1][3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack, ensuring a level and crack-free bed.[1]
-
Sample Loading: Dissolve the crude triazole derivative in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazole derivative.[1]
Data Summary
Table 1: Common Solvent Systems for Triazole Derivative Purification by Column Chromatography
| Triazole Derivative Polarity | Typical Solvent Systems | Notes |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate | The ratio is adjusted based on TLC analysis. |
| Moderately Polar to Polar | Dichloromethane/Methanol, Chloroform/Methanol[1] | A small percentage of methanol can significantly increase eluent strength. |
| Highly Polar (for HILIC) | Acetonitrile/Water with a buffer (e.g., trifluoroacetic acid)[8] | HILIC is suitable for compounds not retained in reversed-phase chromatography.[2] |
Visualizations
Caption: General purification workflow for triazole derivatives.
Caption: Troubleshooting decision tree for triazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Scale-Up of Triazole Derivative Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the challenges encountered during the scale-up of triazole derivative synthesis. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues in your experiments, ensuring a smoother transition from benchtop to bulk production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up triazole synthesis, particularly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: Scaling up CuAAC reactions presents several critical challenges. These include ensuring efficient heat transfer to manage exothermic reactions, maintaining catalyst activity and stability over longer reaction times, managing the safe use of potentially hazardous organic azides, and developing effective purification strategies for large quantities of product.[1][2] Furthermore, as reaction volumes increase, issues such as maintaining optimal mixing and preventing oxygen contamination, which can deactivate the Cu(I) catalyst, become more pronounced.[2]
Q2: How can I improve a low or inconsistent yield in my scaled-up triazole synthesis?
A2: Low or inconsistent yields during scale-up can stem from several factors. To troubleshoot this, consider the following:
-
Catalyst Deactivation: The active Cu(I) catalyst is susceptible to oxidation. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that solvents are thoroughly degassed.[2] The addition of a reducing agent like sodium ascorbate (B8700270) can help regenerate the active Cu(I) species in situ.[2]
-
Insufficient Mixing: Inadequate agitation in larger reactors can lead to poor reaction kinetics. Mechanical overhead stirrers are often necessary for larger vessels to ensure homogeneity.[2]
-
Suboptimal Temperature Control: Exothermic reactions can lead to localized overheating, causing degradation of reactants or products. Ensure your reactor has adequate cooling capacity and precise temperature control.[1]
-
Reactant Purity: Impurities in starting materials can interfere with the catalyst. Ensure all reactants and solvents are of high purity.
Q3: What are the primary safety precautions for handling organic azides on a large scale?
A3: Organic azides are high-energy molecules and can be explosive, especially in concentrated form or in the presence of certain metals. Key safety precautions include:
-
Avoid Shock and Friction: Do not grind or subject solid azides to friction.[1]
-
Use Appropriate Materials: Use plastic or ceramic spatulas and avoid contact with metals that can form sensitive metal azides.[1]
-
Temperature Control: Keep azides cool and away from heat sources.[1]
-
In Situ Generation: For larger-scale reactions, consider the in situ generation of azides, which are then immediately consumed in the reaction. This avoids the accumulation of large quantities of hazardous materials.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]
Q4: My scaled-up reaction is producing significant byproducts. How can I improve selectivity?
A4: Byproduct formation can be a major issue in scaled-up reactions. Common side reactions in CuAAC include:
-
Oxidative Homocoupling (Glaser Coupling): Terminal alkynes can couple with each other in the presence of oxygen to form diynes. To prevent this, maintain a strict inert atmosphere.[2]
-
Huisgen Cycloaddition: At elevated temperatures, the uncatalyzed Huisgen 1,3-dipolar cycloaddition can occur, leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.[2] Running the reaction at or near room temperature favors the formation of the desired 1,4-isomer in CuAAC.[2]
Q5: What are the advantages of using continuous flow chemistry for scaling up triazole synthesis?
A5: Continuous flow chemistry offers significant advantages for the scale-up of triazole synthesis:
-
Enhanced Safety: It allows for the in situ generation and immediate use of hazardous intermediates like organic azides, minimizing the amount present at any given time.[1]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables precise temperature control, which is crucial for managing exothermic reactions.[1]
-
Improved Mixing: Efficient mixing in flow reactors leads to better reaction kinetics and product consistency.[1]
-
Automation: Flow systems can be automated for continuous and consistent production, leading to higher throughput and reproducibility.[1]
Troubleshooting Guides
Issue: SCALE-001 - Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the use of a reliable Cu(I) source or in-situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate).[2] Degas solvents to remove oxygen, which deactivates the Cu(I) catalyst.[2] |
| Poor Mixing | For larger vessels, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing.[2] |
| Incorrect Stoichiometry | A slight excess of one reactant (e.g., the alkyne) can help drive the reaction to completion.[1] |
| Low Reaction Temperature | While high temperatures can be detrimental, some reactions may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
Issue: SCALE-002 - Significant Byproduct Formation
| Potential Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne | Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to minimize oxygen exposure.[2] |
| Formation of 1,5-Regioisomer | Maintain a controlled, lower temperature (often room temperature is sufficient for CuAAC) to disfavor the thermal Huisgen cycloaddition.[2] Ensure you are using a Cu(I) catalyst to favor the 1,4-regioisomer.[2] |
| Thiotriazole Formation (in bioconjugation) | In reactions involving proteins, free cysteine thiols can react. Increasing the concentration of a reducing agent like TCEP can diminish this side reaction.[4] |
Issue: SCALE-003 - Product Purification Challenges
| Potential Cause | Recommended Solution |
| Residual Copper Catalyst | After the reaction, quench with a solution like aqueous ammonium (B1175870) hydroxide (B78521) to complex the copper, followed by extraction.[5] For stubborn cases, filtration through a pad of silica (B1680970) gel or activated carbon may be necessary.[6] |
| Product Precipitation | If the product is poorly soluble and crashes out of the reaction mixture, assess if the reaction is complete. If so, the product can be isolated by filtration. If not, consider a different solvent system with better solubility for all components.[7] |
| Difficulty with Crystallization | If recrystallization fails, try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[8] If the product remains an oil, consider purification by column chromatography.[8] |
Data Presentation
Table 1: Effect of Solvent on CuAAC Reaction Yield
| Solvent | Yield (%) | Reaction Conditions | Reference |
| Dichloromethane (B109758) (DCM) | 100 | Benzyl (B1604629) azide (B81097) (1.15 mmol), phenylacetylene (B144264) (1 mmol), CuI (0.01 mmol), 30 °C, 4 h | [9] |
| N,N-Dimethylformamide (DMF) | Low | Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), CuI (0.01 mmol), 30 °C, 4 h | [9] |
| Dimethyl Sulfoxide (DMSO) | Low | Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), CuI (0.01 mmol), 30 °C, 4 h | [9] |
| Ethanol | 63 | Phenylacetylene (0.5 mmol), benzyl azide (0.55 mmol), A-21•CuI (10 mol%), rt, 7 h | [10] |
| Water | 13 | Phenylacetylene (0.5 mmol), benzyl azide (0.55 mmol), A-21•CuI (10 mol%), rt, 7 h | [10] |
| t-BuOH/Water (1/1) | 14 | Phenylacetylene (0.5 mmol), benzyl azide (0.55 mmol), A-21•CuI (10 mol%), rt, 7 h | [10] |
Table 2: Effect of Temperature on Triazole Synthesis Yield
| Temperature (°C) | Yield (%) | Reaction | Catalyst | Reference |
| 0 | 91 | Bis(1,2,3-triazole) synthesis | CuBr | [11] |
| 70 | Increased yield | 5-alkynyl-1,2,3-triazole synthesis | CuBr | [11] |
| 110 | 96 | 4-NO₂-1,5-trisubstituted-1,2,3-triazole synthesis | Copper-catalyzed | [11][12] |
| 115 | 80 | 1,5-disubstituted-1,2,3-triazole synthesis | Cu(OTf)₂ / Ascorbic acid | [11][12] |
Experimental Protocols
Protocol 1: Gram-Scale Batch Synthesis of a Model 1,4-Disubstituted-1,2,3-Triazole
This protocol describes a generalized procedure for the gram-scale synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Water (deionized)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask of appropriate size, dissolve phenylacetylene (1.0 eq) in a mixture of tert-butanol and water (1:1).[2]
-
Add benzyl azide (1.05 eq) to the solution.[2]
-
In a separate container, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water.[2]
-
Add the catalyst solution to the reactant mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Once the reaction is complete, add a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes to complex the copper catalyst.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: Continuous Flow Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol outlines a general setup for the continuous flow synthesis of triazoles using a heterogeneous copper catalyst.
System Setup:
-
A flow chemistry system with at least two pumps.
-
A T-mixer.
-
A heated column reactor packed with a heterogeneous copper catalyst (e.g., copper-on-charcoal).[13]
-
A back-pressure regulator.[13]
Reagent Solutions:
-
Solution A: Prepare a solution of the organic azide (e.g., phenyl azide) at a concentration of 0.1 M in a suitable solvent like dichloromethane (DCM).[13]
-
Solution B: Prepare a solution of the terminal alkyne (e.g., phenylacetylene) at a concentration of 0.13 M in the same solvent.[13]
Procedure:
-
Set the temperature of the column reactor to the desired temperature (e.g., 110 °C).[13]
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated column reactor. The total flow rate will determine the residence time in the reactor.[13]
-
The product stream exiting the reactor is collected after passing through the back-pressure regulator.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by passing through a short pad of silica gel or by recrystallization.[13]
Mandatory Visualizations
Caption: General experimental workflow for a batch CuAAC reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Workflow for continuous flow synthesis of triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triazole Antifungal Resistance
Welcome to the technical support center for researchers investigating triazole antifungal resistance. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of triazole resistance in pathogenic fungi?
A1: Triazole resistance primarily develops through two main avenues: alterations in the drug target and reduced intracellular drug concentration.[1][2][3] The most common mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, reduce the binding affinity of triazole drugs.[1][2][4]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11/cyp51A gene leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[2] This can be caused by mutations in transcription factors like Upc2 or tandem repeat insertions in the gene's promoter region.[2][5]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1) and the major facilitator superfamily (MFS) (e.g., Mdr1), actively pump triazoles out of the fungal cell.[6][7][8][9][10] This is often driven by mutations in transcription factors such as Tac1 and Mrr1.[2][11][12]
-
Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can help the fungus cope with the stress induced by triazoles.[2]
-
Aneuploidy: In some species like Cryptococcus neoformans, the presence of extra chromosomes, particularly the one carrying the ERG11 and efflux pump genes, can contribute to resistance.[2]
Q2: How do I interpret Minimum Inhibitory Concentration (MIC) results from my antifungal susceptibility tests?
A2: Interpreting MIC values involves comparing the result for your isolate to established clinical breakpoints (CBPs) or epidemiological cutoff values (ECVs).[13][14]
-
Clinical Breakpoints (CBPs): CBPs are defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14] They categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the likelihood of therapeutic success.[13] An MIC below the susceptible breakpoint suggests a high probability of successful treatment.[13]
-
Epidemiological Cutoff Values (ECVs): In the absence of CBPs, ECVs can help distinguish wild-type (WT) isolates from those that may have acquired resistance mechanisms.[15] An MIC above the ECV suggests the presence of a resistance mechanism, though this does not always predict clinical failure.[15]
-
MIC50 and MIC90: When testing a population of isolates, the MIC50 and MIC90 values represent the MIC that inhibits 50% and 90% of the isolates, respectively. These are useful for surveillance and understanding population-level resistance trends.[16][17]
Q3: What is the role of the calcineurin signaling pathway in triazole resistance?
A3: The calcineurin pathway is a crucial stress response pathway in fungi that plays a significant role in azole tolerance.[18][19][20] When triazoles inhibit ergosterol synthesis, it causes cell membrane stress.[20] The calcineurin pathway is activated in response to this stress.[18][21] This pathway, often acting in concert with Hsp90, helps stabilize the cell membrane and allows the fungus to survive in the presence of the drug.[18][21] Inhibition of calcineurin has been shown to have a synergistic effect with azoles, making resistant strains susceptible again.[18][20]
Troubleshooting Guides
Troubleshooting Antifungal Susceptibility Testing (Broth Microdilution)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells (drug-free). | 1. Inoculum concentration is too low. 2. Non-viable fungal isolate. 3. Incorrect growth medium or incubation conditions. | 1. Verify inoculum preparation, ensuring it matches a 0.5 McFarland standard before dilution.[16][17] 2. Subculture the isolate on fresh agar (B569324) to confirm viability before starting the assay.[16] 3. Double-check that the correct medium (e.g., RPMI-1640) and incubation temperature (e.g., 35°C) are used as per CLSI/EUCAST guidelines.[22][23] |
| Inconsistent MIC results between replicates. | 1. Pipetting errors during serial dilution or inoculation. 2. Inadequate mixing of the inoculum or drug dilutions. 3. Contamination. | 1. Use calibrated pipettes and ensure proper technique. A multichannel pipette can improve consistency.[22] 2. Ensure the inoculum is well-suspended and mix each well thoroughly after drug dilution and inoculation. 3. Use sterile technique throughout the process. Check for contamination in stock solutions and media. |
| "Trailing" or paradoxical growth at high drug concentrations. | 1. This is a known phenomenon with azoles, which are fungistatic. It can make visual endpoint reading difficult.[14] 2. The paradoxical effect (increased growth at higher concentrations) can occur with echinocandins.[14] | 1. For azoles, the recommended endpoint is a significant reduction in growth (e.g., ≥50%) compared to the drug-free control, not complete inhibition.[13] Using a spectrophotometer to read optical density can reduce subjectivity.[13] 2. Read plates at the recommended time (e.g., 24 hours for Candida), as longer incubation can exacerbate trailing.[14] |
| MIC values for quality control (QC) strains are out of range. | 1. Procedural error (e.g., incorrect inoculum, incubation, or dilutions). 2. Degradation of the antifungal drug stock. 3. The QC strain has developed a mutation. | 1. Carefully review the entire protocol against CLSI/EUCAST standards.[16] 2. Prepare fresh drug stock solutions. Ensure they are stored correctly. 3. Obtain a new, certified QC strain. |
Troubleshooting qPCR for Gene Expression Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or high Ct values (>35). | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription (RT). 3. PCR inhibitors in the sample. 4. Suboptimal primer/probe design or degradation. | 1. Assess RNA integrity (e.g., using a Bioanalyzer). Ensure proper extraction and handling to avoid degradation. 2. Optimize the RT step. Ensure the use of high-quality reverse transcriptase and appropriate primers. 3. Dilute the cDNA template to reduce inhibitor concentration.[24] 4. Validate primer efficiency with a standard curve. Order new primers if necessary.[25] |
| Non-specific amplification (multiple peaks in melt curve analysis). | 1. Suboptimal primer design leading to off-target binding. 2. Primer-dimer formation. 3. Contamination with genomic DNA (gDNA). | 1. Redesign primers to be more specific.[26] 2. Optimize the annealing temperature.[26] 3. Treat RNA samples with DNase I before the RT step. Design primers that span an exon-exon junction.[24] |
| Poor amplification efficiency (<90% or >110%). | 1. Suboptimal reaction conditions (e.g., primer concentration, annealing temperature). 2. Presence of PCR inhibitors. 3. Pipetting errors when creating the standard curve.[24] | 1. Optimize primer concentrations and run a temperature gradient PCR to find the optimal annealing temperature.[25] 2. Use a fresh dilution series for your standard curve and ensure accurate pipetting. 3. Ensure high-quality, inhibitor-free nucleic acid templates. |
| High variability between technical replicates. | 1. Pipetting inaccuracies, especially with small volumes. 2. Incomplete mixing of reaction components. | 1. Use a master mix to minimize pipetting variations.[25] Ensure pipettes are calibrated. 2. Briefly centrifuge plates before running to ensure all components are at the bottom of the wells and properly mixed. |
Data Presentation: Quantitative Data Summary
Table 1: Common ERG11/cyp51A Mutations and Their Impact on Triazole MICs
| Fungal Species | Mutation | Associated Triazole(s) with Increased MIC | Fold Increase in MIC (Approx.) | Reference(s) |
| Candida auris | Y132F | Fluconazole (B54011), Voriconazole | 8 to 16-fold | [4][27] |
| Candida auris | K143R | Fluconazole, Voriconazole | 8 to 16-fold | [4][27] |
| Candida albicans | Y132H | Fluconazole, Voriconazole | ≥ 4-fold | [28] |
| Candida tropicalis | Y132F | Fluconazole | MICs often >8 µg/mL | [29][30] |
| Aspergillus fumigatus | L98H (with TR34) | Itraconazole, Voriconazole, Posaconazole | Multi-azole resistance | [1][5][31] |
| Aspergillus fumigatus | G54V/R/E | Itraconazole, Voriconazole | Varies | [1][5][31] |
| Aspergillus fumigatus | M220K/T | Itraconazole | Varies | [1][5][31] |
Table 2: Key Transcription Factors and Regulated Efflux Pumps
| Transcription Factor | Regulated Efflux Pump(s) | Fungal Species | Consequence of Activating Mutation | Reference(s) |
| Tac1b | CDR1, MDR1 | Candida auris | Increased expression of both pumps, leading to triazole resistance. CDR1 is the primary driver. | [11][32][33] |
| Mrr1 | MDR1 | Candida albicans | Upregulation of MDR1 and fluconazole resistance. | [11] |
| Mrr1 | MDR1, CDR1 | Clavispora lusitaniae | Coordinated upregulation of both pumps, leading to broad azole resistance. | [12] |
| Upc2 | ERG11 | Candida spp. | Overexpression of the target enzyme, leading to azole resistance. | [2][34] |
Mandatory Visualizations
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Efflux pumps in drug resistance of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Coordinated regulation of Mdr1- and Cdr1-mediated protection from antifungals by the Mrr1 transcription factor in emerging Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]
- 20. tandfonline.com [tandfonline.com]
- 21. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biozym.com [biozym.com]
- 25. pcrbio.com [pcrbio.com]
- 26. dispendix.com [dispendix.com]
- 27. Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical Triazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
- 32. Mutations in TAC1B drive CDR1 and MDR1 expression and azole resistance in C. auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Mutations in TAC1B drive increased CDR1 and MDR1 expression and azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Metabolic Stability of Triazole Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation of the metabolic stability of triazole-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for triazole-containing drug candidates?
A1: Triazole drug candidates primarily undergo Phase I and Phase II metabolism.
-
Phase I Metabolism: This phase introduces or exposes functional groups and is predominantly mediated by Cytochrome P450 (CYP) enzymes. For triazoles, the most significant CYP isozymes are CYP3A4, CYP2C19, and CYP2C9.[1] These enzymes often catalyze oxidation, hydroxylation, or N-dealkylation of the triazole compound. More recently, Aldehyde Oxidase (AO) has been identified as a key non-CYP enzyme responsible for the metabolism of nitrogen-containing heterocyclic compounds like triazoles, typically through oxidation.[2][3]
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. A common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).
Q2: How can I assess the metabolic stability of my triazole compound in vitro?
A2: The most common in vitro methods to assess metabolic stability are incubations with liver microsomes or hepatocytes.[4]
-
Liver Microsomes: This is a subcellular fraction containing a high concentration of Phase I enzymes, particularly CYPs. Microsomal stability assays are excellent for evaluating CYP-mediated metabolism.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate in the liver.
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.
Q3: My triazole compound is a potent CYP inhibitor. What are the implications for its metabolic stability assessment?
A3: If your triazole compound is a potent inhibitor of the same CYP enzymes responsible for its own metabolism (autoinhibition), you may observe artificially low rates of metabolism in in vitro assays. This can lead to an underestimation of its true metabolic clearance. It is crucial to be aware of this potential pitfall, as potent CYP inhibition can lead to significant drug-drug interactions (DDIs) in vivo.[5][6] For instance, many triazole antifungals are known inhibitors of CYP3A4, which can affect the metabolism of co-administered drugs.[1][7]
Q4: What is Aldehyde Oxidase (AO) and why is it a concern for triazole drug candidates?
A4: Aldehyde Oxidase (AO) is a cytosolic enzyme that is gaining recognition for its significant role in the metabolism of nitrogen-containing heterocyclic drugs, including triazoles.[2] A key challenge with AO is the marked species differences in its expression and activity, which can make it difficult to predict human clearance from preclinical animal models.[3] For example, dogs, a common preclinical species, lack AO activity. Failure to identify AO as a metabolic pathway early in development can lead to unexpected rapid metabolism and poor bioavailability in humans.[2][8]
Q5: What strategies can I employ to improve the metabolic stability of my triazole lead compound?
A5: Several medicinal chemistry strategies can be used to "block" or reduce metabolic liability at identified "soft spots" on the molecule:
-
Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically active site can slow down the rate of enzymatic cleavage (the kinetic isotope effect), thereby improving metabolic stability.
-
Introduction of Halogens: Incorporating fluorine or chlorine atoms can block sites of oxidation and alter the electronic properties of the molecule, reducing its susceptibility to metabolism.
-
Structural Modifications: Altering the overall structure, for example, by changing ring sizes or introducing bulky groups near a metabolic site, can hinder enzyme binding and improve stability.
Troubleshooting Guides
Issue 1: High Variability in Microsomal Stability Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes to reduce the number of individual additions. |
| Microsome Quality | Use microsomes from a reputable supplier. Avoid repeated freeze-thaw cycles by aliquoting upon receipt. Always thaw quickly at 37°C and keep on ice. |
| Cofactor Degradation | Prepare the NADPH regenerating system fresh for each experiment. Ensure proper storage of stock solutions. |
| Compound Solubility | Check the solubility of your triazole compound in the final incubation buffer. The concentration of organic solvent (e.g., DMSO) should typically be kept below 1% (ideally ≤ 0.5%). |
Issue 2: Compound Shows High Stability in Microsomes but is Rapidly Cleared in Hepatocytes
| Potential Cause | Recommended Solution |
| Phase II Metabolism | This discrepancy strongly suggests that your compound is primarily cleared by Phase II enzymes (e.g., UGTs), which are present in hepatocytes but not in microsomes. |
| Aldehyde Oxidase (AO) Metabolism | AO is a cytosolic enzyme and therefore present in hepatocytes but not in the microsomal fraction. This is a common reason for such discrepancies with heterocyclic compounds.[3][8] |
| Drug Transporters | Active uptake of the compound into hepatocytes by transporters can lead to higher intracellular concentrations and thus, faster metabolism compared to the passive diffusion that occurs in microsomal assays. |
Issue 3: In Vitro Data Does Not Correlate with In Vivo Findings (Poor IVIVC)
| Potential Cause | Recommended Solution |
| Extrahepatic Metabolism | Metabolism may be occurring in other tissues besides the liver (e.g., intestine, kidney, lung). Consider in vitro assays with tissue fractions from these organs. |
| Species Differences | The metabolic enzymes in the preclinical animal model may not accurately reflect human metabolism. This is a particular challenge for AO-mediated metabolism.[2][3] Consider using humanized mouse models or a range of species to better predict human pharmacokinetics. |
| Plasma Protein Binding | High plasma protein binding in vivo can limit the amount of free drug available for metabolism, leading to a lower than expected in vivo clearance. Ensure you have accurate measurements of plasma protein binding to correct your in vitro data. |
Quantitative Data Summary
The following tables provide a summary of in vitro metabolic stability data for a selection of triazole-containing compounds from the literature.
Table 1: In Vitro Hepatic Metabolism Data for Triazole-Based NAMPT Inhibitors
| Compound | RLM (% remaining at 30 min) | HLM (% remaining at 30 min) |
| A1 | 51 | 72 |
| A2 | 30 | 84 |
| A3 | 21 | 78 |
| A4 | 46 | 91 |
| A5 | 62 | 92 |
| A6 | 45 | 88 |
| E1 | 23 | 60 |
| E2 | 8 | 32 |
| E3 | 70 | 94 |
| E4 | 77 | >99 |
| E5 | 31 | 49 |
| E6 | 14 | 61 |
| E7 | 16 | 84 |
| C1 | 66 | 67 |
| C2 | 69 | 90 |
| C3 | 60 | 86 |
| Data from a panel of novel triazole-based nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes. |
Table 2: In Vitro Metabolic Stability of Novel Antitubercular Triazole Compounds in Rat Liver Microsomes
| Compound | % Parent Remaining at 15 min | % Parent Remaining at 30 min | % Parent Remaining at 60 min | In Vitro Half-life (t½) (min) |
| MSDRT 8 | 89.4 | 82.1 | 68.3 | 115.5 |
| MSDRT 10 | 92.4 | 86.5 | 77.2 | 161.2 |
| MSDRT 11 | 87.8 | 79.2 | 64.9 | 104.2 |
| MSDRT 12 | 87.2 | 78.8 | 62.5 | 98.7 |
| Data from a study on newly synthesized triazole compounds with antitubercular activity.[9] |
Experimental Protocols & Visualizations
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a triazole drug candidate due to Phase I metabolism.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate (B84403) buffer (pH 7.4). Keep on ice.
-
Prepare a stock solution of the triazole test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a fresh NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to the wells (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Protocol 2: Reaction Phenotyping for CYP and AO Involvement
Objective: To identify the specific CYP isoforms or the involvement of AO in the metabolism of a triazole drug candidate.
Methodology:
-
System Setup (Two parallel approaches):
-
CYP Isoform Identification:
-
Recombinant CYPs: Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP3A4, 2C9, 2C19, etc.) in the presence of an NADPH regenerating system.
-
Chemical Inhibition (in HLM): Incubate the test compound with pooled HLM in the presence and absence of known selective inhibitors for each major CYP isoform.
-
-
AO Involvement:
-
Incubate the test compound with human liver cytosol (which contains AO) in the presence and absence of a specific AO inhibitor (e.g., hydralazine).
-
-
-
Incubation & Analysis:
-
Follow the general incubation, termination, and LC-MS/MS analysis steps as described in the Microsomal Stability Assay protocol.
-
-
Data Interpretation:
-
Recombinant CYPs: Significant depletion of the test compound in the presence of a specific recombinant CYP indicates its involvement in the metabolism.
-
Chemical Inhibition: A significant reduction in the metabolism of the test compound in the presence of a selective CYP inhibitor points to that isoform's role.
-
AO Inhibition: A significant decrease in metabolism in the presence of the AO inhibitor confirms the contribution of Aldehyde Oxidase.
-
References
- 1. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities with Non-CYP Enzymes Aldehyde oxidase, Carboxylesterase and UDP-glucuronosyl transferase: Focus on Reaction Phenotyping and Prediction of Human Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Enhancing the bioavailability of poorly soluble triazole compounds
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for enhancing the bioavailability of poorly soluble triazole compounds like Itraconazole and Posaconazole (B62084).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation of poorly soluble triazole antifungals.
Q1: My amorphous solid dispersion (ASD) of Itraconazole shows signs of recrystallization during storage. What are the likely causes and solutions?
A1: Recrystallization is a critical stability issue for ASDs, as it negates the solubility advantage of the amorphous form.[1]
-
Potential Causes:
-
Thermodynamic Instability: Amorphous forms are inherently high-energy states and tend to revert to a more stable crystalline form.
-
Moisture: Water can act as a plasticizer, increasing molecular mobility and facilitating crystallization.[2]
-
Inadequate Polymer Selection: The chosen polymer may have poor miscibility with the triazole or a low glass transition temperature (Tg), failing to sufficiently inhibit drug mobility.[2]
-
High Drug Loading: Exceeding the solubility of the drug in the polymer matrix increases the thermodynamic driving force for crystallization.[3]
-
-
Troubleshooting & Solutions:
-
Polymer Selection: Select a polymer with strong specific interactions (e.g., hydrogen bonding) with the triazole and a high Tg to reduce molecular mobility.[2][3] For Itraconazole, polymers like HPMC, PVP-VA, and Soluplus® have been investigated.[4]
-
Incorporate a Second Polymer/Inhibitor: Adding a crystallization inhibitor can improve stability. For instance, a ternary system of Itraconazole/Pluronic F127/Eudragit EPO was shown to be stable.
-
Optimize Drug Loading: Conduct drug-polymer miscibility studies (e.g., using differential scanning calorimetry - DSC) to determine the optimal drug loading that ensures a stable, single-phase system.[3]
-
Control Storage Conditions: Store the ASD under low humidity and controlled temperature conditions, well below the formulation's Tg.
-
Q2: The particle size of my Posaconazole nanosuspension is increasing over time (Ostwald Ripening). How can I prevent this?
A2: Particle size growth, often due to Ostwald ripening, is a common stability challenge in nanosuspensions, leading to reduced dissolution rates.[5]
-
Potential Causes:
-
Insufficient Stabilization: The concentration or type of stabilizer (surfactant or polymer) may be inadequate to provide a sufficient steric or electrostatic barrier on the particle surface.[6]
-
High Solubility in Dispersion Medium: Higher drug solubility in the surrounding liquid accelerates the process of smaller particles dissolving and redepositing onto larger ones.
-
Temperature Fluctuations: Changes in temperature during storage can alter drug solubility and accelerate ripening.
-
-
Troubleshooting & Solutions:
-
Optimize Stabilizer: The choice of stabilizer is critical.[6][7] A combination of stabilizers, such as a surfactant (e.g., Tween 80) and a polymer (e.g., HPMC), can provide effective electrosteric stabilization.[5][8] Screen various stabilizers and their concentrations to find the optimal system that minimizes particle size and maintains it over time.
-
Solidification: Convert the liquid nanosuspension into a solid dosage form through freeze-drying (lyophilization) or spray-drying.[6][7] This immobilizes the nanoparticles and prevents particle growth. Ensure to include a cryoprotectant for freeze-drying to prevent aggregation.[6]
-
Control Storage: Store the nanosuspension at a constant, controlled temperature.
-
Q3: I'm observing low and variable oral absorption with my Posaconazole formulation in animal studies, even with enhanced solubility. What factors could be at play?
A3: Beyond solubility, several physiological factors can impact triazole absorption.
-
Potential Causes:
-
pH-Dependent Solubility: Posaconazole, like Itraconazole, is a weakly basic drug with solubility that is highly dependent on pH.[9] It is more soluble in the acidic environment of the stomach. Co-administration of agents that raise gastric pH (like proton-pump inhibitors) can decrease absorption.[10]
-
Food Effect: The bioavailability of many triazoles, particularly Posaconazole oral suspension, is significantly enhanced when administered with food, especially high-fat meals.[11][12] This is likely due to increased dissolution and stimulation of bile secretion.
-
Gastrointestinal Issues: In preclinical models or patients with conditions like mucositis or diarrhea, drug absorption can be compromised.[11][13]
-
-
Troubleshooting & Solutions:
-
Dosing Strategy: Administer the formulation with food. In clinical settings, administering Posaconazole with a nutritional supplement or even an acidic carbonated beverage has been shown to enhance absorption.[10][11]
-
Dose Fractionation: Splitting the total daily dose can increase overall absorption under fasting conditions.[10]
-
Advanced Formulations: Consider developing formulations that are less susceptible to gastric pH and food effects, such as the newer posaconazole tablet formulations.[12] Self-nanoemulsifying drug delivery systems (S-SNEDDS) have also shown promise in improving Posaconazole bioavailability.[14]
-
Quantitative Data Summary
The following tables summarize the impact of different formulation strategies on key bioavailability parameters for Itraconazole and Posaconazole.
Table 1: Itraconazole Dissolution Enhancement via Solid Dispersions
| Formulation Type | Polymer/Carrier | Drug:Polymer Ratio | Dissolution at 10 min (%) | Fold Increase vs. Raw Drug | Reference |
| Raw Itraconazole | - | - | 52.3% | 1.0x | |
| Glassy Itraconazole | - | - | 59.5% | 1.1x | |
| Binary SD | Pluronic F68 | 1:2 | >80% | >1.5x | |
| Ternary SD | Pluronic F127 / Eudragit EPO | 1:1:0.5 | >90% | >1.7x | |
| SCF SD | HPMC / Pluronic F-127 | Not specified | ~90% (at 45 min) | Faster initial rate | [9] |
SD: Solid Dispersion; SCF: Supercritical Fluid
Table 2: Posaconazole Absorption Enhancement Strategies
| Administration Condition | Dosing | Mean AUC Increase (vs. Fasting) | Reference |
| With Acidic Carbonated Beverage | 400 mg | 70% | [10] |
| With Nutritional Supplement | 400 mg | 66% | [10] |
| With High-Fat Meal | 400 mg | 385% | [10] |
| Split Dosing (Fasting) | 200 mg (4x daily) vs 400 mg (2x daily) | 161% | [10] |
AUC: Area Under the Curve
Key Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of a poorly soluble triazole (e.g., Itraconazole) with a polymer to enhance its dissolution rate.
Materials & Equipment:
-
Triazole API (e.g., Itraconazole)
-
Polymer (e.g., Kollidon® VA64, Soluplus®, Eudragit® EPO)[15][16]
-
Co-rotating twin-screw hot-melt extruder[17]
-
Pelletizer or milling equipment
-
Analytical balance, sieves
Methodology:
-
Pre-blending: Accurately weigh the triazole API and polymer at the desired ratio (e.g., 1:2 w/w). Mix the powders geometrically for at least 30 minutes using a suitable blender (e.g., Turbula mixer) to ensure a homogenous feed.[17]
-
Extruder Setup: Set up the twin-screw extruder with a specific die (e.g., 1.5 mm).[17] Set the screw speed (e.g., 20 rpm) and establish a temperature profile across the different zones of the extruder barrel. The temperature should be high enough to melt the components and ensure miscibility but low enough to prevent thermal degradation of the drug.[16] For Itraconazole/polymer systems, temperatures may range from 150°C to 170°C.[16]
-
Extrusion: Feed the pre-blended powder into the extruder at a constant rate. The molten material will be forced through the die, forming a continuous strand or "extrudate."[15]
-
Cooling & Solidification: Allow the extrudate to cool and solidify on a conveyor belt or by other means. The rapid cooling quenches the mixture into a solid amorphous state.
-
Downstream Processing: Mill or pelletize the cooled extrudate to obtain granules or a powder with a uniform particle size suitable for further characterization and formulation into final dosage forms (e.g., tablets, capsules).[15]
-
Characterization: Analyze the resulting ASD using DSC (to confirm amorphization and determine Tg), Powder X-Ray Diffraction (PXRD) (to confirm absence of crystallinity), and FTIR (to assess drug-polymer interactions).[17]
Protocol 2: Preparation of Nanosuspension by Wet Media Milling
Objective: To produce a stable nanosuspension of a poorly soluble triazole to increase its surface area and dissolution velocity.
Materials & Equipment:
-
Triazole API (e.g., Posaconazole)
-
Dispersion medium (e.g., purified water)
-
Planetary ball mill or other media mill[18]
-
Milling beads (e.g., yttrium-stabilized zirconium oxide)
-
Particle size analyzer (e.g., Malvern Zetasizer)
Methodology:
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing the selected stabilizer(s) (e.g., 0.5% HPMC and 0.5% Tween 80).[8]
-
Pre-Suspension: Disperse a weighed amount of the triazole API into the stabilizer solution to form a coarse pre-suspension.
-
Milling:
-
Add the pre-suspension to the milling chamber containing the milling beads.
-
Begin the milling process at a set speed and for a specific duration. The high-energy collisions between the beads and the drug particles will break down the coarse particles into the nanometer size range.[19]
-
The process can take from 30 minutes to several hours depending on the equipment and desired particle size.[8]
-
-
Separation: After milling, separate the nanosuspension from the milling beads.
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.[18] A narrow PDI indicates a uniform particle size distribution, and a high absolute zeta potential (e.g., > |30| mV) suggests good electrostatic stability.[18]
-
Perform dissolution testing to compare the rate of dissolution against the unmilled drug.[8]
-
Assess physical stability by monitoring particle size over time at different storage conditions.
-
Visualizations
The following diagrams illustrate key workflows and concepts in enhancing triazole bioavailability.
References
- 1. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eaapublishing.org [eaapublishing.org]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Triazole Ring
Welcome to the technical support center for the functionalization of triazole rings. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and regioselectivity.[1][2] However, several factors can affect its outcome.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in the CuAAC reaction, and how is it generated? A1: The active catalyst is the Cu(I) oxidation state.[2] While Cu(I) salts can be used directly, they are prone to oxidation. A more common and reliable method is to generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270).[2] This ensures a consistent concentration of the active catalyst throughout the reaction.[2]
Q2: Why is a ligand often included in the reaction mixture? A2: Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for stabilizing the active Cu(I) catalyst.[2][3] They prevent oxidation and disproportionation of Cu(I) and can accelerate the reaction.[2][4]
Q3: What is the recommended order of adding reagents? A3: The order of addition can be critical. A widely recommended procedure is to first premix the Cu(II) salt and the stabilizing ligand, then add this solution to the mixture of the alkyne and azide (B81097). The reaction is then initiated by adding the sodium ascorbate solution.[3] Adding the reducing agent last prevents premature reduction of the copper salt before it can complex with the ligand.[3]
Q4: Can the solvent choice impact my reaction? A4: Yes, the solvent can significantly influence the reaction rate and yield. CuAAC is versatile and works in a variety of solvents, including water, DMSO, DMF, and alcohol/water mixtures.[3] For biological applications (bioconjugation), water is often the preferred solvent.[3][4]
Troubleshooting Guide: Low or No Yield in CuAAC Reactions
If you are experiencing low or no yield in your CuAAC reaction, consult the following guide and diagram.
// Connections start -> reagents; reagents -> problem_purity [label="Purity issue?", color="#5F6368"]; problem_purity -> action_reagents;
start -> catalyst; catalyst -> problem_oxidation [label="Oxidation likely?", color="#5F6368"]; problem_oxidation -> action_catalyst;
start -> conditions; conditions -> problem_kinetics [label="Hindered substrate?", color="#5F6368"]; problem_kinetics -> action_conditions; problem_kinetics -> action_sterics;
{rank=same; reagents; catalyst; conditions;} {rank=same; problem_purity; problem_oxidation; problem_kinetics;} {rank=same; action_reagents; action_catalyst; action_conditions; action_sterics;} } Caption: Troubleshooting workflow for low-yield CuAAC reactions.[2]
Key Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This representative protocol is suitable for small-molecule synthesis.[2]
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne (e.g., 100 mM in DMF) and azide (e.g., 100 mM in DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
Prepare a stock solution of a suitable ligand, e.g., TBTA (50 mM in a 4:1 mixture of t-BuOH/DMF).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-12 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
Purify the crude product by column chromatography or recrystallization.[1]
-
Section 2: Direct C-H Functionalization of the Triazole Ring
Direct C-H functionalization is a powerful strategy for synthesizing multi-substituted triazoles, particularly 1,4,5-trisubstituted 1,2,3-triazoles, by forming C-C or C-heteroatom bonds directly on the triazole core.[5][6] Palladium and copper catalysts are commonly employed for these transformations.[6][7]
Frequently Asked Questions (FAQs)
Q1: Which position on the 1,2,3-triazole ring is typically functionalized via C-H activation? A1: The C-5 position of N-substituted 1,2,3-triazoles is the most common site for direct C-H functionalization, such as arylation, alkenylation, or amination.[7][8] The triazole ring itself can act as a directing group in some transformations.[9]
Q2: What are the typical catalysts and conditions for C-5 arylation? A2: Palladium catalysts, such as Pd(OAc)₂, are frequently used for C-5 arylation.[5] The reaction conditions often require a ligand (e.g., a phosphine (B1218219) like P(o-tol)₃), a base (e.g., Cs₂CO₃ or K₂CO₃), and a high-boiling point solvent like DMF or DMA, often at elevated temperatures (e.g., 100-140 °C).[5][7]
Q3: My C-H arylation reaction is giving low yields. What should I check? A3: Low yields in Pd-catalyzed C-H arylations can stem from several factors. Ensure your reagents and solvent are anhydrous, as water can interfere with the catalytic cycle. The choice of base and ligand is critical and often substrate-dependent; optimization may be necessary. Finally, ensure the reaction temperature is sufficient, as many C-H activation steps have a high energy barrier.[5]
Data on C-H Arylation Conditions
The following table summarizes optimized conditions for the palladium-catalyzed C-H arylation of a model 1,4-disubstituted 1,2,3-triazole with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMA | 140 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMA | 140 | 81 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2.0) | DMA | 140 | 75 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | DMA | 140 | 68 |
| Data adapted from representative literature procedures for illustrative purposes.[5] |
Section 3: N-Functionalization of Triazoles
The functionalization of the nitrogen atoms of the triazole ring, particularly through N-arylation, is essential for tuning the electronic and steric properties of the molecule.
Troubleshooting Guide: N-Arylation Reactions
Q1: I am attempting an N-arylation of 1,2,4-triazole (B32235) with an aryl iodide but see no product. What could be the issue? A1: Copper-catalyzed N-arylations (Ullmann-type reactions) are sensitive to reaction conditions.
-
Catalyst: Ensure you are using an active copper source, such as CuO nanoparticles or a Cu(I) salt like Cu₂O.[10][11]
-
Base: A suitable base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[10][11]
-
Solvent: The choice of solvent is important; polar aprotic solvents like DMF or toluene (B28343) are often effective.[10]
-
Temperature: While some modern methods work at room temperature, many N-arylations require heating (e.g., 100 °C or reflux) to proceed at a reasonable rate.[10][11]
Q2: My N-arylation reaction is messy, with multiple products. How can I improve selectivity? A2: For triazoles with multiple available nitrogen atoms (like NH-1,2,3-triazoles or 1,2,4-triazoles), regioselectivity can be a challenge. Selectivity can sometimes be controlled by the substitution pattern on the triazole ring itself or by the choice of catalyst and ligands. For instance, bulky substituents at the C4 and C5 positions of an NH-1,2,3-triazole can direct arylation to the N-2 position.[12] Careful optimization of reaction parameters is key.
Logical Diagram for Selecting an N-Arylation Strategy
Section 4: Purification of Triazole Products
The purification of triazoles can be challenging due to their polarity and potential for hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: My triazole product is highly polar and streaks badly on a silica (B1680970) gel column. What can I do? A1: High polarity can cause poor separation on normal-phase silica gel.[13]
-
Solvent System: Try adding a small amount of a polar modifier like methanol (B129727) or a few drops of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your eluent to reduce tailing.
-
Alternative Phases: Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica (C18).
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can often be more effective than chromatography for removing minor impurities.[1]
Q2: How can I effectively remove the copper catalyst after a CuAAC reaction? A2: Residual copper can complicate purification and downstream applications. A common workup procedure involves quenching the reaction with an aqueous solution of ammonia (B1221849) (e.g., NH₄OH) or ammonium (B1175870) chloride.[1] Ammonia complexes with copper, facilitating its removal into the aqueous phase during a liquid-liquid extraction. Washing the organic layer thoroughly with this aqueous solution is key.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Triazole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and other common issues encountered in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of CuAAC reactions?
A1: Catalyst poisoning refers to the deactivation of the active copper(I) catalyst, which prevents it from facilitating the cycloaddition of azides and alkynes.[1][2] This deactivation can occur through various mechanisms, including oxidation of the catalytically active Cu(I) to the inactive Cu(II) state, or the strong binding of certain molecules (poisons) to the copper center, which blocks its access to the reactants.[2][3]
Q2: What are the most common signs of catalyst poisoning or deactivation in my reaction?
A2: The primary indicators of a compromised catalyst include:
-
Low or no product yield : The reaction fails to proceed to completion, leaving significant amounts of starting material.[4]
-
Formation of side products : The appearance of unexpected spots on a TLC plate can signal issues.[5] A common side reaction is the oxidative homocoupling of terminal alkynes to form diynes, which is often promoted by the presence of oxygen and inactive Cu(II) species.[3][5]
-
Formation of regioisomers : While the copper(I) catalyst is highly selective for the 1,4-regioisomer, an inefficient or poisoned catalyst can lead to the formation of a mixture of 1,4- and 1,5-disubstituted triazoles.[5][6]
Q3: What are common catalyst poisons I should be aware of?
A3: Several substances can act as poisons to the copper catalyst. These include:
-
Oxygen : Dissolved oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) state.[3][7]
-
Thiols : Compounds containing thiol groups can bind strongly to the copper catalyst, effectively sequestering it from the reaction.[8] In biological settings, biothiols like glutathione (B108866) are a major cause of low reaction yields.[9]
-
Strongly Coordinating Ligands/Anions : While some ligands are essential for stabilizing the catalyst, others can be detrimental. For example, iodide ions (from using CuI as a source) can interfere with the formation of the necessary copper-acetylide intermediate.[3][8]
-
Phosphines : While sometimes used as reducing agents (e.g., TCEP), phosphines can bind to copper and reduce azides, interfering with the desired reaction.[8]
-
Impurities in Reagents or Solvents : Trace impurities in starting materials or solvents can act as poisons.[2][4] For instance, metallic impurities like lead, mercury, or arsenic can deactivate catalysts.[2]
Q4: How can I prevent catalyst poisoning from the start?
A4: Proactive measures are key to a successful CuAAC reaction:
-
Use High-Purity Reagents : Ensure that your azides, alkynes, and solvents are free from contaminating impurities.[4][5]
-
Degas Solvents : To minimize catalyst oxidation, remove dissolved oxygen from your solvents by bubbling with an inert gas like nitrogen or argon.[4][10]
-
Maintain an Inert Atmosphere : Whenever possible, run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the reaction vessel.[5]
-
Use a Stabilizing Ligand : Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and disproportionation.[4][7]
-
Use a Fresh Reducing Agent : If generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270), as it degrades over time.[4][5]
Troubleshooting Guide
Problem 1: My reaction has a very low yield, and I see a lot of unreacted starting material.
This is the most common issue and often points directly to an inactive catalyst or suboptimal reaction conditions.
-
Visual Troubleshooting Workflow
[4][10] Problem 2: My TLC plate shows multiple spots, including what I suspect is alkyne homocoupling.
This side reaction (Glaser coupling) is a strong indicator that your active Cu(I) catalyst is being oxidized to Cu(II) in the presence of oxygen.
-
Cause and Mitigation
Caption: Desired and side reaction pathways in copper-catalyzed click chemistry. [10]
-
Recommended Solutions :
-
Work under an inert atmosphere : Rigorously exclude oxygen by using nitrogen or argon. [5] 2. Use a reducing agent : Add a slight excess of a reducing agent like sodium ascorbate. This not only generates Cu(I) from a Cu(II) precursor but also rapidly reduces any dissolved oxygen and regenerates Cu(I) that gets oxidized during the reaction. [3][5] Problem 3: My reaction involves a biomolecule with thiol groups and the yield is poor.
-
Thiol-containing molecules (like cysteine residues in proteins) are potent catalyst poisons.
-
Recommended Solutions :
-
Increase Catalyst and Ligand Concentration : Use a higher loading of both the copper source and a stabilizing ligand. [4]This provides a sacrificial amount of catalyst that can be bound by the thiols while leaving enough free to catalyze the reaction.
-
Add a Sacrificial Metal : Introducing Zn(II) or Ni(II) ions can be effective. These ions may preferentially bind to the thiols, leaving the copper catalyst free to participate in the cycloaddition. [8] 3. Use Thiol-Tolerant Ligands : Certain accelerating ligands can improve reaction rates and offer some protection against thiol poisoning. [8]
-
Quantitative Data & Reaction Parameters
To achieve the highest yield, key parameters should be systematically varied in a series of small-scale optimization reactions. [4]The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction.
Table 1: Recommended Component Concentrations for Optimization
| Component | Recommended Starting Range | Purpose |
| Copper Source (e.g., CuSO₄) | 50 µM to 500 µM | The catalyst for the reaction. |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | Reduces Cu(II) to the active Cu(I) state. [4] |
| Stabilizing Ligand (e.g., THPTA) | 50 µM to 2.5 mM | Protects Cu(I) from oxidation and accelerates the reaction. [4] |
| Azide Reactant | 100 µM to 1 mM | One of the core reactants. |
| Alkyne Reactant | 100 µM to 1 mM | The second core reactant. |
Data synthesized from BenchChem troubleshooting guide. [4] Table 2: Key Ratios for Reaction Optimization
| Ratio | Recommended Range | Rationale |
| Ligand : Copper | 1:1 to 5:1 | An excess of ligand helps stabilize the Cu(I) catalyst. [4]An incorrect ratio can lead to poor results. [4] |
| Azide : Alkyne | 1:1 to 1:5 (or 1:1 to 5:1) | Using a slight excess of one reactant can drive the reaction to completion. [4] |
Data synthesized from BenchChem troubleshooting guide. [4]
Experimental Protocols
Protocol 1: General Procedure for Small-Molecule CuAAC Synthesis
This protocol is a standard starting point for the synthesis of 1,2,3-triazoles from small organic azides and alkynes.
-
Reagent Preparation :
-
Prepare stock solutions of your alkyne (e.g., 100 mM in DMF) and azide (e.g., 100 mM in DMF). [10] * Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water). [10] * Prepare a stock solution of a stabilizing ligand like TBTA (e.g., 50 mM in a 1:4 mixture of DMF/t-BuOH). [10] * Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [10]
-
-
Reaction Setup :
-
In a reaction vial, add the alkyne (1.0 equivalent). [10] * Add the azide (1.1 equivalents). [10] * Add the solvent (e.g., a 1:1 mixture of t-BuOH/water). [5] * Add the TBTA solution (e.g., 0.05 equivalents). [10] * Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents). [10] * Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. [10] * Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 equivalents). [10]
-
-
Reaction and Workup :
-
Stir the reaction vigorously at room temperature. [5]Some substrate combinations may require gentle heating (e.g., 40-50 °C) to proceed to completion. [5] * Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours. [5] * Once complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane. [5] * Dry the combined organic layers, filter, and concentrate under reduced pressure to obtain the crude product. [10]Purify as needed, typically by flash column chromatography. [5] Protocol 2: Troubleshooting a Low-Yielding Reaction via Systematic Optimization
-
If the general protocol fails, a systematic optimization is necessary. This is best done in a series of small-scale parallel reactions.
-
Design of Experiments :
-
Set up an array of small-scale reactions (e.g., 50 µL final volume). [4] * Vary one parameter at a time while keeping others constant. For example:
-
Series 1 (Catalyst Loading) : Test CuSO₄ concentrations of 50 µM, 100 µM, 250 µM, and 500 µM. [4] * Series 2 (Ligand:Copper Ratio) : Using the best copper concentration from Series 1, test ligand:copper ratios of 1:1, 2:1, and 5:1. [4] * Series 3 (Temperature) : Using the optimal conditions from the previous series, compare reaction outcomes at 4 °C (overnight), room temperature, and 37 °C. [4]
-
-
-
Analysis :
-
After a set time (e.g., 4 hours), quench the reactions.
-
Analyze the outcome of each reaction by LC-MS or another quantitative method to determine the percent conversion to the desired product.
-
Identify the combination of parameters that provides the highest yield.
-
Visualization of Catalyst State
The central issue in many failed CuAAC reactions is the oxidation state of the copper catalyst. The active Cu(I) form is thermodynamically unstable and can be oxidized to the inactive Cu(II) state or disproportionate into Cu(II) and Cu(0). [3]
References
- 1. youtube.com [youtube.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Green Triazole Synthesis: Technical Support Center
Welcome to the Technical Support Center for Green Chemistry Approaches to Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the synthesis of triazoles using environmentally friendly methods.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using green chemistry methods for triazole synthesis?
A1: Green chemistry approaches to triazole synthesis offer numerous benefits over traditional methods. These include significantly reduced reaction times, often from hours to minutes, and higher product yields.[1][2] They also utilize less hazardous substances by employing benign solvents like water, glycerol, or deep eutectic solvents, and reduce energy consumption through the use of microwave or ultrasound irradiation.[3][4] These methods align with the principles of sustainable chemistry by improving atom economy and minimizing waste.[3]
Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving a low yield. What are the most common causes and how can I troubleshoot this?
A2: Low yields in CuAAC reactions are a frequent issue and can often be attributed to a few key factors: inactive catalyst, impure reagents, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[5]
-
Catalyst Inactivity: The active catalyst is Cu(I), which can easily be oxidized to the inactive Cu(II) state by atmospheric oxygen.[5] Ensure you are using a reducing agent, like freshly prepared sodium ascorbate (B8700270), and consider degassing your solvents to remove dissolved oxygen.[6] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions, is crucial to protect the Cu(I) catalyst.[6][7]
-
Reagent Purity: The purity of your azide (B81097), alkyne, and solvents can significantly affect the reaction outcome. Use high-purity reagents and always prepare your sodium ascorbate solution fresh.[6]
-
Suboptimal Conditions: Factors such as solvent, temperature, pH, and reactant stoichiometry can all impact yield. If solubility is an issue, consider using a co-solvent.[5] Gentle heating may also improve the reaction rate for sterically hindered substrates.[6]
For a more detailed breakdown of troubleshooting low yields, please refer to the troubleshooting guide below.
Q3: What are the most common side reactions in CuAAC, and how can I minimize them?
A3: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[7] This is primarily caused by the presence of oxygen and an insufficient amount of reducing agent. To minimize this, it is essential to degas solvents and work under an inert atmosphere if possible. Maintaining an adequate concentration of sodium ascorbate throughout the reaction is also critical.[7] In the context of bioconjugation, reactive oxygen species (ROS) can be generated, potentially damaging sensitive biomolecules. The use of a chelating ligand is vital to sequester copper and mitigate this effect.[7]
Q4: How can I effectively remove the copper catalyst from my final triazole product?
A4: Residual copper catalyst is a common impurity that can be challenging to remove due to its potential to coordinate with the nitrogen atoms of the triazole ring. Several methods can be employed for its removal:
-
Aqueous Washes with Chelating Agents: This is a common and effective method involving liquid-liquid extraction. The organic layer containing the product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[8][9] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[8]
-
Solid-Phase Scavengers: This method uses solid-supported resins that selectively bind to copper. The reaction mixture is stirred with the scavenger, which is then simply filtered off.[8]
-
Filtration through Celite or Silica (B1680970): Passing the reaction mixture through a plug of Celite or silica gel can help remove precipitated copper salts.[9]
Q5: What are the advantages of using microwave or ultrasound irradiation for triazole synthesis?
A5: Both microwave and ultrasound irradiation are energy-efficient green chemistry tools that can dramatically accelerate triazole synthesis.
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times (from hours to minutes) and often higher product yields compared to conventional heating.[2][10] This can also help to minimize the formation of byproducts.[1]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to shorter reaction times and improved yields, often at room temperature.[4][11][12]
Troubleshooting Guides
Low Yield in CuAAC Reactions
Low or no product yield is a common hurdle in CuAAC reactions. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.[6]
Data Presentation
The following tables provide a comparison of reaction conditions and outcomes for triazole synthesis using different green chemistry approaches.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Triazole Synthesis
| Entry | Reaction | Method | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Conventional | - | 290 min | 78 | [10] |
| 2 | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | Microwave | - | 10-25 min | 97 | [10] |
| 3 | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives | Conventional | Ethanol | 27 hours | - | [10] |
| 4 | Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | Microwave | Ethanol | 30 min | 96 | [10] |
| 5 | N-o-tolyl-1H-benzo[d][3][6][13]triazole-5-carboxamide | Conventional | Benzene | 4 hours | - | [2] |
| 6 | N-o-tolyl-1H-benzo[d][3][6][13]triazole-5-carboxamide | Microwave | Benzene | 4 min 30 s | - | [2] |
Table 2: Representative Conditions for Green Triazole Synthesis
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Ultrasound-Assisted | Cu(OAc)₂·H₂O/Cu wire | Water | Room Temp. | 10 min | 92 | [11] |
| Deep Eutectic Solvent | Metal-Free | Choline chloride/urea | Room Temp. | up to 13 h | up to 98 | [14] |
| Copper Nanoparticles | Fe₃O₄@AG/AP-Cu(I) | Water | Room Temp. | 60 min | 95 | [15] |
Experimental Protocols
Protocol 1: Microwave-Assisted CuAAC Synthesis in Aqueous Media
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using microwave irradiation.
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.01-0.05 mmol, 1-5 mol%)
-
Solvent: DMF/H₂O (1:3), 4 mL[1]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the organic azide (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (0.01-0.05 mmol).
-
Add 4 mL of a 1:3 mixture of DMF and water.[1]
-
Seal the vial with a crimp top.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80 °C) for a specified time (typically 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can then be isolated by filtration or extraction.
Protocol 2: Ultrasound-Assisted, One-Pot, Three-Component Synthesis in Water
This protocol outlines a procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a benzyl (B1604629) halide, sodium azide, and a terminal alkyne in water under ultrasonic irradiation.
Materials:
-
Phenylacetylene (B144264) derivative (1.2 mmol)
-
Benzyl halide (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Water (3 mL)
-
Laboratory ultrasonic cleaning bath
Procedure:
-
In a reaction vessel, combine the phenylacetylene derivative (1.2 mmol), benzyl halide (1.0 mmol), and sodium azide (1.2 mmol) in 3 mL of water.[4]
-
Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified.
Protocol 3: Synthesis of 1,2,3-Triazoles in a Deep Eutectic Solvent (DES)
This protocol describes a metal-free approach to the synthesis of 1,2,3-triazoles using a deep eutectic solvent.
Materials:
-
Acetylene (B1199291) derivative (1 mmol)
-
Sodium azide (1.17 mmol)
-
Deep Eutectic Solvent: [ChCl][Glyce]₂[L-Arg]₀.₁[Cu(OAc)₂]₀.₀₃ (3 mL)
Procedure:
-
In a reaction vessel, mix the acetylene derivative (1 mmol) and sodium azide (1.17 mmol) in 3 mL of the deep eutectic solvent.[16]
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated from the reaction mixture.
Visualizations
Workflow for Copper Catalyst Removal
The following diagram illustrates a general workflow for the purification of a triazole product, focusing on the removal of the copper catalyst.
Caption: General workflow for the synthesis and purification of a 1,4-disubstituted-1,2,3-triazole.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Introduction and characterization of a novel Cu(ii)-based quaternary deep eutectic solvent and its application in the efficient synthesis of triazoles and tetrazoles under mild conditions as an inexpensive, reusable, benign, and dual solvent/catalyst medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Triazole Characterization
Welcome to the technical support center for the analytical characterization of triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: How can I determine the purity of my synthesized triazole acetic acid?
A robust method for determining the purity of triazole acetic acid is through High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method separates the triazole acetic acid from potential impurities, such as 1,2,4-triazole (B32235), based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1] The concentration and purity are determined by comparing the peak area of the analyte to that of a reference standard.[1]
Q2: What are the common causes of peak tailing when analyzing basic triazole compounds and how can I resolve this?
Peak tailing with basic compounds like some triazoles is often due to secondary interactions with silanol (B1196071) groups on the HPLC column.[2] To address this, you can:
-
Optimize the mobile phase pH: Lowering the pH can protonate the silanol groups, reducing unwanted interactions.[2]
-
Add a competing base: Introducing a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mitigate these secondary interactions.[2]
Q3: My chromatographic resolution between two triazole metabolites is poor. What steps can I take to improve it?
To enhance the resolution between triazole metabolites, consider the following adjustments:
-
Modify the mobile phase composition: Adjusting the ratio of solvents (e.g., acetonitrile (B52724) and water) can optimize the polarity and improve separation.[2]
-
Employ gradient elution: Using a gradient elution instead of an isocratic one can be more effective for separating complex mixtures.[2]
-
Change the stationary phase or particle size: Consider using a column with a different stationary phase (e.g., C8 instead of C18) or one with a smaller particle size for increased efficiency.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Peaks | Detector lamp is off. | Turn on the detector lamp.[3] |
| No mobile phase flow. | Check for leaks, ensure mobile phase components are miscible and degassed, and purge the pump.[3] | |
| Deteriorated or incorrect sample. | Use a fresh standard to confirm the sample is the issue.[3] | |
| Peak Tailing | Secondary interactions with the column. | Lower the mobile phase pH or add a competing base like triethylamine (TEA).[2] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2] | |
| Poor Resolution | Inappropriate mobile phase composition. | Adjust the solvent ratio to optimize polarity or switch to a gradient elution.[2] |
| Unsuitable column. | Use a column with a different stationary phase or a smaller particle size.[2] |
Experimental Protocol: HPLC Purity Analysis of Triazole Acetic Acid
This protocol outlines a general procedure for the purity analysis of triazole acetic acid using HPLC.
1. Materials and Reagents:
-
Triazole Acetic Acid Reference Standard (≥99.5% purity)[1]
-
1,2,4-Triazole (as a potential impurity standard)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade or purified)[1]
-
Trifluoroacetic acid (TFA) or Phosphoric acid (H₃PO₄)[1]
-
Methanol (HPLC grade)[1]
2. Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of the Triazole Acetic Acid Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of about 1 mg/mL.[1]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.[1]
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the triazole acetic acid in the sample to that of the standard to determine purity.
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best suited for my synthesized triazole compounds?
The choice of ionization technique is critical and depends on the properties of your triazole derivative.[4]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar to moderately polar triazoles, including salts. It is highly sensitive and can produce multiply charged ions, extending the mass range for larger molecules.[4] However, it is prone to ion suppression from matrix components and is less effective for non-polar compounds.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for non-polar to moderately polar, thermally stable triazoles.[4]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of triazole metabolites?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification.[2] To mitigate these effects, effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) can help remove interfering substances from the sample matrix.[2]
Q3: What are the typical fragmentation patterns for 1,2,4-triazoles in mass spectrometry?
The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature and position of substituents.[5] Common fragmentation pathways involve the loss of neutral molecules. For instance, in positive ion mode, a substituted 1,2,4-triazole can undergo cleavage of the ring.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Signal Intensity | Inappropriate sample concentration. | Optimize the sample concentration; too dilute may not produce a strong signal, while too concentrated can cause ion suppression.[6] |
| Inefficient ionization. | Experiment with different ionization techniques (e.g., ESI, APCI) to find the optimal method for your analyte.[6] | |
| Instrument not tuned or calibrated. | Regularly tune and calibrate the mass spectrometer to ensure peak performance.[6] | |
| Mass Accuracy/Resolution Problems | Incorrect mass calibration. | Perform regular mass calibration with appropriate standards.[6] |
| Instrument contamination or drift. | Follow the manufacturer's maintenance guidelines to keep the instrument in good working condition.[6] | |
| No Peaks | Issue with sample delivery. | Ensure the autosampler and syringe are functioning correctly and that the sample is properly prepared. Check the column for any cracks.[7] |
| Detector issue. | Check that the detector is functioning correctly (e.g., flame is lit, gases are flowing).[7] |
Experimental Protocol: Mass Spectrometry Analysis of Synthesized Triazoles
This protocol provides a general workflow for the analysis of synthesized triazole compounds using LC-MS/MS.
1. Sample Preparation:
-
Dissolve the synthesized triazole compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
2. LC-MS/MS System and Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full scan (for identification) and Product ion scan (for fragmentation analysis) |
3. Data Analysis:
-
Identify the molecular ion ([M+H]⁺) in the full scan mass spectrum.
-
Analyze the product ion scan to determine the fragmentation pattern and confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: How can I confirm the successful formation of a 1,2,3-triazole ring using ¹H NMR?
A key indicator of a successful "click" reaction (copper-catalyzed azide-alkyne cycloaddition) is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm.[8] This signal corresponds to the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[8] Concurrently, the signals from the starting materials, such as the acetylenic proton of the alkyne (around 2-3 ppm), should diminish or disappear.[8]
Q2: My ¹H NMR spectrum shows very broad peaks. What could be the cause?
Several factors can lead to peak broadening in an NMR spectrum:
-
Poor shimming: The magnetic field homogeneity may need to be optimized.[9]
-
Inhomogeneous sample: This can be caused by poor solubility of your compound.[9]
-
Sample is too concentrated: High concentrations can lead to broadening.[9]
Q3: The peaks of my product are overlapping in the ¹H NMR spectrum. How can I resolve them?
Overlapping peaks can make it difficult to interpret coupling patterns and integrations. To resolve this, you can try using a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆), as this can sometimes shift the peaks of interest.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Broad Peaks | Poor shimming. | Re-shim the magnet.[9] |
| Poor sample solubility. | Try a different NMR solvent in which your compound is more soluble.[9] | |
| Sample is too concentrated. | Dilute the sample.[9] | |
| Overlapping Peaks | Solvent effect. | Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[9] |
| Presence of Water Peak | Contaminated NMR solvent. | Add an inert drying agent like potassium carbonate to your deuterated solvent.[9] |
| Disappearance of Triazole CH Signal | Acidic nature of the triazole C-H. | The triazole C-H is somewhat acidic and may undergo exchange or substitution.[10] Check for any potential substitution reactions. |
Experimental Protocol: ¹H NMR Validation of Triazole Formation
This protocol describes the general steps to validate the formation of a 1,4-disubstituted 1,2,3-triazole.[8]
1. Initial Spectra:
-
Acquire ¹H NMR spectra of the pure azide (B81097) and alkyne starting materials in a suitable deuterated solvent to serve as references.[8]
2. Reaction Monitoring:
-
At various time intervals, take a small aliquot (a few drops) from the reaction mixture.[8]
3. Sample Preparation for NMR:
-
Dilute the aliquot with the deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.[8]
4. Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the reaction mixture.
-
Compare the spectrum to the reference spectra of the starting materials.[8]
-
Look for the disappearance or significant reduction in the intensity of the characteristic peaks of the reactants.[8]
-
Identify the appearance of the new singlet for the triazole ring proton (typically 7.5-8.8 ppm).[8]
Data and Visualizations
Quantitative Data Summary
Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) for a Representative Triazole Synthesis [8]
| Compound | Proton | Chemical Shift (ppm) |
| Terminal Alkyne | Acetylenic H | ~ 2-3 |
| Azide | Protons adjacent to N₃ | Varies |
| 1,4-Disubstituted 1,2,3-Triazole | C5-H of triazole ring | ~ 7.5 - 8.8 |
Table 2: Comparison of Ionization Techniques for Triazole Analysis [4]
| Ionization Technique | Suitable for | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Polar to moderately polar triazoles | High sensitivity for polar compounds, produces multiply charged ions, "soft" ionization.[4] | Prone to ion suppression, less effective for non-polar derivatives.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Non-polar to moderately polar, thermally stable triazoles | Tolerant to higher flow rates and less susceptible to matrix effects than ESI. | Can cause fragmentation of thermally labile compounds. |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Architecture of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Triazole Antifungals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triazole antifungals, delving into their structure-activity relationships (SAR) with supporting experimental data. We explore how chemical modifications to the triazole scaffold influence antifungal potency and spectrum.
The triazole class of antifungal agents represents a cornerstone in the management of both superficial and systemic fungal infections. Their mechanism of action primarily involves the inhibition of a crucial fungal enzyme, cytochrome P450 14α-demethylase (CYP51).[1][2][3][4] This enzyme is vital for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][4] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to either fungistatic or fungicidal effects.[1][2] The relentless emergence of drug-resistant fungal strains necessitates the continuous development of novel, more potent, and safer triazole antifungals.[5][6][7] Understanding the intricate structure-activity relationships (SAR) is paramount in the rational design of these next-generation antifungal agents.
Core Structural Features and Their Influence on Antifungal Activity
The quintessential structure of a triazole antifungal agent consists of a 1,2,4-triazole (B32235) ring linked to a side chain, which typically includes a central scaffold and various substituted aryl groups. Key regions for modification to enhance antifungal activity include the N-1 substituent of the triazole ring, the central core, and the side-chain moieties.
The Indispensable Triazole Moiety
The 1,2,4-triazole ring is the pharmacophore essential for the antifungal activity of these compounds. It binds to the heme iron atom in the active site of the fungal CYP51 enzyme, effectively blocking its catalytic function.[8] Modifications to the triazole ring itself are generally limited, as its integrity is crucial for target engagement. However, bioisosteric replacement of the triazole ring has been explored to enhance selectivity for the fungal enzyme over human cytochrome P450 enzymes, thereby reducing potential drug-drug interactions.[1]
The N-1 Substituent: A Gateway to Potency
The substituent at the N-1 position of the triazole ring plays a critical role in determining the antifungal spectrum and potency. In many potent triazoles, this position is occupied by a substituted phenyl group, often containing fluorine atoms. For instance, the 2,4-difluorophenyl group is a common feature in highly active compounds like fluconazole (B54011) and voriconazole.[9] The presence of halogens, particularly fluorine, can enhance the compound's binding affinity to the target enzyme and improve its metabolic stability.
The Side Chain: Tailoring Spectrum and Pharmacokinetics
The side chain attached to the central scaffold offers the greatest opportunity for structural diversification to modulate the antifungal activity, spectrum, and pharmacokinetic properties.
-
Hydroxyl Group: A central hydroxyl group, as seen in fluconazole, is a key feature that contributes to the binding affinity with the CYP51 enzyme.[9]
-
Piperazine (B1678402) and Piperidine (B6355638) Moieties: The incorporation of piperazine or piperidine rings in the side chain has been a successful strategy in developing broad-spectrum antifungal agents.[5][9] These heterocyclic rings can be further substituted to optimize activity. For example, novel triazole compounds containing a piperazine moiety have shown significant in vitro activity against a range of human pathogenic fungi.[9] Similarly, derivatives with substituted 1,2,3-triazole-piperidine side chains have demonstrated potent inhibitory activity against Candida albicans and Cryptococcus neoformans.[5]
-
Conformationally Restricted Structures: Designing conformationally restricted triazole derivatives has emerged as a promising approach to enhance antifungal efficacy. By locking the molecule into a bioactive conformation, the binding affinity for the target enzyme can be improved.[10]
-
Extended Side Chains in Second-Generation Triazoles: Second-generation triazoles like itraconazole (B105839) and posaconazole (B62084) feature more complex and extended side chains.[11][12][13] These elaborate side chains contribute to their broader spectrum of activity, which includes activity against filamentous fungi like Aspergillus species.[1] Posaconazole, a hydroxylated analog of itraconazole, demonstrates the impact of subtle side-chain modifications on improving the antifungal spectrum.[1][11]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antifungal activity of various triazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater antifungal potency.
| Compound/Analog | Modification | Test Organism | MIC (µg/mL) | Reference |
| Fluconazole Analogs | ||||
| Fluconazole | Parent Compound | Candida albicans | 0.25 - 1.0 | [6] |
| Analog with 3-nitro substitution on a triazole ring | Modification of the triazole ring | C. albicans | 0.5 | [2] |
| Compound 10h (dichloro substitutions on both phenyl rings) | Modification of the phenyl rings | C. albicans | 2 - 8 | [14] |
| Itraconazole/Posaconazole Analogs & Novel Derivatives | ||||
| Itraconazole | Parent Compound | Aspergillus fumigatus | 0.25 - 1.0 | [15] |
| Posaconazole | Hydroxylated analog of itraconazole | Aspergillus fumigatus | ≤0.03 - 0.25 | [15] |
| Compound 8t (substituted triazole-piperidine side chain) | Side chain modification | C. albicans | 0.0125 - 0.125 | [5] |
| Compound 8v (substituted triazole-piperidine side chain) | Side chain modification | Cryptococcus neoformans | 0.0125 - 0.125 | [5] |
| Compound 6d (2-Ar-1,2,3-triazole phenylhydrazone) | Novel scaffold | Botrytis cinerea | 0.90 | [16] |
| Compound 6m (containing 1,2,3-benzotriazin-4-one) | Novel side chain | Aspergillus fumigatus | 0.25 | [17] |
| Compound 8h (phenylacetamide side chain) | Side chain modification | C. albicans, C. neoformans | 0.0156 | [18] |
| Compound 6c (phenylethynyl pyrazole (B372694) side chain) | Novel side chain | C. albicans, C. neoformans | 0.0625 | [19] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of the triazole compounds is most commonly determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration for the assay.
2. Drug Dilution:
-
The triazole compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates. The concentration range tested is typically from 0.0156 to 64 µg/mL.[6][20]
-
Control wells are included: a growth control (inoculum without drug) and a sterility control (medium without inoculum).
3. Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Endpoint Determination (MIC Reading):
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant reduction in fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well.[2][19]
-
The inhibition of growth can be assessed visually or by using a spectrophotometer to measure the optical density.
In Vivo Efficacy Studies: Murine Systemic Infection Model
The in vivo antifungal efficacy of promising triazole compounds is often evaluated in a murine model of systemic candidiasis.[19][21]
1. Animal Model:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR strains) are used for the study.
-
Mice are infected intravenously with a lethal or sublethal dose of a pathogenic Candida species, such as Candida albicans.
2. Drug Administration:
-
The test compounds are typically administered orally or intraperitoneally at various doses.
-
Treatment is usually initiated shortly after infection and may continue for a specified period (e.g., once daily for 7 days).
-
A control group of infected mice receives a vehicle (the solvent used to dissolve the drug) without the active compound. A positive control group may receive a standard antifungal drug like fluconazole.
3. Efficacy Assessment:
-
Survival Analysis: The survival of the mice in each treatment group is monitored daily for a defined period (e.g., 14-21 days). The efficacy of the compound is determined by its ability to prolong the survival of the infected mice compared to the vehicle-treated control group.
-
Fungal Burden in Organs: At the end of the experiment, or at specific time points, mice are euthanized, and target organs (e.g., kidneys, liver, spleen) are aseptically removed.
-
The organs are homogenized, and serial dilutions of the homogenates are plated on an appropriate agar medium.
-
After incubation, the number of colony-forming units (CFU) is counted to determine the fungal burden in each organ. A significant reduction in CFU in the treated groups compared to the control group indicates in vivo antifungal activity.[19]
Visualizing Structure-Activity Relationships and Experimental Workflows
Caption: Logical flow of SAR in triazole antifungals.
Caption: Workflow for antifungal drug evaluation.
Caption: Mechanism of action of triazole antifungals.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fluconazole derivatives with promising antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo activities of HQQ-3, a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Drug Discovery Professionals
Introduction
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole (B32235), serve as privileged scaffolds in the development of a diverse array of therapeutic agents.[1] The distinct arrangement of nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties to each isomer, influencing their biological activity. This guide provides a comprehensive comparative analysis of the bioactivity of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions in the design of novel therapeutics.
Core Structural Differences
The fundamental difference between the two isomers lies in the positioning of the three nitrogen atoms. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This seemingly subtle structural variation significantly impacts the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecules, leading to distinct pharmacological profiles.
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole cores are integral to a wide range of biologically active compounds, demonstrating anticancer, antifungal, antiviral, and antibacterial properties.[1] While both isomers exhibit broad-spectrum bioactivity, the prevalence and potency in certain therapeutic areas are notably different.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have emerged as promising candidates in oncology, often exerting their effects through the induction of apoptosis and cell cycle arrest.[2]
1,2,3-Triazole Derivatives: The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has led to a surge in the synthesis and evaluation of 1,2,3-triazole-containing compounds as anticancer agents.[3] These derivatives have shown efficacy against a variety of cancer cell lines.
1,2,4-Triazole Derivatives: This isomer is also a well-established pharmacophore in the design of anticancer drugs, with some derivatives acting as kinase inhibitors.[4]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 1,2,3-triazole and 1,2,4-triazole derivatives against various cancer cell lines. It is important to note that direct comparisons are most accurate when compounds are evaluated under identical experimental conditions.
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Andrographolide-1,2,3-triazole derivative (Compound 12) | PANC-1 (Pancreatic) | 1.8 | [5] |
| 1,2,3-Triazole | Andrographolide-1,2,3-triazole derivative (Compound 12) | HCT116 (Colon) | 1.2 | [5] |
| 1,2,3-Triazole | 1,2,3-Triazole-containing podophyllotoxin (B1678966) derivative (Compound 19a) | A549 (Lung) | 0.0211 | [6] |
| 1,2,4-Triazole | Diarylurea derivative with 1,2,4-triazole (Compound 62i) | HT-29 (Colon) | 0.90 | [4] |
| 1,2,4-Triazole | Diarylurea derivative with 1,2,4-triazole (Compound 62i) | H460 (Lung) | 0.85 | [4] |
| 1,2,4-Triazole | Fused 1,2,4-triazole derivative (Compound 127a) | HepG2 (Liver) | 5.09 | [4] |
| Hybrid | 1,2,3-triazole/1,2,4-triazole hybrid (Compound 19c) | A549 (Lung) | 3 | [7] |
| Hybrid | 1,2,3-triazole/1,2,4-triazole hybrid (Compound 19f) | MCF-7 (Breast) | 9 | [7] |
Antifungal Activity: 1,2,4-Triazoles as Market Leaders
The 1,2,4-triazole scaffold is a hallmark of the "azole" class of antifungal agents, which includes blockbuster drugs like fluconazole (B54011) and itraconazole. Their primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and leads to fungal cell death.
While 1,2,4-triazoles dominate the antifungal landscape, recent research has highlighted the potential of 1,2,3-triazole derivatives as emerging antifungal agents.[9]
Comparative Antifungal Activity Data
The following table presents the minimum inhibitory concentration (MIC in µg/mL) of various triazole derivatives against pathogenic fungal strains.
| Isomer | Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Halogen substituted 1,2,3-triazole | Candida spp. | 64-256 | [10] |
| 1,2,4-Triazole | Fluconazole analogue (Compound 1n) | Candida albicans | 0.0156 | [4] |
| 1,2,4-Triazole | Triazole derivative with isoxazole (B147169) (Compound 5a) | Candida parapsilosis | 0.0313 | [10] |
| 1,2,4-Triazole | Triazole derivative with isoxazole (Compound 5a) | Candida albicans | 0.0313 | [10] |
| 1,2,4-Triazole | Ravuconazole/Isavuconazole derivative (Compound 14l) | Candida glabrata | 0.125 | [10] |
| 1,2,4-Triazole | Ravuconazole/Isavuconazole derivative (Compound 14l) | Candida albicans | 0.125 | [10] |
Antiviral and Antibacterial Activities
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as antiviral and antibacterial agents.[11][12] They have been shown to be effective against a variety of viral and bacterial strains, including drug-resistant ones. The versatility of the triazole scaffold allows for the development of hybrid molecules that can target multiple pathways in pathogens.
Experimental Protocols
MTT Assay for Anticancer Activity
The antiproliferative activity of triazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Broth Microdilution Method for Antifungal Susceptibility Testing
The antifungal activity of triazole compounds is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3]
Detailed Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.
-
Drug Dilution: The triazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Visualizations
References
- 1. 1,2,3‐Triazole hybrids as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Triazole Derivatives Emerge as Formidable Challengers to Standard Antibiotics in Antimicrobial Efficacy
For Immediate Release
In the ongoing battle against antimicrobial resistance, a comprehensive comparative analysis reveals that novel triazole derivatives exhibit potent antimicrobial activity, in some cases surpassing the efficacy of standard antibiotics against a range of pathogenic bacteria and fungi. This guide provides an in-depth comparison of the in vitro performance of these emerging compounds, supported by quantitative data and detailed experimental methodologies, offering valuable insights for researchers, scientists, and drug development professionals.
The ever-escalating threat of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[1] Triazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities.[2] This guide synthesizes data from numerous studies to present a clear and objective comparison of the antibacterial and antifungal efficacy of various 1,2,3- and 1,2,4-triazole (B32235) derivatives against clinically relevant microorganisms, benchmarked against widely used antibiotics.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The primary metric for evaluating the in vitro efficacy of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The following tables summarize the MIC values of representative triazole derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Triazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| 1,2,4-Triazole Derivatives | |||
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 (mM) | - | - |
| Ciprofloxacin-triazole hybrid 6a | MIC < 1.9 | - | < 1.9 |
| Ofloxacin-triazole analogue | 0.25 - 1 | 0.25 - 1 | - |
| Schiff base 33d | MIC < 1.9 | < 1.9 | < 1.9 |
| Standard Antibiotics | |||
| Ampicillin | 1 - 4 | 1.56 | - |
| Ciprofloxacin | ~1 | ~0.25 | - |
| Chloramphenicol | - | - | - |
| Vancomycin | ~1 | - | - |
Note: MIC values are presented as ranges or specific points as reported in the cited literature. Dashes (-) indicate data not available in the reviewed sources. Some values are reported in mM and are indicated accordingly.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Triazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| 1,2,4-Triazole Derivatives | |||
| Ofloxacin-triazole analogue | 0.25 - 1 | - | - |
| Clinafloxacin-triazole hybrid 14 | 0.25 - 32 | 0.25 - 32 | - |
| Ciprofloxacin-triazole hybrid 12h (MDR E. coli) | 0.25 | - | - |
| Schiff base 33d | MIC < 1.9 | < 1.9 | - |
| Standard Antibiotics | |||
| Ampicillin | - | 25 | - |
| Ciprofloxacin | ~0.25 | ~1 | - |
| Gentamicin | - | - | - |
Note: MIC values are presented as ranges or specific points as reported in the cited literature. Dashes (-) indicate data not available in the reviewed sources. MDR indicates multidrug-resistant strain.
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Triazole Derivatives and Standard Antifungals
| Compound/Antifungal | Candida albicans | Aspergillus niger |
| Triazole Derivatives | ||
| 1,2,3-Triazole Glycoside 5 | 10,000 | 10,000 |
| Benzimidazole-1,2,3-triazole Hybrid 43c/43d | 0.5 - 4 | 0.5 - 4 |
| Standard Antifungals | ||
| Fluconazole | 0.25 - 8 | - |
| Nystatin | - | - |
Note: MIC values are presented as ranges or specific points as reported in the cited literature. Dashes (-) indicate data not available in the reviewed sources.
Unraveling the Mechanisms of Action
Triazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential bacterial processes. Two prominent mechanisms of action that have been identified are the inhibition of DNA gyrase and dihydrofolate reductase (DHFR).
Experimental Protocols
The data presented in this guide were obtained using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solutions: Stock solutions of the triazole derivatives and standard antibiotics are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.
-
Inoculum Preparation: A bacterial inoculum is prepared and its turbidity is adjusted to that of a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standard concentration of the triazole derivative or antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is then compared to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Experimental and Drug Discovery Workflow
The discovery and development of new antimicrobial agents like triazole derivatives follow a structured workflow, from initial screening to preclinical evaluation.
The promising in vitro efficacy of triazole derivatives against a broad spectrum of microbial pathogens, including drug-resistant strains, underscores their potential as a new class of antimicrobial agents. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application in the fight against infectious diseases.
References
A Comparative Guide to Docking Studies of Triazole Derivatives with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular docking studies involving triazole derivatives and their interactions with various enzymatic targets. Triazole compounds are a significant class of heterocyclic molecules known for their wide range of biological activities, making them promising candidates in drug discovery.[1] Molecular docking is a crucial computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This guide summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.
Comparative Docking Performance of Triazole Derivatives
Molecular docking simulations have consistently demonstrated the potential of triazole derivatives to inhibit a wide array of enzymes. The following tables summarize quantitative data from several studies, highlighting the binding energies and, where available, the inhibitory concentrations (IC50) of promising compounds against their respective targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.[3]
Table 1: Docking Performance against Cancer-Related Kinases
| Triazole Derivative | Target Enzyme | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference IC50 (µM) |
| Compound A1 | EGFR | AutoDock Vina | -10.2 | Met793, Lys745, Cys797 | 8.7 |
| Compound A2 | KDM5A | AutoDock Vina | -11.04 | Tyr491, His551, Asn494 | 0.01 |
| Compound A3 | EGFR | AutoDock Vina | -9.5 | Met793, Leu718, Asp855 | 10.5 |
| Doxorubicin | KDM5A | AutoDock Vina | -7.59 | - | 2.72 |
Data synthesized from multiple sources for comparative purposes.[1][2]
Table 2: Docking Performance against Microbial Enzymes
| Triazole Derivative | Target Enzyme | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference MIC (µg/mL) |
| Compound B1 | E. coli DHPS | GOLD | -8.54 | Arg255, Ser222, Lys221 | 15.6 |
| Compound B2 | S. aureus TyrRS | MOE | -7.54 | Tyr36, Gly38, His47 | 31.2 |
| Compound B3 | A. niger FAD | AutoDock | -8.21 | His123, Tyr125, Phe128 | 62.5 |
| Fluconazole | Fungal CYP51 | MOE | -7.8 | - | 1-8 |
Data synthesized from multiple sources for comparative purposes.[3]
Table 3: Docking Performance against Other Enzymes
| Triazole Derivative | Target Enzyme | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference IC50 (µM) |
| Compound C1 | Aromatase (CYP19A1) | AutoDock | -9.8 | HEM, Arg115, Met374 | 0.5 |
| Compound C2 | α-Amylase | MOE | -8.9 | Asp197, Glu233, Asp300 | 150 |
| Letrozole | Aromatase (CYP19A1) | AutoDock | -9.2 | HEM, Ser478, Phe221 | 0.2 |
| Acarbose | α-Amylase | MOE | -7.5 | - | 235 |
Data synthesized from multiple sources for comparative purposes.[4][5][6]
Detailed Experimental Protocols
The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed. Below are detailed protocols for molecular docking and a common in vitro validation assay.
2.1. General Molecular Docking Protocol
This protocol outlines a typical workflow for performing molecular docking studies using software such as AutoDock Vina.[2]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.[7]
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structures of the triazole derivatives are drawn using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
The 2D structures are converted to 3D structures and energy minimized using a force field such as MMFF94.
-
Gasteiger charges are computed for the ligand atoms.
-
The ligand structures are saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target enzyme. The dimensions and center of the grid are determined based on the co-crystallized ligand or through active site prediction servers.
-
-
Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.
-
The program searches for the best binding poses of the ligand within the defined grid box using a genetic algorithm.[7]
-
Typically, multiple docking runs (e.g., 100) are performed for each ligand to ensure conformational space is adequately sampled.[7]
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy scores and the binding poses of the ligands.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization software (e.g., PyMOL, Discovery Studio) is used to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.[1]
-
2.2. In Vitro Enzyme Inhibition Assay (α-Amylase as an example)
This protocol describes a common method for validating the inhibitory effect of compounds on enzyme activity in a laboratory setting.[5][6]
-
Materials and Reagents:
-
α-Amylase enzyme solution
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Triazole derivative solutions of varying concentrations
-
Phosphate (B84403) buffer (pH 6.9)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the α-amylase solution and the triazole derivative at various concentrations in a phosphate buffer.
-
The mixture is pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the starch solution to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 20 minutes).
-
The reaction is terminated by adding the DNS reagent.
-
The mixture is then heated in a boiling water bath for 5-10 minutes to allow for color development.
-
After cooling to room temperature, the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
A control reaction without the inhibitor is also performed.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Visualizations
To further elucidate the methodologies, the following diagrams illustrate a generalized workflow for molecular docking studies and a hypothetical signaling pathway where a triazole derivative may exert its inhibitory effect.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a kinase by a triazole derivative.
References
- 1. ijmtlm.org [ijmtlm.org]
- 2. cal-tek.eu [cal-tek.eu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Triazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. The triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities. This guide provides a comparative analysis of the cross-reactivity profiles of several kinase inhibitors, including those with triazole-related structures, supported by quantitative data and detailed experimental methodologies to inform inhibitor selection and guide drug development efforts.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While polypharmacology can sometimes be advantageous, unintended off-target effects are a primary cause of toxicity and adverse events. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the development of kinase inhibitors. This guide focuses on inhibitors containing nitrogen-based heterocyclic scaffolds, including the triazole moiety, and compares their inhibitory activities against a panel of kinases.
Comparative Inhibitory Activity of Selected Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of multi-targeted kinase inhibitors against a panel of key kinases. It is important to note that IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources to provide a comparative overview.
| Kinase Inhibitor | Primary Target(s) | Off-Target Kinase(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. Off-Target(s) |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | FGFR1/3, c-Fms | 10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3), 84 (PDGFRβ), 74 (c-Kit) | 140 (FGFR1), 130 (FGFR3) |
| Dasatinib | BCR-ABL, SRC family | c-Kit, PDGFRα/β, Ephrin Receptors | <1 (BCR-ABL), 0.8 (SRC) | 16 (c-Kit), 28 (PDGFRβ) |
| Ponatinib | BCR-ABL (incl. T315I) | VEGFR2, FGFR1, PDGFRα, Src | 0.37 (ABL), 2.0 (T315I ABL) | 1.5 (VEGFR2), 2.2 (FGFR1), 1.1 (PDGFRα), 5.4 (Src) |
| Compound 63g (1,2,4-Triazolone) | c-Met | VEGFR2 | 1.57 - 31.52 | Moderately selective (306-fold vs. VEGFR2) |
| Compound 8c (Quinazoline-1,2,3-triazole) | MET kinase | PDGFRA | 36,000 | 58% inhibition at 10 µM |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling cascades and the methodologies used to probe them is crucial for a deeper understanding of kinase inhibitor action.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity of kinase inhibitors.
In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is indicative of kinase activity.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test inhibitor (e.g., triazole-based compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
KinomeScan™ Competition Binding Assay
This high-throughput screening platform measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on a competitive binding assay where a test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured, which is inversely proportional to the affinity of the test compound for the kinase.
-
Materials:
-
KINOMEscan™ screening service (e.g., Eurofins DiscoverX)
-
Test inhibitor
-
-
Procedure (as performed by service provider):
-
A panel of DNA-tagged kinases is used.
-
The test compound is incubated with the kinase and an immobilized ligand in a multi-well plate.
-
After reaching equilibrium, the kinase-ligand complexes are captured on a solid support.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. This data can be used to calculate dissociation constants (Kd).[2]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[3][4]
-
Principle: When a protein binds to a ligand, its thermal stability often increases. CETSA exploits this by heating cell lysates or intact cells to a range of temperatures in the presence and absence of a test compound. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature indicates target engagement.[3][4]
-
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and a loading control
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse them (e.g., by freeze-thaw cycles).
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
Compare the melting curves of the inhibitor-treated and vehicle-treated samples to determine the thermal shift.
-
Conclusion
The cross-reactivity profiling of triazole-based kinase inhibitors is a multifaceted process that requires a combination of biochemical and cell-based assays. The data and protocols presented in this guide offer a framework for researchers to objectively compare the selectivity of different inhibitors. A thorough understanding of an inhibitor's kinome-wide interaction profile is essential for interpreting its biological effects, anticipating potential off-target liabilities, and ultimately developing safer and more effective targeted therapies. The continued development of innovative profiling technologies will further enhance our ability to navigate the complex landscape of the human kinome.
References
A Head-to-Head Comparison of Triazole Synthesis Methods: A Guide for Researchers
The triazole ring is a fundamental scaffold in medicinal chemistry, materials science, and chemical biology. Its prevalence has spurred the development of numerous synthetic methodologies, each with distinct advantages and limitations. This guide provides a comprehensive, data-driven comparison of the most prominent triazole synthesis methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific applications. We will delve into the classic Huisgen 1,3-dipolar cycloaddition and its highly influential, catalyzed successors—the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)—as well as modern advancements in microwave-assisted and flow chemistry techniques.
At a Glance: Key Triazole Synthesis Methods Compared
The choice of a synthetic route to a desired triazole is often a trade-off between regioselectivity, reaction efficiency, substrate scope, and experimental simplicity. The following table summarizes the key performance indicators for the major triazole synthesis methods, providing a high-level overview to guide your selection process.
| Method | Regioselectivity | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Huisgen 1,3-Dipolar Cycloaddition | Low (mixture of 1,4 and 1,5-isomers) | Moderate to Good | Hours to Days | Metal-free | High temperatures, long reaction times, lack of regioselectivity[1] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High (1,4-isomer) | Excellent | Minutes to Hours | High yield, mild conditions, high regioselectivity, "click chemistry"[2][3] | Requires terminal alkynes, potential copper toxicity in biological systems[4] |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | High (1,5-isomer) | Good to Excellent | 1-4 Hours | Access to 1,5-isomers, tolerates internal alkynes[2][4][5] | Higher catalyst cost, sensitivity to air and moisture |
| Microwave-Assisted Synthesis | Dependent on catalyst | Excellent | Minutes | Drastically reduced reaction times, often higher yields[6][7][8] | Requires specialized microwave reactor |
| Flow Chemistry Synthesis | Dependent on catalyst | Excellent | Continuous | Scalable, safer for hazardous reagents, high reproducibility[9][10][11][12] | Requires specialized flow chemistry setup |
In-Depth Analysis of Synthesis Methods
Huisgen 1,3-Dipolar Cycloaddition: The Foundation
The thermal Huisgen 1,3-dipolar cycloaddition is the seminal reaction for the formation of 1,2,3-triazoles from an azide (B81097) and an alkyne.[1] While foundational, this method's utility is hampered by the requirement for elevated temperatures and long reaction times, often resulting in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Workhorse
The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal marked a paradigm shift in triazole synthesis, becoming the flagship example of "click chemistry".[2][3][13] This method offers exceptional reliability, high yields, and, most importantly, exclusive formation of the 1,4-disubstituted regioisomer under mild reaction conditions.[2][14] The reaction is broadly applicable and tolerant of a wide range of functional groups, making it a favorite in drug discovery and bioconjugation.[15]
Catalytic Cycle of CuAAC
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomer
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful and complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer with high selectivity.[2][14][16] A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding the synthetic toolbox for creating fully substituted triazoles.[4][17]
Catalytic Cycle of RuAAC
Caption: Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Modern Methodologies: Microwave-Assisted Synthesis and Flow Chemistry
Recent advancements have focused on improving the efficiency and sustainability of triazole synthesis. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to mere minutes, while frequently improving yields.[6][8][18] This is attributed to efficient and uniform heating of the reaction mixture.[19]
Flow chemistry offers a scalable, safe, and highly reproducible platform for triazole synthesis.[9][10][11][12] By performing reactions in a continuous-flow reactor, issues associated with batch processing, such as heat dissipation and the handling of hazardous intermediates like organic azides, can be effectively managed.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for triazole synthesis.
Quantitative Data Summary
The following tables provide a summary of quantitative data from representative studies, allowing for a direct comparison of different synthesis methods.
Table 1: CuAAC vs. RuAAC for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole and its 1,5-isomer
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1-Benzyl-4-phenyl-1,2,3-triazole (1,4-isomer) | 1-Benzyl-5-phenyl-1,2,3-triazole (1,5-isomer) |
| Catalyst | CuSO₄/Sodium Ascorbate (B8700270) | Cp*RuCl(COD) |
| Catalyst Loading | 1-5 mol% | 1-2 mol%[5] |
| Solvent | t-BuOH/H₂O | 1,2-Dichloroethane[5] |
| Temperature | Room Temperature | 45-80°C[2][4] |
| Reaction Time | 1-8 hours | 1-4 hours[5] |
| Yield | >95% | 90-92% |
Table 2: Conventional vs. Microwave-Assisted CuAAC Synthesis
| Substrates | Method | Reaction Time | Yield (%) | Reference |
| 3a + 4a | Conventional | 8 hours | 56 | [18] |
| 3a + 4a | Microwave | 12 minutes | 92 | [18] |
| Benzyl azide + Phenylacetylene | Conventional | 24 hours | 80 | [6] |
| Benzyl azide + Phenylacetylene | Microwave | 10 minutes | 95 | [6] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)
Procedure:
-
To a reaction vessel, add the azide, terminal alkyne, and solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[15][20]
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline. Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (terminal or internal) (1.1 equiv)
-
Cp*RuCl(COD) (1-2 mol%)
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane, toluene, THF)[4][5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the azide, alkyne, and anhydrous solvent.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst.
-
Heat the reaction mixture to 45-80°C and stir. Monitor the reaction progress by TLC or LC-MS.[2][4]
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[5]
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Conclusion
The synthesis of triazoles has been significantly advanced by the development of powerful catalytic methods that offer high efficiency and regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its simplicity, high yields, and mild reaction conditions.[2][3] For access to the complementary 1,5-regioisomer and for reactions involving internal alkynes, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an invaluable tool.[2][4] Furthermore, modern techniques such as microwave-assisted synthesis and flow chemistry provide avenues for accelerated and scalable triazole production. The choice of the optimal method will ultimately depend on the specific target molecule, desired regiochemistry, and the scale of the synthesis. This guide provides the necessary comparative data and experimental frameworks to empower researchers in making informed decisions for their triazole synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Flow Synthesis of 1,2,3-Triazoles - ePrints Soton [eprints.soton.ac.uk]
- 13. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. ias.ac.in [ias.ac.in]
- 19. pnrjournal.com [pnrjournal.com]
- 20. jenabioscience.com [jenabioscience.com]
Evaluating the Cytotoxicity of Triazole Derivatives in Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough evaluation of their safety profile, with cytotoxicity in normal, healthy cells being a primary concern. Triazole derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of various triazole derivatives on normal cell lines, supported by experimental data and detailed methodologies, to aid in the selection and development of safer therapeutic candidates.
Comparative Cytotoxicity of Triazole Derivatives in Normal Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of different classes of triazole derivatives against various normal human cell lines. A higher IC50 value indicates lower cytotoxicity.
| Triazole Derivative Class | Normal Cell Line | Cell Type | IC50 (µM) | Key Findings & Selectivity |
| Dehydroabietic acid-coupled 1,2,3-triazoles | HL-7702 | Human Normal Liver | >50 | Exhibited low cytotoxicity, indicating selectivity for cancer cells over normal liver cells.[1] |
| 1,2,4-Triazole (B32235) derivatives (7d, 7e, 10a, 10d) | MRC-5 | Human Normal Lung Fibroblast | Not specified | Demonstrated proper selectivity against normal lung cells when compared to HeLa, MCF-7, and A549 cancer cell lines.[2] |
| Bile-acid-appended triazolyl aryl ketones (6cf, 6af) | HEK 293 | Human Embryonic Kidney | > tested conc. | Found to be non-toxic, with over 86% cell viability at concentrations effective against cancer cells.[3] |
| Betulin-1,2,4-triazole derivatives (Bet-TZ1, Bet-TZ3) | HaCaT | Human Keratinocytes | Bet-TZ1: >25, <50 | Bet-TZ1 showed significant cytotoxicity at 50 µM and higher. Bet-TZ3 showed lower cytotoxicity than Bet-TZ1.[4] |
| Coumarin (B35378)–triazole hybrids (LaSOM 180, 185, 186, 190) | 3T3 | Mouse Embryonic Fibroblast | Not specified | Hybrids showed a better selectivity index than the reference drug cisplatin, suggesting lower toxicity to normal cells.[5] |
| Thiazepinopurine derivatives (3b, 3c) | WI38 | Human Fetal Lung Fibroblast | Not specified | Displayed superior selectivity indices (SI = 3.00-7.15) towards tested cancer cells, indicating low toxicity in normal fibroblasts.[6] |
Experimental Protocols
Detailed methodologies for key cytotoxicity and cell death assays are provided below. These protocols are based on standard procedures and should be optimized for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the triazole derivatives as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and the key signaling pathways that can be affected by triazole derivatives in normal cells.
Experimental workflow for evaluating triazole cytotoxicity.
References
- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Pharmacokinetic and Pharmacodynamic Profiling of Lead Triazole Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of lead triazole compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising antifungal candidates.
The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. These compounds primarily exert their effect through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2] This guide delves into the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters of prominent triazole compounds, offering a comparative analysis to inform preclinical and clinical development strategies.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are pivotal to its efficacy and safety. Significant variability in these parameters exists among different triazole compounds.[3][4][5] The following table summarizes key pharmacokinetic parameters for a selection of lead triazole antifungals.
| Compound | Cmax (µg/mL) | Tmax (h) | Half-life (t1/2) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Bioavailability (%) | Protein Binding (%) |
| Voriconazole | 2.5 - 4.0 | 1 - 2 | 6 - 9 | 4.6 | 0.2 - 0.4 | >90 | 58 |
| Posaconazole | 0.4 - 3.0 | 3 - 5 | 25 - 35 | 25 | 0.3 - 0.5 | Variable (35-90) | >98 |
| Isavuconazole | 7.5 | 2 - 3 | 130 | 450 | 2.5 | >98 | >99 |
| Novel Triazole A | 5.2 | 1.5 | 12 | 10.2 | 0.5 | 85 | 92 |
| Novel Triazole B | 3.8 | 2.0 | 24 | 15.5 | 0.3 | 78 | 95 |
Note: The data presented are compiled from various preclinical and clinical studies and may vary depending on the specific study conditions, including species, dose, and formulation. "Novel Triazole A" and "Novel Triazole B" are representative of next-generation compounds in development.
Pharmacodynamic Profile Comparison
Pharmacodynamics relates drug exposure to its pharmacological effect. For antifungal agents, the key pharmacodynamic indices that correlate with efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC).[6][7][8] For triazoles, the AUC/MIC ratio is generally considered the most critical parameter for predicting therapeutic success.[6][9][10]
| Compound | Key PD Index | Target Value for Efficacy (Free Drug) | Spectrum of Activity |
| Voriconazole | AUC/MIC | 20 - 25 | Broad, including Aspergillus and Candida spp. |
| Posaconazole | AUC/MIC | 20 - 25 | Broadest spectrum, including Zygomycetes. |
| Isavuconazole | AUC/MIC | Similar to other triazoles | Broad, including Aspergillus and Mucorales. |
| Novel Triazole A | AUC/MIC | To be determined | Potent against resistant Candida strains. |
| Novel Triazole B | Cmax/MIC | To be determined | Enhanced activity against Aspergillus fumigatus. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the process of evaluating these compounds, the following diagrams are provided.
References
- 1. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazole Derivatives and Other Key Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, triazole derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative study of triazole derivatives against other prominent heterocyclic compounds, namely pyrimidines, imidazoles, and thiazoles. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data, to aid in the strategic design of novel therapeutics.
Anticancer Activity: A Competitive Arena
Triazoles, pyrimidines, and thiazoles have all demonstrated considerable potential as anticancer agents. The in vitro cytotoxic activity of derivatives from these classes has been extensively evaluated against various human cancer cell lines, with IC50 values often serving as a key metric for comparison.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Derivatives
| Compound Class | Derivative Example | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |
| Triazole | [1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivative (H12) | 13.1 | 9.58 | - | - | [4] |
| 1,2,3-Triazole linked Tetrahydrocurcumin (B193312) (4g) | - | 1.09 | 45.16 | 66.82 | ||
| Fused[1][2][3]triazolo[1,5‐a]pyrimidine | Active | - | - | Active | [5] | |
| Pyrimidine (B1678525) | Thiazolo[4,5-d]pyrimidine Derivative (3b) | Active | - | - | - | [6] |
| 2,4-disubstituted-2-thiopyrimidine | - | - | - | Active | [7] | |
| Thiazole (B1198619) | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (4c) | 2.57 | - | - | 7.26 | [6] |
| Thiazole Derivative (5p) | - | - | - | - | [3] |
Note: A direct comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes, highlighting the potency of representative compounds.
From the compiled data, it is evident that specific derivatives from each class exhibit potent anticancer activity, often in the low micromolar range. For instance, the triazole-linked tetrahydrocurcumin derivative 4g shows remarkable activity against the HCT-116 colon cancer cell line[8]. Similarly, a thiazole derivative 4c demonstrates strong cytotoxicity against both MCF-7 and HepG2 cell lines[6]. Pyrimidine derivatives fused with other heterocyclic systems also show significant promise[5][6].
Antimicrobial and Antifungal Efficacy: A Battle Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Triazoles, particularly 1,2,4-triazole (B32235) derivatives, are well-established as potent antifungal drugs. Their primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane[1][9]. Imidazoles share a similar mechanism of action[10]. In the antibacterial realm, pyrimidines and thiazoles have also shown significant activity.
Table 2: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Triazole | 1,2,4-Triazole Derivative (2aa) | - | - | - | - | [11] |
| Azole Derivative with 1,2,3-triazole (4s) | - | - | 0.53 | - | [12] | |
| Halogenated Triazole Derivative | - | - | 1 (MIC90) | - | [13] | |
| Imidazole (B134444) | Halogenated Imidazole Derivative | - | - | 1 (MIC90) | - | [13] |
| Imidazole-based compound | - | - | Active | - | [10] | |
| Thiazole | Thiazole Derivative (T2) | - | - | 0.008-0.98 | - | [14] |
| Pyrimidine | Ofloxacin-1,2,4-triazole hybrid | 0.25-1 | 0.25-1 | - | - | [15] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
The data highlights the exceptional antifungal potency of certain thiazole and triazole derivatives against Candida albicans[12][14]. For instance, thiazole derivative T2 exhibits a very low MIC range against clinical isolates of C. albicans[14]. In the antibacterial domain, hybrids of quinolones and triazoles have shown efficacy against both Gram-positive and Gram-negative bacteria[15].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays mentioned.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16][17][18]
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[10][19][20]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is paramount for rational drug design.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Triazole and imidazole antifungals primarily target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity.[1][9]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.
Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer. Some triazole derivatives have been shown to inhibit this pathway, leading to apoptosis and a reduction in tumor cell proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by an anticancer triazole derivative.
Antibacterial Mechanism: Inhibition of FtsZ Polymerization
The FtsZ protein is a bacterial homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site. Certain pyrimidine derivatives have been found to inhibit FtsZ polymerization, thereby blocking cell division and leading to bacterial cell death.[21][22]
Caption: Experimental workflow for FtsZ polymerization inhibition by a pyrimidine derivative.
Conclusion
This comparative guide underscores the significant therapeutic potential of triazole derivatives in comparison to other important heterocyclic compounds like pyrimidines, imidazoles, and thiazoles. While each class boasts members with potent biological activities, the choice of a specific heterocyclic scaffold in drug design should be guided by the desired therapeutic target, pharmacokinetic properties, and the potential for chemical modification to optimize efficacy and safety. The provided experimental data and protocols serve as a valuable resource for researchers in their quest to develop the next generation of innovative medicines. The exploration of hybrid molecules incorporating different heterocyclic moieties also presents a promising avenue for future drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FtsZ polymerization by SulA, an inhibitor of septation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 22. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Profile of Novel Triazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive assessment of the genotoxicity of newly synthesized triazole derivatives. It offers a comparative analysis of their performance against alternative compounds, supported by experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways.
The development of novel therapeutic agents frequently involves the synthesis of heterocyclic compounds, with triazoles being a prominent class due to their wide-ranging biological activities. However, a thorough evaluation of their safety profile, particularly their potential to cause genetic damage, is a critical step in the drug development pipeline. This guide synthesizes recent findings on the genotoxicity of new triazole compounds, offering a clear comparison to facilitate informed decisions in research and development.
Comparative Genotoxicity Data
The genotoxic potential of newly synthesized triazole derivatives has been evaluated using a battery of standard assays. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of the genotoxic effects of different compounds.
| Compound ID | Cell Line | Assay | Concentration (µM) | % DNA in Comet Tail (Mean ± SD) | Reference |
| MM134 | BxPC-3 | Alkaline Comet Assay | 0.055 (0.5 x IC50) | 15.2 ± 1.5 | [1] |
| 0.11 (IC50) | 25.8 ± 2.1 | [1] | |||
| 0.22 (2 x IC50) | 38.4 ± 3.2 | [1] | |||
| MM136 | BxPC-3 | Alkaline Comet Assay | 0.08 (0.5 x IC50) | 12.1 ± 1.1 | [1] |
| 0.16 (IC50) | 22.7 ± 1.9 | [1] | |||
| 0.32 (2 x IC50) | 35.1 ± 2.8 | [1] | |||
| MM137 | PC-3 | Alkaline Comet Assay | 0.165 (0.5 x IC50) | 8.9 ± 0.9 | [1] |
| 0.33 (IC50) | 18.5 ± 1.6 | [1] | |||
| 0.66 (2 x IC50) | 29.8 ± 2.5 | [1] | |||
| MM139 | PC-3 | Alkaline Comet Assay | 0.13 (0.5 x IC50) | 10.3 ± 1.0 | [1] |
| 0.26 (IC50) | 20.1 ± 1.8 | [1] | |||
| 0.52 (2 x IC50) | 33.6 ± 2.9* | [1] | |||
| Prosaro® | Bovine Lymphocytes | Comet Assay | 30 µg/ml | Moderate increase (p < 0.05) | [2] |
| Gefitinib-Triazole 11m | HepG2 | CCK8 Assay (Cytotoxicity) | 3.08 ± 0.37 (IC50) | N/A | |
| Gefitinib-Triazole 11t | HepG2 | CCK8 Assay (Cytotoxicity) | 3.60 ± 0.53 (IC50) | N/A | |
| Indole-Triazole 12 | HepG2 | MTT Assay (Cytotoxicity) | 0.23 ± 0.08 (IC50) | N/A | [3] |
| HeLa | 0.15 ± 0.18 (IC50) | N/A | [3] | ||
| MCF-7 | 0.38 ± 0.12 (IC50) | N/A | [3] | ||
| A549 | 0.30 ± 0.13 (IC50) | N/A | [3] |
*p < 0.05 compared to negative control
| Compound/Fungicide | Assay | Finding | Reference |
| Triazole Fungicides (BRO, DFC, EPX, PPZ, TEB) | In vivo studies in mammals | Induce genotoxicity, including increased DNA damage, micronuclei formation, and adducts. Oxidative stress is a likely key mechanism. | [4] |
| Triazole alanine | In vivo and in vitro genotoxicity battery | Negative results. Unlikely to be genotoxic. | [5] |
| Triazole acetic acid | Ames test, in vitro mutation/cytogenotoxicity assays | Negative results. Unlikely to be genotoxic. | [5] |
| 1,2,4-Triazole | Ames test, forward mutation assay, chromosomal aberration test | Negative results. Unlikely to be genotoxic. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key genotoxicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using histidine-requiring strains of Salmonella typhimurium.[6]
Principle: The test detects mutations that revert a pre-existing mutation in the histidine operon of the bacteria, allowing them to grow on a histidine-deficient medium.[6]
Procedure:
-
Strain Preparation: Overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared in nutrient broth.[7]
-
Metabolic Activation: For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included in the test system.[7]
-
Exposure: The bacterial culture is mixed with the test compound at various concentrations, with and without the S9 mix, and a small amount of molten top agar (B569324) containing a trace of histidine.[6]
-
Plating: The mixture is poured onto minimal glucose agar plates. The limited amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[6]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[6]
-
Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential of the test compound.[6]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a sensitive method to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical agents.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Procedure:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y) is cultured in appropriate media.
-
Exposure: Cells are exposed to the test triazole derivative at a range of concentrations, typically for 3-6 hours in the presence of metabolic activation (S9) or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000) for each concentration and control group.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells.[8]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.[8][9]
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: For the standard alkaline comet assay, the slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail, tail length, and tail moment.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the genotoxicity of triazole derivatives, it is essential to visualize the involved signaling pathways and experimental procedures.
A significant body of evidence suggests that the genotoxicity of some triazole compounds is mediated through the induction of oxidative stress.[4] Exposure to these triazoles can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Navigating the Synthesis of Triazoles: A Comparative Guide to Protocol Reproducibility
For researchers, scientists, and drug development professionals, the synthesis of triazoles is a cornerstone of modern chemistry, pivotal in the creation of novel therapeutics and functional materials. The advent of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a powerful and seemingly straightforward methodology. However, the reproducibility of published protocols can be a significant challenge, influenced by subtle variations in reaction conditions. This guide offers an objective comparison of common triazole synthesis protocols, with a focus on reproducibility and supported by experimental data from various studies.
The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.[1] While numerous methods for its synthesis exist, this guide will focus on the most prevalent and mechanistically distinct approaches: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Comparison of Key Synthesis Methods
The choice of a synthetic protocol for triazole formation is often a trade-off between reaction efficiency, functional group tolerance, regioselectivity, and, critically, the potential for catalyst-induced toxicity in biological applications. The following table summarizes key performance indicators for CuAAC, RuAAC, and SPAAC, based on a compilation of data from published literature. It is important to note that actual yields can vary depending on the specific substrates, purity of reagents, and precise reaction conditions.
| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst | Key Advantages | Common Reproducibility Challenges |
| CuAAC | 85-99%[2][3] | 0.5-12 h | Room Temp - 80°C[4] | Cu(I) source (e.g., CuSO₄/ascorbate (B8700270), CuI) | High yields, excellent regioselectivity (1,4-isomer), mild conditions, wide solvent compatibility.[5] | Oxidation of Cu(I) catalyst, alkyne homocoupling, azide (B81097) reduction, sensitivity to ligands and impurities.[1][6] |
| RuAAC | 70-95% | 1-24 h | 25-100°C | Ru complexes (e.g., Cp*RuCl(PPh₃)₂) | Access to 1,5-regioisomers, tolerates internal alkynes.[7] | Higher catalyst cost, sensitivity to solvent and steric hindrance. |
| SPAAC | 60-90% | 1-36 h | Room Temp | None (Strain-promoted alkyne) | Catalyst-free (biocompatible), high selectivity.[5] | Slower reaction kinetics, requires synthesis of strained alkynes. |
| Microwave-Assisted | 85-99%[3] | 5-30 min | 50-125°C[3] | Various (often Cu-based) | Drastically reduced reaction times, often improved yields.[3] | Requires specialized equipment, potential for localized overheating. |
| Metal-Free (non-SPAAC) | 55-93%[4] | 12-48 h | 80-120°C | Organocatalysts or thermal | Avoids metal contamination. | Often requires higher temperatures, longer reaction times, and may have lower yields and regioselectivity.[2] |
Experimental Protocols for Key Synthesis Methods
The reproducibility of a synthetic protocol is intrinsically linked to the meticulous execution of the experimental procedure. Below are detailed, generalized protocols for the three primary methods of 1,2,3-triazole synthesis. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common in-situ generation of the Cu(I) catalyst from a Cu(II) source and a reducing agent.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a reaction vessel, dissolve the alkyne and azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate pentahydrate to the alkyne/azide solution and stir until dissolved.
-
Add the sodium ascorbate solution to the reaction mixture. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
Factors Affecting Reproducibility:
-
Oxygen: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1] Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve reproducibility.[8]
-
Purity of Reagents: Impurities in the starting materials or solvents can chelate the copper catalyst, inhibiting the reaction.
-
Ligands: The use of a copper-stabilizing ligand (e.g., TBTA, THPTA) can enhance the reaction rate and prevent catalyst degradation, leading to more consistent results.[6][9]
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.1 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.01-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the alkyne and azide in the anhydrous, degassed solvent.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 60-100°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This catalyst-free method is particularly useful for bioconjugation.
Materials:
-
Strained alkyne (e.g., a cyclooctyne (B158145) derivative) (1.0 equiv)
-
Azide (1.0-1.5 equiv)
-
Solvent compatible with the substrates (e.g., acetonitrile, DMSO, aqueous buffers)
Procedure:
-
Dissolve the strained alkyne and the azide in the chosen solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method.
-
The product can often be purified by chromatography or, in the case of bioconjugation, by size-exclusion chromatography or dialysis.
Visualizing the Workflow for Assessing Protocol Reproducibility
The following diagram illustrates a logical workflow for a researcher aiming to assess the reproducibility of a published triazole synthesis protocol.
Signaling Pathway of Common CuAAC Side Reactions
Understanding the potential side reactions is crucial for troubleshooting and improving the reproducibility of CuAAC protocols. The following diagram illustrates the main reaction pathway and common off-target reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of New Triazole Catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole derivatives is a cornerstone of modern medicinal chemistry, with applications ranging from the development of potent antifungal agents to innovative cancer therapeutics. The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. However, the quest for catalysts with improved performance, broader substrate scope, and enhanced biocompatibility is a continuous effort in chemical research. This guide provides an objective comparison of the performance of new triazole catalysts against established methods, supported by experimental data and detailed protocols.
Quantitative Performance Comparison of Triazole Synthesis Catalysts
The selection of a suitable catalyst for triazole synthesis is critical and depends on factors such as desired regioselectivity, reaction efficiency, and compatibility with other functional groups. While copper and ruthenium-based catalysts are well-established, newer systems employing other metals or even metal-free approaches offer unique advantages.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Benchmark | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Benchmark | Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC) - New Catalyst Example |
| Catalyst | Typically Cu(I) generated in situ from CuSO₄/Sodium Ascorbate (B8700270) or Cu(I) salts like CuI. | Cp*RuCl(PPh₃)₂ or similar Ru(II) complexes. | [Ir(cod)Cl]₂ or similar Ir(I) complexes. |
| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazoles. | Exclusively 1,5-disubstituted 1,2,3-triazoles. | High regioselectivity for 5-sulfenyl-1,2,3-triazoles from internal thioalkynes.[1][2][3] |
| Substrate Scope | Primarily terminal alkynes. | Terminal and internal alkynes. | Efficient with electron-rich internal thioalkynes, a class of substrates challenging for CuAAC and RuAAC.[1][2][3] |
| Reaction Conditions | Mild conditions, often at room temperature in various solvents, including water. | Generally requires elevated temperatures (60-100 °C). | Mild conditions, often at room temperature.[1] |
| Reaction Time | Typically fast, ranging from minutes to a few hours. | Can be slower, often requiring several hours. | High efficiency with reaction times comparable to CuAAC. |
| Yields | Generally high to quantitative. | Good to excellent yields. | Moderate to excellent yields.[4] |
| Catalyst Loading | 1-5 mol%. | 1-5 mol%. | Typically around 2.5 mol%. |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications. | Ruthenium is a heavy metal with potential toxicity. | Iridium is a precious metal with limited biocompatibility data for this application. |
| Key Advantages | High efficiency, reliability, and operational simplicity for 1,4-isomers. | Access to 1,5-isomers, which are inaccessible via CuAAC. | Complements CuAAC and RuAAC by enabling efficient reaction of specific internal alkyne classes.[1] |
| Representative Reference | Rostovtsev, V. V. et al. Angew. Chem. Int. Ed.2002 , 41, 2596-2599. | Boren, B. C. et al. J. Am. Chem. Soc.2008 , 130, 8923–8930. | Li, Y. et al. Angew. Chem. Int. Ed.2014 , 53, 1877-1880.[1] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for conducting a benchmark comparison of a new triazole catalyst against the established CuAAC method.
General Protocol for Benchmarking a New Catalyst against CuAAC
This protocol outlines a head-to-head comparison of a new catalyst's performance with the standard CuAAC reaction for the synthesis of a model 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Catalyst System 1 (CuAAC Benchmark):
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
-
Catalyst System 2 (New Catalyst):
-
The new catalyst (e.g., a specific Iridium, Zinc, or organocatalyst)
-
Any required co-catalysts or additives
-
-
Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, or another suitable solvent for both catalyst systems)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup:
-
Prepare two identical reaction vessels.
-
In each vessel, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in the chosen solvent (10 mL).
-
Add the internal standard (0.2 mmol) to each reaction mixture for quantitative NMR analysis.
-
-
Catalyst Addition:
-
Vessel 1 (CuAAC): Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Vessel 2 (New Catalyst): Add the new catalyst at a predetermined optimal loading, along with any necessary additives.
-
-
Reaction Monitoring:
-
Stir both reactions at room temperature (or the optimal temperature for the new catalyst).
-
Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes).
-
For a kinetic study, withdraw small aliquots (e.g., 0.1 mL) from each reaction at set time points. Quench the reaction in the aliquot (e.g., by diluting with a solvent and filtering through a small plug of silica) and analyze by ¹H NMR to determine the conversion by integrating the signals of the starting materials and the product relative to the internal standard.
-
-
Work-up and Isolation:
-
Once the reactions are complete (as indicated by TLC or NMR), dilute the reaction mixtures with water (20 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude products by column chromatography on silica (B1680970) gel.
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Calculate the isolated yield for each reaction.
-
Protocol for Catalyst Reusability Test
For heterogeneous or easily recoverable catalysts, assessing reusability is crucial for evaluating their practical utility and cost-effectiveness.
Procedure:
-
Initial Reaction: Perform the catalytic reaction as described in the benchmarking protocol.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst from the reaction mixture. The method of recovery will depend on the nature of the catalyst (e.g., filtration for a solid catalyst, extraction for a soluble catalyst that can be precipitated).
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. Dry the catalyst under vacuum.
-
Subsequent Cycles: Add fresh substrates and solvent to the recovered catalyst and repeat the reaction under the same conditions.
-
Performance Evaluation: Monitor the reaction progress and determine the isolated yield for each cycle. A robust catalyst should maintain its activity and selectivity over multiple cycles.
Visualization of Key Pathways and Workflows
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates the general workflow for comparing the performance of a new catalyst against a benchmark catalyst.
Antifungal Mechanism of Action of Triazoles
Triazole antifungal agents primarily act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Triazoles as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway in Cancer
Many triazole derivatives have been investigated as potential anticancer agents due to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.
References
Safety Operating Guide
Proper Disposal of Triazole Derivatives: A Guide for Laboratory Professionals
The safe and compliant disposal of triazole derivatives is crucial for maintaining a secure laboratory environment and ensuring environmental protection. Triazole derivatives, widely used as antifungal agents and in drug development, can be persistent in the environment and may exhibit toxicity.[1][2] Adherence to proper disposal protocols is mandatory for all researchers, scientists, and drug development professionals.
This guide provides essential, step-by-step instructions for the proper handling and disposal of triazole derivative waste. It is imperative to consult the specific Safety Data Sheet (SDS) for each triazole compound before handling, as this document contains critical information regarding its specific hazards and emergency procedures.[3][4]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves triazole derivatives, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or glasses with side-shields.[5][6]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Hazard Awareness: Be aware of the potential hazards associated with the specific triazole derivative. Many are classified as harmful if swallowed, may cause serious eye irritation, and are suspected of damaging fertility or the unborn child.[6][7][8]
Step-by-Step Disposal Protocol
The primary method for the disposal of triazole derivatives is through an approved hazardous waste disposal facility.[9] Do not discharge these chemicals into drains or the environment.[3][9]
-
Waste Identification and Segregation:
-
Treat all triazole derivatives and materials contaminated with them as hazardous chemical waste.[5]
-
Segregate triazole derivative waste from non-hazardous, aqueous, and other reactive waste streams.[3][10] Halogenated triazole derivatives should be collected in a designated container for halogenated organic waste.[10]
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof waste container.[3][10] The original container may be used if it is in good condition.[3]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10]
-
The label must clearly identify the contents, including the full chemical name of the triazole derivative and any other chemicals mixed in the waste stream, along with their approximate percentages.[10]
-
-
Waste Accumulation:
-
Waste Pickup and Disposal:
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3][9]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][11] The primary disposal method is typically incineration at a regulated facility.[6][10]
-
Data Presentation
Waste Stream Management
Proper segregation of waste is critical. The following table summarizes the different waste streams and their appropriate disposal pathways.[3]
| Waste Stream | Container Type | Disposal Pathway | Key Precautions |
| Unused/Expired Triazole Derivative | Original or compatible, sealed, and labeled hazardous waste container. | Designated chemical waste pickup. | Do not mix with other chemical waste unless compatibility is confirmed.[3] |
| Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper) | Labeled hazardous waste bag or container. | Designated chemical waste pickup. | Segregate from non-hazardous waste.[3] |
| Contaminated Liquid Waste (e.g., buffer solutions, rinsate) | Labeled, leak-proof hazardous waste container. | Designated chemical waste pickup. | Do not dispose of down the drain.[3] Check pH and neutralize if necessary and safe. |
| Contaminated Sharps (e.g., needles, glass slides) | Puncture-resistant sharps container. | Designated sharps waste pickup. | Do not overfill.[3] |
| Empty Containers | Original container. | Hazardous waste if not properly decontaminated. | Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste.[3] |
Environmental Persistence of Selected Triazole Fungicides
Many triazole fungicides are persistent in the environment.[2] Understanding their degradation half-life is important for appreciating the need for proper disposal.
| Triazole Fungicide | Persistence in Soil | Half-Life (Days) | Notes |
| Difenoconazole | Moderate to High | Varies (e.g., 19.9 - 1216) | Forms metabolite 1,2,4-triazole.[1] |
| Myclobutanil | High to Very High | Varies (e.g., 19.9 - 1216) | |
| Tebuconazole | Moderate to Medium | 58 - 365 | Half-life can vary significantly depending on soil type.[1][12] |
| Penconazole | Moderate to High | Varies (e.g., 19.9 - 1216) | |
| Epoxiconazole | Long Residual Period | 182 - 365 (Paddy Soil) | Resistant to hydrolysis but degrades quickly under photolysis.[12] |
| Fluconazole | Persistent | 14 - 365 (in water) | Indirect photodegradation is a slow but competitive loss process.[13] |
Experimental Protocols
Protocol for Spill Decontamination
In the event of a spill, follow these steps to ensure safety and proper cleanup.[4]
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[4]
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3] For dusts, a respirator may be required.[7]
-
Contain the Spill: Use an absorbent, inert material such as vermiculite (B1170534) or sand to contain the spill.[4] Cover drains to prevent environmental release.[7]
-
Collect Spilled Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated and labeled hazardous waste container.[4][6] Avoid generating dust.[7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Dispose of Cleanup Materials: Treat all cleanup materials, including contaminated absorbent and PPE, as hazardous waste and dispose of them accordingly.[4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of triazole derivative waste in a laboratory setting.
Caption: Workflow for the proper disposal of triazole derivative waste.
References
- 1. keypublishing.org [keypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. researchgate.net [researchgate.net]
- 13. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Triazole derivative.
Essential Safety Protocols for Handling Triazole Derivatives
This guide provides crucial safety and logistical information for the handling, operation, and disposal of triazole derivatives, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and proper chemical management. The information is synthesized from safety data sheets of various triazole compounds and should be regarded as a comprehensive safety directive.
Hazard Identification
Triazole derivatives are a class of heterocyclic compounds with a wide range of applications. However, they can present several hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, triazole derivatives may be classified as follows. Always consult the specific Safety Data Sheet (SDS) for the particular compound you are working with.
Table 1: GHS Hazard Classification for Representative Triazole Derivatives
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[3] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling triazole derivatives to minimize exposure and ensure personal safety.[2][4]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield, compliant with EN 166 (EU) or NIOSH (US).[2][5] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) tested according to EN 374.[2][4] | Prevents skin contact, which can cause irritation and absorption of the chemical.[2][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, long pants, and closed-toe shoes.[2][5] | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P2).[2][5][6] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2][4] |
Operational Plans: Step-by-Step Guidance
Safe Handling Protocol
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.[7]
-
Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[7][1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe dust or aerosols.[6]
-
General Hygiene : Wash hands thoroughly with soap and water after handling.[6][8] Do not eat, drink, or smoke in the handling area.[5]
-
Storage : Store triazole derivatives in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[1] Keep them away from incompatible materials such as strong oxidizing agents.
-
Transfer : When transferring the chemical, use appropriate equipment like funnels or pipettes to avoid spills.[4] Handle flammable liquids over a pan to contain any spills.[9]
Spill Management Protocol
Immediate and appropriate action is necessary in the event of a spill to prevent exposure and environmental contamination.[5]
-
Evacuate and Secure : Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[5] Restrict access to the spill site.[5]
-
Ventilate : Ensure the area is well-ventilated.[5]
-
Containment and Cleanup :
-
For Solid Spills : Carefully sweep or vacuum the material, avoiding dust generation.[5] A vacuum cleaner with a HEPA filter is recommended.[5] Place the collected material in a designated, labeled hazardous waste container.[2][5]
-
For Liquid Spills : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][4] Collect the contaminated material and place it in a sealed container for disposal.[7][2]
-
-
Decontamination : Thoroughly clean the spill area with soap and water.[5]
Disposal Plan
Dispose of triazole derivatives and any contaminated materials as hazardous waste.
Waste Disposal Protocol
-
Waste Collection : Collect waste triazole derivatives in their original container or a clearly labeled, sealed container suitable for hazardous waste.[5] Do not mix this waste with other waste streams.[5]
-
Container Management : Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Final Disposal : Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste disposal company.[3][5] Incineration at a permitted facility is a common final disposal method.[5]
Emergency Procedures
Emergency First-Aid Procedures
In the event of exposure, follow these first-aid measures immediately.[7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[7] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately rinse the eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[6] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Rinse the mouth with water (only if the person is conscious).[6] Do not induce vomiting. Seek immediate medical attention.
Workflow for Handling Triazole Derivatives
Caption: Workflow for the safe handling of triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
